molecular formula C4H8ClF2N B1400350 3-(Difluoromethyl)azetidine hydrochloride CAS No. 1354792-76-9

3-(Difluoromethyl)azetidine hydrochloride

Cat. No.: B1400350
CAS No.: 1354792-76-9
M. Wt: 143.56 g/mol
InChI Key: NYMQWAUMUHQGQQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C4H8ClF2N and its molecular weight is 143.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQWAUMUHQGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354792-76-9
Record name Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1)
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Record name 3-(difluoromethyl)azetidine hydrochloride
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Foundational & Exploratory

A Technical Guide to 3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Difluoromethyl)azetidine hydrochloride is a fluorinated, four-membered heterocyclic building block that has garnered significant attention in medicinal chemistry. Its growing importance stems from the unique combination of a strained azetidine ring and a difluoromethyl group. This synergy offers a powerful tool for drug designers to overcome common challenges in pharmacokinetics and pharmacodynamics. The azetidine scaffold provides a rigid, three-dimensional exit vector, while the difluoromethyl moiety serves as a versatile bioisostere, enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability.[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis, strategic applications in drug design, and analytical characterization, positioning it as a valuable component in the modern drug discovery toolbox.

The Strategic Value of the Azetidine Scaffold

For decades, five- and six-membered saturated heterocycles like pyrrolidines and piperidines have dominated drug scaffolds. However, the pursuit of novel chemical space and improved drug-like properties has led to the emergence of azetidines as "privileged" structures.[2][3] Their increased ring strain, compared to larger homologs, imparts a unique reactivity and conformational rigidity.[3] In drug design, replacing a larger ring with an azetidine can lead to:

  • Improved Solubility: The reduced lipophilicity and introduction of a polar nitrogen atom often enhance aqueous solubility.

  • Novel Structural Vectors: The rigid, non-planar structure provides well-defined exit vectors for substituents, allowing for precise exploration of target binding pockets.

  • Favorable Pharmacokinetic Profiles: Azetidines have been successfully incorporated into marketed drugs, such as Baricitinib and Cobimetinib, demonstrating their potential to yield candidates with superior pharmacokinetic properties.[2]

The combination of these features makes functionalized azetidines, such as the title compound, highly sought-after building blocks for generating new chemical entities with enhanced therapeutic potential.[4][5]

Physicochemical Profile and Structural Rationale

The therapeutic utility of this compound is rooted in its distinct chemical properties.

PropertyValueSource
CAS Number 1354792-76-9[6][7][8]
Molecular Formula C₄H₈ClF₂N[1]
Molecular Weight 143.56 g/mol [1]
MDL Number MFCD22378762[1]
Appearance Inquire with vendor
Storage 2-8°C, under inert gas, sealed, dry[1]
The Influence of the Difluoromethyl (CHF₂) Group

The true power of this building block lies in the strategic incorporation of the difluoromethyl group. This moiety is not merely a placeholder but an active modulator of molecular properties.

  • Bioisosterism: The CHF₂ group is an effective bioisostere for hydroxyl (-OH), thiol (-SH), or even carbonyl (C=O) groups.[9] It can mimic the hydrogen-bond accepting capability of an oxygen atom while significantly altering the local electronic environment and lipophilicity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing the CHF₂ group at a potential site of metabolism can effectively block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[1]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the nearby azetidine nitrogen.[2] This is a critical feature in drug design, as tuning pKa can help mitigate off-target effects, such as binding to the hERG channel, and optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Manufacturing Considerations

While the exact proprietary synthesis route for CAS 1354792-76-9 is not publicly detailed, a general and logical synthetic strategy can be inferred from established chemical literature for analogous fluorinated azetidines. The process typically involves the construction of a protected azetidine core followed by a key fluorination step.

Conceptual Synthetic Workflow

A plausible pathway involves starting with a commercially available N-protected 3-oxoazetidine, performing a difluoromethylation reaction, followed by deprotection and salt formation to yield the final product.

G cluster_0 Core Synthesis cluster_1 Final Step A 1-Boc-azetidin-3-one (Starting Material) B Difluoromethylation (e.g., with TMS-CHF2) A->B C 1-Boc-3-(difluoromethyl)azetidin-3-ol B->C D Deoxygenation (e.g., Barton-McCombie) C->D E 1-Boc-3-(difluoromethyl)azetidine D->E F Boc Deprotection (Acidic Conditions, e.g., HCl) E->F G 3-(Difluoromethyl)azetidine hydrochloride (Final Product) F->G

Caption: A plausible synthetic workflow for this compound.

Exemplary Protocol: Deoxofluorination of a Ketone Precursor

A key transformation in the synthesis of related compounds is deoxofluorination. The following protocol is a representative example based on literature procedures for fluorinating similar heterocyclic ketones and must be adapted and optimized for specific substrates.[10]

Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, N-Boc-3-oxoazetidine (1.0 eq.), and anhydrous dichloromethane (DCM).

  • Inert Atmosphere: The system is purged with dry nitrogen, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product (N-Boc-3,3-difluoroazetidine) is purified by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: The purified intermediate is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in dioxane or diethyl ether to precipitate the final hydrochloride salt, which is then collected by filtration and dried.

Strategic Applications in Drug Discovery

The primary value of this compound is as a strategic building block to enhance the properties of a lead compound.

Bioisosteric Replacement Strategy

Drug designers frequently use bioisosteric replacement to fine-tune a molecule's properties without drastically altering its core binding pharmacophore. The 3-(difluoromethyl)azetidine moiety offers a unique replacement for more common saturated heterocycles.

G cluster_0 Common Scaffold (e.g., Hydroxy Piperidine) cluster_1 Improved Scaffold (3-CHF2-Azetidine) A High pKa Metabolically Liable OH Flexible Conformation B Lowered pKa Metabolically Stable CHF2 Rigid Conformation A->B Bioisosteric Replacement

Caption: Bioisosteric replacement logic for improving drug-like properties.

Impact on Pharmacokinetics and Pharmacodynamics
  • Modulating Target Residence Time: The ability of fluorine to participate in hydrogen bonding and other electrostatic interactions can enhance binding affinity and prolong target residence time, a key factor for sustained pharmacological effect.

  • Improving Brain Penetration: While fluorination increases polarity, the overall impact on brain penetration is complex. However, by lowering pKa, the proportion of the neutral, more membrane-permeable species can be increased at physiological pH, potentially aiding passage across the blood-brain barrier.

  • Reducing Off-Target Activity: High basicity is often linked to cardiovascular toxicity (e.g., hERG inhibition) and other off-target effects. The significantly reduced pKa of the azetidine nitrogen in this scaffold mitigates these risks, leading to a safer pharmacological profile.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Standard Analytical Workflow

G Start Synthesized Batch NMR Structure Confirmation (1H, 13C, 19F NMR) Start->NMR MS Mass Verification (LC-MS / HRMS) Start->MS HPLC Purity Assessment (HPLC/UPLC >95%) NMR->HPLC MS->HPLC End Qualified Building Block HPLC->End

Caption: A typical workflow for the analytical qualification of the title compound.

Expected Analytical Data
  • ¹H NMR: Protons on the azetidine ring would appear as complex multiplets. The proton on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be observed, showing coupling to the adjacent proton (appearing as a doublet).

  • Mass Spectrometry (ESI+): The expected exact mass for the free base [M+H]⁺ (C₄H₈F₂N⁺) would be the primary ion observed.

  • HPLC/UPLC: A sharp, single peak under appropriate chromatographic conditions would confirm the purity of the compound, which is typically required to be >95% for use in drug discovery campaigns.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this reactive building block.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]

  • Safety: Based on data for structurally related compounds like 3,3-difluoroazetidine hydrochloride, this chemical should be handled with care.[11] It is presumed to be an irritant to the skin, eyes, and respiratory tract.[11] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than just another building block; it is a sophisticated tool for molecular design. It provides a pre-packaged solution for concurrently addressing multiple common liabilities in drug candidates, including metabolic instability, high basicity, and suboptimal solubility. By leveraging the unique properties of both the strained azetidine ring and the electron-withdrawing difluoromethyl group, medicinal chemists can accelerate the optimization of lead compounds and increase the probability of success in developing next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Growing Importance of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The azetidine motif, a four-membered saturated nitrogen heterocycle, is a valuable building block in drug discovery, prized for its ability to impart desirable physicochemical properties and act as a rigid scaffold.[1][2] The combination of these two entities in molecules such as 3-(difluoromethyl)azetidine hydrochloride offers a unique and highly sought-after structural element for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and robust synthetic route to this important building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The synthesis of this compound can be logically approached in three main stages, starting from a commercially available N-protected azetidinone. This strategy ensures control over reactivity and allows for purification at intermediate stages.

A visual representation of the overall synthetic workflow is provided below:

Synthesis_Workflow N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate_A N-Boc-3-(difluoromethylidene)azetidine N-Boc-azetidin-3-one->Intermediate_A Horner-Wadsworth-Emmons Olefination Intermediate_B N-Boc-3-(difluoromethyl)azetidine Intermediate_A->Intermediate_B Reduction Final_Product This compound Intermediate_B->Final_Product N-Boc Deprotection & Salt Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-(difluoromethyl)azetidine

This initial and crucial phase focuses on the introduction of the difluoromethyl moiety onto the azetidine ring. The chosen method is a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by a reduction of the resulting double bond.

Step 1.1: Horner-Wadsworth-Emmons Olefination to form N-Boc-3-(difluoromethylidene)azetidine

The HWE reaction is a powerful tool for the formation of carbon-carbon double bonds.[3][4] In this step, N-Boc-azetidin-3-one is reacted with a suitable difluoromethylphosphonate reagent in the presence of a strong base.

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products A N-Boc-azetidin-3-one D N-Boc-3-(difluoromethylidene)azetidine A->D B Diethyl(difluoromethyl)phosphonate B->D C Strong Base (e.g., NaH) C->D E Diethyl phosphate byproduct Reduction_Reaction cluster_reactants Reactants cluster_products Product A N-Boc-3-(difluoromethylidene)azetidine D N-Boc-3-(difluoromethyl)azetidine A->D B H2 (gas) B->D C Catalyst (e.g., Pd/C) C->D Deprotection_Salt_Formation cluster_reactants Reactants cluster_products Product A N-Boc-3-(difluoromethyl)azetidine C This compound A->C B HCl (in a suitable solvent) B->C

References

The Strategic Integration of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems and strategic fluorination represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of 3-(difluoromethyl)azetidine hydrochloride and its structural analogues, a scaffold increasingly recognized for its potential to confer advantageous physicochemical and pharmacological properties upon drug candidates. We will dissect the strategic rationale for its use, from the foundational principles of bioisosterism to the nuanced effects on metabolic stability and target engagement. Detailed synthetic methodologies, comprehensive characterization techniques, and insightful case studies are presented to equip researchers with the practical knowledge required to leverage this valuable building block in their drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in this context.[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring reduces the entropic penalty upon binding to a target protein, a key consideration in rational drug design.[3]

The strategic incorporation of fluorine into drug candidates is another well-established strategy to optimize molecular properties.[4] The introduction of a difluoromethyl (-CHF₂) group, in particular, serves as a fascinating bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) functionalities.[5] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles.[4][5]

This guide focuses on the intersection of these two powerful strategies: the 3-(difluoromethyl)azetidine moiety. By positioning the difluoromethyl group on the 3-position of the azetidine ring, a unique combination of structural constraint and electronic modulation is achieved, offering a compelling tool for lead optimization and the development of next-generation therapeutics.

Strategic Rationale: The "Why" Behind the Choice

The decision to incorporate a 3-(difluoromethyl)azetidine scaffold into a drug candidate is driven by a multifactorial analysis of its potential impact on key drug-like properties.

Bioisosterism and Physicochemical Modulation

The difluoromethyl group is considered a "lipophilic hydrogen bond donor."[6] It can mimic the hydrogen-bonding potential of a hydroxyl group while increasing local lipophilicity, a combination that can enhance cell permeability and oral bioavailability.[4][6] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the azetidine nitrogen, a critical parameter for modulating off-target effects, particularly those related to interactions with ion channels like hERG.[7]

A comparative analysis of the calculated properties of azetidine and its fluorinated analogues highlights these effects:

CompoundMolecular FormulaTPSA (Ų)cLogP
AzetidineC₃H₇N12.030.28
3-FluoroazetidineC₃H₆FN12.030.47
3-(Difluoromethyl)azetidine C₄H₇F₂N 12.03 0.47
3,3-DifluoroazetidineC₃H₅F₂N12.030.66

Data sourced from commercial supplier and computational models.[1]

This table illustrates that while the topological polar surface area (TPSA) remains constant, the calculated lipophilicity (cLogP) increases with fluorination.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds less susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile proton or hydroxyl group with a difluoromethyl group, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and potentially a lower required dose.[4]

Conformational Restriction and Target Engagement

The rigid azetidine ring acts as a conformational clamp, locking appended pharmacophoric groups into a defined orientation. This pre-organization can enhance binding to the target protein by reducing the entropic cost of binding. The 3-position of the azetidine ring provides a key vector for projecting substituents into a specific region of a binding pocket.

Synthesis of 3-(Difluoromethyl)azetidine Analogues: A Practical Guide

A plausible synthetic pathway often starts from a protected azetidin-3-one. The key difluoromethylation step can be achieved through various modern fluorination techniques.

Experimental Protocol: A General Approach to N-Boc-3-(difluoromethyl)azetidine

This protocol is a representative, generalized procedure based on common organic synthesis techniques for fluoroalkylation.

Step 1: Synthesis of a Key Intermediate (e.g., from N-Boc-azetidin-3-one)

A Horner-Wadsworth-Emmons reaction is a common method to introduce a carbon-carbon double bond, which can then be further functionalized.[8]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in dry tetrahydrofuran (THF) at 0 °C, is added dropwise a solution of a phosphonate reagent suitable for introducing the difluoromethyl group precursor.

  • After stirring for 30 minutes, a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF is added dropwise.[8]

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired intermediate.

Step 2: Introduction of the Difluoromethyl Group

This step would involve the conversion of the functional group introduced in Step 1 into the difluoromethyl group. The specific reagents and conditions would depend on the nature of the intermediate.

Step 3: Deprotection to Yield this compound

  • The N-Boc protected 3-(difluoromethyl)azetidine is dissolved in a suitable solvent such as methanol or dioxane.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • The solvent is removed under reduced pressure to yield the crude this compound salt.

  • The product can be further purified by recrystallization.

Comprehensive Characterization of 3-(Difluoromethyl)azetidine Analogues

The unambiguous characterization of the synthesized analogues is crucial for ensuring their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, the following characteristic signals would be expected:

  • ¹H NMR: The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the azetidine ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the azetidine ring would also show coupling to the fluorine atoms.

While specific spectral data for the title compound is not widely published, data for analogous compounds like 3-fluoroazetidine hydrochloride can provide a useful reference for expected chemical shift ranges.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[9] For 3-(difluoromethyl)azetidine, the nominal mass is 107.10 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The N-H stretching of the hydrochloride salt and the C-F stretching vibrations would be characteristic features in the IR spectrum.

Applications and Structure-Activity Relationship (SAR) Insights

The true value of the 3-(difluoromethyl)azetidine scaffold is realized in its application in drug discovery programs. While specific, publicly available case studies focusing solely on this moiety are emerging, the broader class of fluorinated azetidines has shown significant promise in various therapeutic areas.

Case Study: Azetidines as Antitumor Agents

In the development of novel antitumor agents, a conformational restriction strategy was employed to design analogues of TZT-1027, a potent antimitotic agent.[8] By replacing a flexible phenylethyl group with a 3-aryl-azetidine moiety, researchers aimed to lock the molecule in a bioactive conformation. This modification led to compounds with excellent antiproliferative activities, with the most potent analogue exhibiting IC₅₀ values in the low nanomolar range against A549 and HCT116 cancer cell lines.[8] While this example does not feature a difluoromethyl group, it highlights the power of the azetidine scaffold in optimizing interactions with biological targets.

Structure-Activity Relationship (SAR) Considerations

When incorporating the 3-(difluoromethyl)azetidine moiety, several SAR principles should be considered:

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can be critical for activity. The synthesis of enantiomerically pure building blocks is often necessary to determine the optimal stereoisomer.

  • N-Substitution: The substituent on the azetidine nitrogen can be used to modulate the overall properties of the molecule, including its solubility, permeability, and target engagement.

  • Analogue Design: The synthesis of a focused library of analogues with variations at other positions of the molecule is essential to fully explore the SAR and optimize the lead compound.

G cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Therapeutic Outcomes 3_CHF2_Azetidine 3-(Difluoromethyl)azetidine Bioisosterism Bioisosteric Mimic (-OH, -SH, -NH2) 3_CHF2_Azetidine->Bioisosterism Acts as Physicochem Modulated pKa & Increased Lipophilicity 3_CHF2_Azetidine->Physicochem Influences Metabolism Enhanced Metabolic Stability 3_CHF2_Azetidine->Metabolism Provides Conformation Conformational Rigidity 3_CHF2_Azetidine->Conformation Imparts Potency Improved Potency & Selectivity Bioisosterism->Potency PK Favorable PK Profile (e.g., Oral Bioavailability) Physicochem->PK Safety Reduced Off-Target Effects Physicochem->Safety Metabolism->PK Conformation->Potency

Conclusion and Future Perspectives

The this compound scaffold represents a sophisticated and highly valuable building block for modern drug discovery. Its unique combination of conformational constraint and fluorine--imparted physicochemical properties offers a powerful tool to address many of the challenges encountered in lead optimization. As synthetic methodologies for accessing this and related scaffolds become more robust and scalable, we can anticipate its increasing prevalence in the next generation of innovative medicines. The continued exploration of its application in diverse therapeutic areas, coupled with a deeper understanding of its influence on drug-target interactions and ADME properties, will undoubtedly solidify the position of 3-(difluoromethyl)azetidine as a cornerstone of contemporary medicinal chemistry.

References

The Strategic Incorporation of Difluoromethylated Azetidines in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties.[1][2] Its inherent ring strain and constrained geometry offer unique three-dimensional exit vectors compared to larger saturated heterocycles.[1] The strategic introduction of a difluoromethyl (CHF2) group onto this scaffold further refines these properties, offering a powerful tool to modulate lipophilicity, basicity, metabolic stability, and target engagement.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of difluoromethylated azetidines, offering field-proven insights into their strategic application in drug design and development. We will delve into the causal relationships behind experimental choices for characterizing these molecules and provide detailed, self-validating protocols for their evaluation.

The Azetidine Scaffold: A Foundation of Unique Properties

Azetidines are increasingly utilized in drug discovery to enhance properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] The constrained nature of the four-membered ring introduces a degree of rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor, contributing to binding affinity.[1]

The Difluoromethyl Group: A "Magic Bullet" for Physicochemical Modulation

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[5][6] The difluoromethyl group, in particular, offers a unique blend of properties that make it an attractive substituent in medicinal chemistry.[7]

Key Attributes of the Difluoromethyl Group:

  • Lipophilicity Modulation: The impact of the CHF2 group on lipophilicity is nuanced. While highly fluorinated groups like trifluoromethyl (CF3) significantly increase lipophilicity, the CHF2 group can offer a more subtle modulation, sometimes even decreasing lipophilicity compared to its non-fluorinated or monofluorinated counterparts.[8][9] This "checkmark-shape" trend allows for fine-tuning of a compound's solubility and membrane permeability.[9]

  • pKa Reduction: As a strongly electron-withdrawing group, the CHF2 moiety significantly lowers the pKa of nearby basic groups, such as the azetidine nitrogen.[3] This reduction in basicity can be highly beneficial, as it may lead to improved cell permeability and reduced off-target effects associated with highly basic amines.[6]

  • Metabolic Stability Enhancement: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][5] Replacing a metabolically labile C-H bond with a C-F or CHF2 group can effectively block metabolic pathways, increasing the drug's half-life.[3]

  • Conformational Control: The introduction of a difluoromethyl group can influence the puckering of the azetidine ring.[10] This can be due to electrostatic interactions between the fluorine atoms and the nitrogen atom, particularly when the nitrogen is protonated.[10] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity.[4]

  • Hydrogen Bonding Potential: The hydrogen atom of the CHF2 group can act as a hydrogen bond donor, participating in interactions with biological targets.[7][11]

Core Physicochemical Properties of Difluoromethylated Azetidines: A Quantitative Analysis

A thorough understanding and precise measurement of key physicochemical properties are paramount for the successful development of drug candidates containing the difluoromethylated azetidine motif.

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12]

Table 1: Comparison of Lipophilicity Descriptors

DescriptorDescriptionRelevance for Difluoromethylated Azetidines
logP The logarithm of the partition coefficient of a neutral compound between n-octanol and water.Provides a baseline measure of the molecule's intrinsic lipophilicity, independent of its ionization state.
logD The logarithm of the distribution coefficient of a compound (neutral and ionized forms) between n-octanol and water at a specific pH.The most relevant descriptor for these compounds, as the azetidine nitrogen's basicity means the molecule's ionization state will be pH-dependent.[12] logD at physiological pH (7.4) is a key predictor of in vivo behavior.

The introduction of a CHF2 group can lead to non-intuitive changes in lipophilicity. While single fluorine substitutions often increase logP, the presence of two fluorine atoms in a CHF2 group can sometimes lead to a decrease in lipophilicity compared to the non-fluorinated analog due to the increased molecular dipole.[8][9]

Acidity/Basicity (pKa)

The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The strong electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the azetidine nitrogen.[3][13]

Table 2: Estimated pKa Ranges for Substituted Azetidines

Azetidine DerivativeEstimated pKa RangeRationale
Unsubstituted Azetidine10.5 - 11.5Standard secondary amine basicity.
Monofluoromethylated Azetidine8.5 - 9.5Inductive electron withdrawal by one fluorine atom reduces basicity.
Difluoromethylated Azetidine7.0 - 8.5Stronger inductive effect from two fluorine atoms leads to a further decrease in basicity.[13]

This reduction in pKa can be highly advantageous, as a lower pKa can lead to a greater proportion of the neutral species at physiological pH, potentially enhancing membrane permeability.

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability.[5] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Placing a CHF2 group at a known site of metabolic vulnerability can effectively block this pathway, leading to a longer in vivo half-life.[3]

Experimental Protocols for Characterization

Accurate and reproducible experimental data are the cornerstone of successful drug development. The following sections detail robust, step-by-step methodologies for determining the key physicochemical properties of difluoromethylated azetidines.

Determination of Lipophilicity (logP/logD)

While the traditional shake-flask method is considered the gold standard, modern high-throughput methods are often employed in drug discovery for their efficiency.[14][15]

Experimental Workflow: RP-HPLC for logD7.4 Determination

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation prep_standards Prepare standards with known logP values hplc_run Inject standards and sample onto a C18 column prep_standards->hplc_run prep_sample Dissolve difluoromethylated azetidine in appropriate solvent prep_sample->hplc_run get_retention Determine retention times (tR) hplc_run->get_retention calc_k Calculate capacity factor (k') for each compound get_retention->calc_k plot_cal Plot log k' of standards vs. their known logP values calc_k->plot_cal interp_logd Interpolate logD7.4 of the sample from the calibration curve plot_cal->interp_logd

Figure 1: Workflow for logD7.4 determination using RP-HPLC.

Step-by-Step Protocol:

  • Preparation of Standards and Sample:

    • Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Accurately weigh and dissolve the difluoromethylated azetidine derivative and standards in a suitable solvent (e.g., methanol, DMSO).

  • RP-HPLC Analysis:

    • Equilibrate a C18 reversed-phase HPLC column with a mobile phase buffered at pH 7.4.

    • Inject the standards and the test compound.

    • Record the retention time (tR) for each compound and the dead time (t0) using an unretained marker.[14]

  • Data Analysis and Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0.[14]

    • Plot log k' of the standards against their known logP values to generate a calibration curve.

    • Determine the log k' of the difluoromethylated azetidine and use the calibration curve to interpolate its logD7.4 value.[15]

Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[16][17]

Experimental Workflow: Potentiometric pKa Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH meter with standard buffers prepare_sol Prepare a solution of the difluoromethylated azetidine calibrate->prepare_sol add_titrant Incrementally add a standardized titrant (e.g., HCl) prepare_sol->add_titrant record_ph Record pH after each addition add_titrant->record_ph Stir and allow to equilibrate record_ph->add_titrant plot_curve Plot pH vs. volume of titrant added record_ph->plot_curve find_inflection Determine the inflection point (equivalence point) plot_curve->find_inflection calc_pka Calculate pKa from the half-equivalence point find_inflection->calc_pka

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration and Sample Preparation:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[16]

    • Prepare a solution of the difluoromethylated azetidine of known concentration in water or a suitable co-solvent.

  • Titration:

    • Immerse the calibrated pH electrode in the sample solution.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[16]

    • After each addition, stir the solution and record the stable pH reading.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[18]

In Vitro Metabolic Stability Assay

Assessing metabolic stability early in the drug discovery process is crucial. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.[19][20]

Experimental Workflow: Microsomal Metabolic Stability Assay

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_quantification Quantification & Analysis pre_incubate Pre-incubate microsomes and test compound at 37°C initiate_reaction Initiate reaction by adding NADPH pre_incubate->initiate_reaction take_samples Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->take_samples quench Quench the reaction with a cold organic solvent (e.g., acetonitrile) take_samples->quench analyze_lcms Analyze samples by LC-MS/MS to quantify parent compound quench->analyze_lcms plot_data Plot % remaining parent compound vs. time analyze_lcms->plot_data calc_params Calculate half-life (t1/2) and intrinsic clearance (CLint) plot_data->calc_params

Figure 3: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and the difluoromethylated azetidine in a buffer at 37°C.[19]

    • After a short pre-incubation period, initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[19]

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Quantification and Data Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[19]

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of this line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[19]

Conclusion and Future Perspectives

Difluoromethylated azetidines represent a valuable and increasingly utilized structural motif in modern medicinal chemistry. Their unique physicochemical properties, driven by the interplay of the strained azetidine ring and the electron-withdrawing difluoromethyl group, offer a sophisticated toolkit for optimizing drug candidates. A comprehensive understanding and accurate experimental determination of their lipophilicity, pKa, and metabolic stability are critical for harnessing their full potential. The strategic and data-driven incorporation of this scaffold will undoubtedly continue to contribute to the development of safer and more effective therapeutics.

References

Introduction: The Structural Imperative of Fluorinated Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethyl)azetidine HCl

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity.[1] The introduction of fluorine atoms, particularly the difluoromethyl group (-CHF₂), further modulates these characteristics, offering a powerful tool for fine-tuning drug candidates.[2] 3-(Difluoromethyl)azetidine hydrochloride is a key building block in this arena, enabling the synthesis of novel therapeutics.

However, the precise incorporation and structural integrity of this scaffold are paramount. Unambiguous characterization is not merely a procedural step but a foundational requirement for advancing any compound through the drug development pipeline. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic analysis required to fully elucidate and verify the structure of 3-(Difluoromethyl)azetidine HCl. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a framework of self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For 3-(Difluoromethyl)azetidine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Workflow for NMR Analysis

The general workflow for acquiring high-quality NMR data is a systematic process designed to ensure accuracy and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Weigh ~5-10 mg of 3-(Difluoromethyl)azetidine HCl Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) containing 0.05% TMS Prep->Solvent Tube Transfer to a clean, dry 5mm NMR tube Solvent->Tube Shim Lock and Shim on the spectrometer Tube->Shim Acquire_H1 Acquire ¹H Spectrum (zg30 pulse program) Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (zgpg30 pulse program) Acquire_H1->Acquire_C13 Acquire_F19 Acquire ¹⁹F Spectrum (zgpg30 pulse program, ¹H decoupled) Acquire_C13->Acquire_F19 Process Fourier Transform, Phase Correction, Baseline Correction Acquire_F19->Process Reference Calibrate spectra (TMS at 0.00 ppm) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Assign Assign peaks based on chemical shift, multiplicity, and correlation spectra Integrate->Assign

Caption: General workflow for NMR spectroscopic analysis.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For the azetidinium cation, we expect to see signals for the methine proton (CH-CHF₂), the methylene protons (CH₂), and the amine protons (NH₂⁺).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(Difluoromethyl)azetidine HCl and dissolve it in 0.6 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of the acidic N-H protons. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

  • Acquisition: The spectrum is typically acquired on a 400 MHz or higher field spectrometer.[5] A standard zg30 pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

Expected Spectral Data & Interpretation: The difluoromethyl group profoundly influences the spectrum. The proton on the -CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The protons on the azetidine ring will show complex splitting patterns due to both geminal (H-C-H), vicinal (H-C-C-H), and through-space couplings, further complicated by coupling to the fluorine atoms. The NH₂⁺ protons may appear as a broad singlet, and their chemical shift can be highly dependent on concentration and temperature; in D₂O, this signal will exchange with the solvent and disappear.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (Hz)
H -C(3)3.5 - 4.0m (multiplet)-
CH ₂(2,4)4.0 - 4.5m (multiplet)-
CH F₂6.0 - 6.8t (triplet)²JHF ≈ 50-60 Hz
NH ₂⁺9.0 - 11.0 (in DMSO-d₆)br s (broad singlet)-

Note: Chemical shifts are predictive and based on data for similar fluorinated azetidine structures and general substituent effects. The use of different solvents will alter these values.[3][4]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider spectral width (~200 ppm) is required. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary to obtain a quality spectrum.[6]

Expected Spectral Data & Interpretation: Three distinct carbon signals are expected for the 3-(Difluoromethyl)azetidine cation. The carbon atom bonded to the two fluorine atoms (C-CHF₂) will be the most informative. Its signal will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), providing direct evidence of the -CHF₂ group.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (¹⁹F Coupled) Coupling Constants (Hz)
C (3)35 - 45m (multiplet)-
C (2,4)50 - 60s (singlet)-
C HF₂110 - 120t (triplet)¹JCF ≈ 240-250 Hz

Note: Predicted chemical shifts are based on general values for azetidines and the known effects of fluorine substitution.[6][7]

Fluorine-19 (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a critical and highly sensitive analytical technique.[8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that is very sensitive to the local electronic environment.[9]

Experimental Protocol:

  • Sample Preparation: The same sample can be used. No special standards are typically needed in the sample, as modern spectrometers can reference the spectrum externally or internally to the deuterium lock frequency, though an external standard like CFCl₃ can be used for absolute referencing.[10]

  • Acquisition: A standard ¹⁹F pulse program, often with proton decoupling to simplify the spectrum, is used. The wide chemical shift range necessitates a large spectral width.[9]

Expected Spectral Data & Interpretation: A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group. In a proton-coupled spectrum, this signal would appear as a doublet due to coupling with the single adjacent proton (²JHF). In a proton-decoupled spectrum, it will be a singlet. The chemical shift provides a unique fingerprint for the difluoromethyl group.

Fluorine Assignment Expected Chemical Shift (δ, ppm vs CFCl₃) Expected Multiplicity (¹H Coupled) Coupling Constants (Hz)
CF-110 to -130d (doublet)²JHF ≈ 50-60 Hz

Note: The chemical shift range for fluorinated aliphatic compounds can be broad. This prediction is based on typical values for similar motifs.[2][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Workflow for FTIR Analysis

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Processing Clean Clean ATR crystal (e.g., with isopropanol) Background Acquire background spectrum of clean crystal Clean->Background Sample Place small amount of solid sample onto the crystal Background->Sample Pressure Apply pressure using the anvil Sample->Pressure Scan Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Pressure->Scan Process Perform ATR and baseline correction automatically Scan->Process Label Label significant peaks Process->Label

Caption: Workflow for Solid-State FTIR-ATR Analysis.

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid samples directly.[11]

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: A small amount of the solid 3-(Difluoromethyl)azetidine HCl is placed onto the ATR crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum.

Expected Spectral Data & Interpretation: The IR spectrum will be dominated by several key features. A very broad and strong absorption in the 2500-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺). The C-F bonds will give rise to strong, characteristic absorptions in the fingerprint region.

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
2500 - 3200N-H Stretch (Ammonium Salt)Strong, Broad
2850 - 3000C-H Stretch (Aliphatic)Medium
1000 - 1200C-F StretchStrong
1400 - 1600N-H BendMedium-Strong

Note: These are characteristic regions for the specified functional groups. The exact peak positions can provide a unique fingerprint for the compound.[11][12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues that corroborate NMR and IR data. For the hydrochloride salt, electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, pre-ionized molecules.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture, at a concentration of approximately 1 mg/mL.

  • Infusion: The sample solution is infused directly into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) at a low flow rate (5-10 µL/min).

  • Acquisition: Data is acquired in positive ion mode. The instrument is scanned over a mass range appropriate for the expected molecular ion (e.g., m/z 50-500). For structural confirmation, a tandem MS (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented.[13]

Expected Spectral Data & Interpretation: The base compound, 3-(difluoromethyl)azetidine, has a molecular formula of C₄H₇F₂N and a monoisotopic mass of 107.05 Da.[14][15] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

Ion Formula Expected m/z (Monoisotopic) Interpretation
[M+H]⁺[C₄H₈F₂N]⁺108.0621Molecular ion of the free base
[M-F+H₂]⁺[C₄H₉FN]⁺90.0719Fragment from loss of a fluorine radical and hydrogen rearrangement
[M-CHF₂]⁺[C₃H₆N]⁺56.0500Fragment from cleavage of the C-C bond to the difluoromethyl group

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for amines and fluorinated compounds under MS/MS conditions.[16][17] The high-resolution mass measurement of the molecular ion allows for the confirmation of the elemental formula.

Conclusion

The rigorous characterization of 3-(Difluoromethyl)azetidine HCl requires a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹⁹F NMR confirms the presence and environment of the critical difluoromethyl group, ¹H and ¹³C NMR map out the complete atomic connectivity, IR spectroscopy identifies key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these protocols form a self-validating system that ensures the identity, purity, and structural integrity of this vital chemical building block, empowering researchers and drug development professionals to proceed with confidence.

References

The Strategic Deployment of 3-(Difluoromethyl)azetidine HCl in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. Among the myriad of scaffolds available to medicinal chemists, saturated nitrogen-containing heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets. When strategically functionalized, the azetidine scaffold can significantly improve a molecule's metabolic stability, solubility, and overall pharmacokinetic profile.

This guide focuses on a specific, high-value building block: 3-(Difluoromethyl)azetidine Hydrochloride . The incorporation of a difluoromethyl (-CHF₂) group onto the azetidine core introduces a fascinating combination of properties. The -CHF₂ group is a bioisostere of hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions while offering enhanced metabolic stability due to the strength of the carbon-fluorine bond. This technical guide will provide an in-depth analysis of the commercial availability, synthesis, quality control, and strategic applications of 3-(Difluoromethyl)azetidine HCl in drug discovery programs.

Commercial Availability and Supplier Landscape

This compound (CAS No. 1354792-76-9) is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from grams to kilograms, with purities generally at or above 95%.

SupplierTypical PurityAvailable QuantitiesStorage Conditions
Sigma-Aldrich (MilliporeSigma)≥95%Gram to multi-gram2-8°C, under inert atmosphere
BLD Pharmatech≥95%Gram to kilogram2-8°C
ChemScene≥98%Milligram to gramRoom temperature
Synthonix Corporation≥95%Gram quantitiesRefrigerator
Aribo BiotechnologyInquireInquireInquire

Note: This table is a representative sample and not exhaustive. Researchers should always request a certificate of analysis for lot-specific data.

Physicochemical Properties and Handling

Molecular Formula: C₄H₈ClF₂N Molecular Weight: 143.56 g/mol Appearance: White to off-white solid.[1] Storage: Due to its potential for reactivity and hygroscopicity, 3-(Difluoromethyl)azetidine HCl should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its long-term stability and purity.[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The hydrochloride salt is acidic and can be corrosive. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and safety information.

The Strategic Value in Drug Design: A Dual-Motive Moiety

The utility of 3-(Difluoromethyl)azetidine HCl as a building block stems from the synergistic contributions of both the azetidine ring and the difluoromethyl group.

The Azetidine Ring: A Scaffold for Precision Engineering

The azetidine moiety is increasingly recognized as a "privileged" scaffold in medicinal chemistry. Its key advantages include:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of appended substituents, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility and reduce lipophilicity compared to larger, more flexible aliphatic amines.

  • Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation than longer-chain amines.

  • Novel Exit Vectors: The defined geometry of the azetidine ring provides novel vectors for substituent placement, allowing for fine-tuning of interactions within a protein's binding pocket.

The Difluoromethyl Group: A Bioisostere with Enhanced Properties

The difluoromethyl group (-CHF₂) is a powerful tool for modulating the properties of a drug candidate:

  • Metabolic Stability: The high bond energy of the C-F bond makes the difluoromethyl group exceptionally resistant to oxidative metabolism, a common liability for many drug candidates.

  • Bioisosterism: The -CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups. It can participate in hydrogen bonding as a donor, mimicking the interactions of these protic groups while offering superior metabolic stability.

  • Lipophilicity Modulation: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. The -CHF₂ group offers a more moderate increase in lipophilicity compared to a trifluoromethyl (-CF₃) group, providing a valuable tool for fine-tuning this property.

Synthetic Strategy: A Plausible Pathway to 3-(Difluoromethyl)azetidine HCl

While specific, detailed synthetic procedures for 3-(Difluoromethyl)azetidine HCl are not always readily available in the public domain, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of substituted azetidines. A common strategy involves the construction of a protected azetidine precursor followed by deprotection.

Caption: A plausible synthetic workflow for 3-(Difluoromethyl)azetidine HCl.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis that a skilled medicinal chemist could employ to prepare 3-(Difluoromethyl)azetidine HCl.

Step 1: Synthesis of N-Boc-3-(difluoromethyl)azetidin-3-ol

  • To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of (difluoromethyl)trimethylsilane (TMS-CHF₂) and a suitable fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

  • Allow the reaction to stir at -78°C for a specified time, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(difluoromethyl)azetidin-3-ol.

Step 2: Reduction of the Tertiary Alcohol (if necessary, depending on the exact difluoromethylation reagent)

This step may not be necessary if the difluoromethylation directly yields the desired product. If a hydroxyl group is present at the 3-position, a deoxygenation step would be required.

Step 3: Deprotection of the N-Boc Group and Salt Formation

  • Dissolve the N-Boc-3-(difluoromethyl)azetidine from the previous step in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford 3-(Difluoromethyl)azetidine HCl.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

To ensure the quality and integrity of 3-(Difluoromethyl)azetidine HCl for use in research and development, a comprehensive analytical characterization is essential. A typical Certificate of Analysis (CoA) should include the following tests:

Analytical TestPurposeTypical Specification
Appearance Visual inspection for physical state and color.White to off-white solid
Identity by ¹H NMR Confirms the chemical structure and proton environment.Conforms to structure
Purity by HPLC or GC Quantifies the percentage of the desired compound.≥95.0% (area %)
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Conforms to the expected m/z
Residual Solvents by GC-HS Identifies and quantifies any remaining solvents from synthesis.Varies by solvent, typically <5000 ppm
Water Content (Karl Fischer) Measures the amount of water present.≤0.5%

Illustrative Analytical Workflow

References

The Strategic Application of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad strategies employed to achieve this, the incorporation of fluorine atoms and fluorinated motifs has emerged as a powerful tool. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a particularly valuable building block that leverages these advantages: 3-(Difluoromethyl)azetidine hydrochloride. This compound synergistically combines the benefits of the difluoromethyl group as a bioisostere with the desirable attributes of the strained azetidine ring system.

The difluoromethyl (CHF₂) group is increasingly recognized as a versatile bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This substitution can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve cell permeability, and introduce unique hydrogen bonding capabilities that can fine-tune interactions with biological targets.[1][3]

Concurrently, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry.[4][5][6][7] Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased potency and selectivity.[8] Furthermore, the azetidine ring can improve aqueous solubility and provides novel exit vectors for further chemical modification, expanding the accessible chemical space.[9]

This technical guide provides an in-depth exploration of the applications of this compound, a building block that marries the advantageous properties of both the difluoromethyl group and the azetidine ring. We will delve into its synthesis, physicochemical properties, and its role in the development of innovative therapeutic agents, supported by examples from the patent literature.

Synthesis and Physicochemical Properties

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented, a general and plausible synthetic route can be extrapolated from the broader literature on the synthesis of fluorinated azetidines. A common approach involves the difluoromethylation of a suitable azetidine precursor, followed by deprotection and salt formation.

A potential synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxy-3-(difluoromethyl)azetidine N-Boc-3-hydroxy-3-(difluoromethyl)azetidine N-Boc-3-azetidinone->N-Boc-3-hydroxy-3-(difluoromethyl)azetidine 1 Difluoromethylation_Reagent Difluoromethylation Reagent (e.g., TMSCHF₂) Difluoromethylation_Reagent->N-Boc-3-hydroxy-3-(difluoromethyl)azetidine N-Boc-3-(difluoromethyl)azetidine N-Boc-3-(difluoromethyl)azetidine N-Boc-3-hydroxy-3-(difluoromethyl)azetidine->N-Boc-3-(difluoromethyl)azetidine 2 Deoxygenation Deoxygenation (e.g., Barton-McCombie) Deoxygenation->N-Boc-3-(difluoromethyl)azetidine 3-(Difluoromethyl)azetidine_hydrochloride 3-(Difluoromethyl)azetidine hydrochloride N-Boc-3-(difluoromethyl)azetidine->3-(Difluoromethyl)azetidine_hydrochloride 3 Deprotection Deprotection (e.g., HCl in Dioxane) Deprotection->3-(Difluoromethyl)azetidine_hydrochloride

Figure 1: Plausible synthetic route to this compound.

Physicochemical Properties:

The introduction of the difluoromethyl group at the 3-position of the azetidine ring significantly influences its physicochemical properties.

PropertyValue/DescriptionSource
Molecular Formula C₄H₈ClF₂N[10]
Molecular Weight 143.56 g/mol [10]
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A
pKa (predicted) The presence of the electron-withdrawing difluoromethyl group is expected to lower the pKa of the azetidine nitrogen compared to unsubstituted azetidine, influencing its behavior at physiological pH.General Chemical Principles
LogP (predicted) 0.7[10]

Applications in Drug Discovery: A Building Block for Innovation

This compound serves as a crucial building block for the synthesis of more complex drug candidates across various therapeutic areas. Its utility is prominently featured in the patent literature, where it is incorporated to fine-tune the properties of lead compounds.

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

In the quest for novel treatments for type 2 diabetes, DPP-IV inhibitors have emerged as a significant class of therapeutic agents. Patent literature reveals the use of 3-fluoroazetidine and related structures in the synthesis of potent DPP-IV inhibitors.[11] While not explicitly 3-(difluoromethyl)azetidine, the principle of using a fluorinated azetidine at a key position to modulate activity and pharmacokinetic properties is demonstrated. The incorporation of the azetidine moiety can provide a rigid scaffold for optimal presentation of pharmacophoric elements to the enzyme's active site, while the fluorine atoms can enhance metabolic stability and binding interactions.

Case Study 2: Estrogen Receptor (ER) Targeting Agents for Cancer Therapy

Fused tricyclic compounds that act as estrogen receptor targeting agents are under investigation for the treatment of cancer. A patent application describes the synthesis of such compounds where a fluorinated azetidine moiety is incorporated.[12] Specifically, the synthesis involves the coupling of a 1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl group. The azetidine ring in this context acts as a key linker, and the fluorine substitution is likely introduced to improve drug-like properties such as metabolic stability and cell permeability. The use of a pre-functionalized azetidine building block like this compound would be a strategic choice in the synthesis of such complex molecules.

G cluster_1 Incorporation into a Drug Scaffold Azetidine 3-(Difluoromethyl)azetidine hydrochloride Final_Compound Final Drug Candidate Azetidine->Final_Compound Core_Scaffold Core Drug Scaffold (e.g., Phenyl ring with a leaving group) Core_Scaffold->Final_Compound Coupling Nucleophilic Substitution Coupling->Final_Compound

Figure 2: General scheme for the incorporation of 3-(Difluoromethyl)azetidine into a drug scaffold.

Experimental Protocols: N-Alkylation of 3-(Difluoromethyl)azetidine

A common synthetic transformation involving 3-(difluoromethyl)azetidine is its N-alkylation to couple it with a larger molecular scaffold. The following is a general protocol for such a reaction, based on standard organic chemistry principles.[13][14]

Objective: To couple 3-(difluoromethyl)azetidine with an electrophilic partner (e.g., an alkyl halide or a molecule with a suitable leaving group).

Materials:

  • This compound

  • Electrophilic partner (R-X, where X is a leaving group like Br, I, OTs)

  • A suitable base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq). The excess base is to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Add the electrophilic partner (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-(difluoromethyl)azetidine derivative.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block in modern drug discovery. The convergence of the beneficial properties of the difluoromethyl group as a bioisostere and the conformationally constrained azetidine ring provides medicinal chemists with a powerful tool to optimize lead compounds. While detailed peer-reviewed studies on this specific molecule are still emerging, the patent literature clearly indicates its active use in the synthesis of novel therapeutic agents. As the demand for drug candidates with improved ADME properties and enhanced target engagement continues to grow, we can anticipate that the application of this compound and related fluorinated scaffolds will become even more widespread, leading to the development of the next generation of innovative medicines.

References

The Strategic Incorporation of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 3-(Difluoromethyl)azetidine Hydrochloride, a Key Building Block in Medicinal Chemistry.

This guide provides a comprehensive overview of this compound, a fluorinated azetidine building block of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application as a bioisostere, supported by insights into its role in enhancing the pharmacological profiles of therapeutic candidates.

Core Chemical Identity

InChIKey: NYMQWAUMUHQGQQ-UHFFFAOYSA-N [1]

This compound is a saturated four-membered heterocyclic amine functionalized with a difluoromethyl group at the 3-position and supplied as a hydrochloride salt. This unique combination of a strained ring system and a difluoromethyl moiety imparts desirable properties for its use as a versatile building block in the synthesis of novel therapeutic agents.

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 1354792-76-9[1]
Molecular Formula C₄H₈ClF₂N[1]
Molecular Weight 143.56 g/mol [1]
Physical Form White to yellow solid[1]
Storage Inert atmosphere, 2-8°C[1]

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines have emerged as "privileged scaffolds" in medicinal chemistry.[2] Their rigid, three-dimensional structure offers a distinct advantage over more conventional planar aromatic rings. The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable toxicity profile.[2] These characteristics are highly sought after in the optimization of lead compounds during the drug discovery process.

The Difluoromethyl Group: A Bioisosteric Advantage

The difluoromethyl group (-CF₂H) is a key feature of this molecule, acting as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacokinetic properties of a molecule without significantly altering its interaction with the biological target. The difluoromethyl group, in particular, can modulate lipophilicity and metabolic stability, and its ability to act as a hydrogen bond donor can introduce new interactions with target proteins.

Synthesis and Characterization

References

An In-depth Technical Guide to 3-(Difluoromethyl)azetidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)azetidine hydrochloride, a fluorinated azetidine building block of increasing importance in medicinal chemistry. We will delve into its physicochemical properties, established synthetic and purification protocols, detailed analytical characterization methods, and its strategic application in modern drug discovery programs. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug discovery.[1][2] Their rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic amines or larger heterocyclic systems, often leading to improved binding affinity and selectivity for biological targets. The introduction of fluorine atoms or fluorinated motifs, such as the difluoromethyl group, further enhances the utility of these building blocks.[3]

The strategic incorporation of a difluoromethyl group onto the azetidine ring, as seen in 3-(difluoromethyl)azetidine, can profoundly and beneficially influence a drug candidate's properties.[4] These effects include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the difluoromethyl group lowers the basicity of the azetidine nitrogen. This can be crucial for optimizing interactions with target proteins and improving pharmacokinetic properties by reducing unwanted interactions with acidic tissues or off-target ion channels.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism. This can block metabolic pathways, leading to increased drug half-life and oral bioavailability.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

  • Conformational Control: The steric bulk and electronic properties of the difluoromethyl group can influence the preferred conformation of the azetidine ring and adjacent functionalities, potentially locking the molecule into a more bioactive shape.

This guide focuses on the hydrochloride salt of 3-(difluoromethyl)azetidine, the form in which this building block is commonly supplied and handled due to its improved stability and handling characteristics as a solid.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₄H₈ClF₂N[5]
Molecular Weight 143.56 g/mol [5]
CAS Number 1354792-76-9[5]
Appearance White to off-white or yellow solid[5]
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Synthesis and Purification

The synthesis of fluorinated azetidines like 3-(difluoromethyl)azetidine often involves multi-step sequences starting from commercially available precursors. While specific, proprietary industrial syntheses may vary, the general strategies often rely on the introduction of the difluoromethyl group and the formation of the azetidine ring.

A plausible synthetic approach, based on related literature for fluorinated heterocycles, is outlined below. This should be considered a conceptual pathway, as detailed process chemistry is often proprietary.

G cluster_0 Conceptual Synthetic Pathway A Protected Azetidin-3-one C Addition Reaction A->C B Difluoromethylation Reagent (e.g., TMS-CF₂H) B->C D Protected 3-hydroxy-3-(difluoromethyl)azetidine C->D Nucleophilic Addition E Deoxygenation D->E Barton-McCombie or similar reaction F Protected 3-(difluoromethyl)azetidine E->F G Deprotection F->G Acid or Hydrogenolysis H 3-(Difluoromethyl)azetidine (Free Base) G->H J Salt Formation H->J I HCl source (e.g., HCl in Ether) I->J K This compound J->K Precipitation/ Crystallization

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

The final hydrochloride salt is often purified by recrystallization to remove any remaining impurities from the synthesis.

  • Solvent Selection: A solvent system in which the hydrochloride salt is soluble at elevated temperatures but poorly soluble at room temperature or below is chosen. Common systems include isopropanol/ether or ethanol/ethyl acetate.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot primary solvent (e.g., isopropanol).

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is briefly heated before being filtered hot to remove the carbon.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. An anti-solvent (e.g., diethyl ether) can be slowly added to induce precipitation if necessary.

  • Isolation: The resulting crystals are collected by vacuum filtration.

  • Washing: The filter cake is washed with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: The purified crystals are dried under vacuum to a constant weight.

The trustworthiness of this protocol lies in its self-validating nature; the formation of well-defined crystals is itself a purification step, and the purity can be readily assessed by the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the azetidine ring protons and the proton of the difluoromethyl group. The latter will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the -CF₂H group. This will typically appear as a doublet due to coupling with the single proton.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the azetidine ring and the difluoromethyl carbon, which will appear as a triplet due to one-bond coupling to the two fluorine atoms.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base after the loss of HCl.

  • Methodology: Electrospray ionization (ESI) in positive ion mode is typically used. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

  • Expected Ion: The primary ion observed will be the [M+H]⁺ ion of the free base (3-(difluoromethyl)azetidine), corresponding to a mass-to-charge ratio (m/z) of approximately 108.06.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound.

  • Column: A reverse-phase C18 column is commonly used.[6]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is typical.

  • Detection: UV detection (e.g., at 210 nm) is often suitable for compounds with limited chromophores, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

G cluster_1 Analytical Workflow Sample 3-(Difluoromethyl)azetidine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV/ELSD Sample->HPLC Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Purity Assessment (>95%) HPLC->Result3

Caption: Standard analytical workflow for quality control of the title compound.

Applications in Drug Discovery

This compound serves as a critical building block for introducing the difluoromethyl-azetidine motif into drug candidates across various therapeutic areas.[7] Its primary use is in nucleophilic substitution reactions where the secondary amine of the azetidine ring displaces a leaving group or participates in reductive amination or coupling reactions.

The decision to incorporate this moiety is driven by the desire to fine-tune the physicochemical and pharmacokinetic properties of a lead molecule.

G cluster_0 Impact of 3-(Difluoromethyl)azetidine Moiety cluster_1 Improved Properties Lead Lead Compound (e.g., with R-NH₂ group) NewCandidate New Drug Candidate Lead->NewCandidate Analogue Synthesis BuildingBlock 3-(Difluoromethyl)azetidine-X (Introduced via Synthesis) BuildingBlock->NewCandidate Prop1 Lowered pKa NewCandidate->Prop1 Prop2 Increased Metabolic Stability NewCandidate->Prop2 Prop3 Modulated Lipophilicity NewCandidate->Prop3 Prop4 Enhanced Target Binding NewCandidate->Prop4

Caption: Strategic incorporation of the 3-(difluoromethyl)azetidine moiety to enhance drug properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Safety Data Sheet (SDS): Always consult the manufacturer's SDS before use for complete hazard information.

  • Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. The compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a rigid, three-dimensional azetidine core and the electronically-modulating difluoromethyl group provides drug discovery scientists with a powerful tool to overcome common challenges related to metabolic stability, basicity, and overall pharmacokinetic profiles. A thorough understanding of its properties, handling, and analytical characterization is key to its successful application in the synthesis of next-generation therapeutics.

References

Storage and handling of 3-(Difluoromethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of 3-(Difluoromethyl)azetidine Hydrochloride

The strategic incorporation of small, strained, fluorinated heterocycles is a powerful tool in modern drug discovery. This compound, a key building block, offers a unique combination of a rigid azetidine scaffold and the bioisosteric properties of a difluoromethyl group. This structure can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. However, the very features that make it synthetically valuable—ring strain, hygroscopicity of the salt, and the presence of fluorine atoms—necessitate rigorous and well-understood storage and handling protocols.[1][2][3]

This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring the long-term integrity of the reagent and the safety of laboratory personnel.

The Molecular Logic: Understanding the Compound's Nature

The handling protocol for this compound is dictated by the interplay of its three primary structural components:

  • Azetidine Ring: This four-membered ring is strained, making it susceptible to ring-opening reactions, especially under harsh pH conditions or via nucleophilic attack.[1][4][5] This inherent reactivity demands careful selection of reaction partners and conditions.

  • Difluoromethyl Group: The two electron-withdrawing fluorine atoms lower the basicity of the azetidine nitrogen, influencing its nucleophilicity and reaction kinetics. This electronic effect is a critical consideration in synthetic planning.[6]

  • Hydrochloride Salt: The compound is supplied as a solid hydrochloride salt, which enhances its stability and ease of handling compared to the volatile freebase. However, this salt form is often hygroscopic, making moisture exclusion a top priority.[7][8][9][10]

These features are not independent; they collectively define the reagent's behavior and our approach to its management.

Chemical_Features cluster_features Key Chemical Features Compound 3-(Difluoromethyl)azetidine Hydrochloride Azetidine Azetidine Ring (Strained) Fluoro Difluoromethyl Group (Electron-Withdrawing) Salt Hydrochloride Salt (Hygroscopic Solid) Protocol Storage & Handling Protocol Azetidine->Protocol Dictates reactivity parameters Fluoro->Protocol Influences reaction conditions Salt->Protocol Demands moisture exclusion

Figure 1. Causality diagram showing how the compound's chemical features dictate handling protocols.

Long-Term Storage: A Strategy for Stability

The primary objectives for storing this compound are to prevent degradation from moisture, light, and heat. The hygroscopic nature of the hydrochloride salt is the most immediate concern.[7][10]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale & Causality
Temperature 2–8°CReduces the rate of potential decomposition reactions. Prevents degradation over long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)[9]Excludes atmospheric moisture, which can cause the hygroscopic solid to clump and potentially hydrolyze.[7]
Container Tightly Sealed, Amber Glass VialAmber glass protects against potential photodegradation, while a tight seal is the primary barrier to moisture.[11][12]
Environment Laboratory Desiccator[13]Provides a secondary barrier against ambient humidity, which is crucial after the manufacturer's seal is broken.

Protocol: Aliquoting for Stock Preservation

Frequent opening and closing of the main stock bottle is a primary source of contamination. Aliquoting the material into smaller, single-use vials is a critical self-validating system to preserve the bulk of the reagent.

  • Equilibration: Transfer the sealed stock bottle from cold storage to a laboratory desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This crucial step prevents atmospheric water from condensing on the cold solid when the bottle is opened.

  • Inert Environment Setup: Perform all subsequent steps inside a glovebox or on a benchtop with a directed stream of inert gas (argon or nitrogen) flowing into the container headspace.

  • Dispensing: Using a clean, dry spatula, rapidly weigh the desired quantities of the solid into pre-weighed, dry vials.

  • Sealing: Tightly cap each aliquot vial. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Stock Bottle Purge: Before resealing the main stock bottle, flush the headspace with inert gas for 15-30 seconds.

  • Final Storage: Clearly label all aliquots and the main stock bottle. Place them inside a labeled secondary container and return to 2–8°C storage.

Aliquoting_Workflow Start Start: Retrieve Stock from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Inert Transfer to Inert Atmosphere (Glovebox/N₂) Equilibrate->Inert Weigh Weigh Aliquots into Pre-dried Vials Inert->Weigh Purge_Stock Purge Stock Bottle Headspace with N₂/Ar Inert->Purge_Stock Seal_Aliquot Tightly Cap & Seal New Aliquots Weigh->Seal_Aliquot Store Return All to Labeled 2-8°C Storage Seal_Aliquot->Store Seal_Stock Reseal Stock Bottle Purge_Stock->Seal_Stock Seal_Stock->Store End End Store->End

Figure 2. A self-validating workflow for aliquoting hygroscopic reagents.

Safe Laboratory Handling and In-Reaction Use

Safe handling minimizes exposure and ensures the reagent is in its active form for synthesis.

Personal Protective Equipment (PPE):

Based on GHS classifications, this compound may cause skin, eye, and respiratory irritation.[14] Therefore, a comprehensive PPE strategy is mandatory.

  • Eye/Face Protection: Chemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.[15][16]

  • Hand Protection: Chemical-resistant nitrile gloves are essential. Double-gloving is recommended for extended handling.[17]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned. Ensure shoes fully cover the feet.[15][18]

In-situ Generation of the Freebase for Reaction

For most synthetic applications (e.g., nucleophilic additions, acylations), the reactive species is the freebase, not the hydrochloride salt. This is typically generated in situ immediately before or during the reaction.

Experimental Protocol: Example of In-situ Freebase Generation for Amide Coupling

  • Reactor Setup: Add this compound (1.0 eq) and the carboxylic acid (1.0 eq) to a flame-dried flask under an argon atmosphere.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF or DCM) and stir to create a suspension.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This mitigates the exotherm from both the neutralization and the coupling reagent activation.

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction.

  • Coupling Reagent: Add the coupling reagent (e.g., HATU, 1.1 eq) and allow the reaction to stir and slowly warm to room temperature.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, proceed with a standard aqueous workup and purification.

Trustworthiness Check: Using the freebase immediately after its generation is critical. The freebase form is less stable and more volatile than the salt; it should not be isolated or stored.

Known Incompatibilities and Degradation Pathways

To ensure experimental success and safety, avoid the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially exothermic reactions.[10]

  • Strong Bases: While tertiary amines are used for in-situ freebase generation, prolonged exposure to strong bases (e.g., hydroxides) can promote ring-opening or other decomposition pathways.[4][5]

  • Moisture: As a hygroscopic salt, moisture is the primary incompatibility to avoid during storage.[7][9]

  • Reactive Electrophiles: The freebase is a nucleophile. Do not pre-mix it with highly reactive electrophiles without controlling the reaction conditions (e.g., temperature, stoichiometry).

Spill and Waste Disposal Management

Accidents should be handled promptly and correctly.

Spill Response:

  • Solid Spill: In a fume hood, gently sweep up the solid material, avoiding dust formation.[8] Place into a labeled, sealed container for hazardous waste.

  • Solution Spill: Absorb the spill with an inert, non-combustible material like vermiculite or sand. Scoop the contaminated material into a sealed container for disposal.[19]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials are considered hazardous waste.

Waste Disposal:

Dispose of all waste containing this compound, including empty containers and contaminated PPE, as hazardous chemical waste.[6][20] Ensure containers are clearly labeled and follow all institutional, local, and federal regulations.

References

Methodological & Application

The Strategic Application of 3-(Difluoromethyl)azetidine HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Bioisosteric Powerhouse

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. 3-(Difluoromethyl)azetidine hydrochloride emerges as a particularly compelling building block, synergistically combining the benefits of the azetidine ring with the advantageous properties of the difluoromethyl group.

Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged scaffolds" in drug discovery.[1][2] Their inherent ring strain and sp³-rich character impart a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] This conformational rigidity also contributes to improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its value in pharmaceutical design.[3]

The difluoromethyl (-CF₂H) group, on the other hand, is a powerful bioisostere for common functional groups such as hydroxyl, thiol, and amine moieties.[4][5] Its introduction into a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, thereby extending the drug's half-life.[4][6] Unlike the more common trifluoromethyl group, the -CF₂H group possesses an acidic proton capable of acting as a hydrogen bond donor, which can lead to improved binding interactions with target proteins.[4][7] This unique combination of increased lipophilicity and hydrogen bonding capacity makes the difluoromethyl group a strategic asset for fine-tuning a molecule's properties.[4][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(Difluoromethyl)azetidine HCl in drug discovery campaigns. We will delve into its physicochemical properties, provide detailed protocols for its derivatization, and discuss its application in library synthesis and bioisosteric replacement strategies.

Physicochemical Properties and Structural Features

3-(Difluoromethyl)azetidine HCl is a versatile building block that provides a gateway to a wide range of novel chemical entities. Its key properties are summarized below.

PropertyValueSource
CAS Number 1354792-76-9[9][10]
Molecular Formula C₄H₈ClF₂N[9]
Molecular Weight 143.56 g/mol [9]
Appearance White to off-white solid[9]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[9]

The hydrochloride salt form enhances the stability and handling of the otherwise volatile freebase. The key structural features that underpin its utility are the reactive secondary amine of the azetidine ring and the strategically positioned difluoromethyl group.

cluster_key Structural Features A 3-(Difluoromethyl)azetidine HCl mol N_amine Reactive Secondary Amine (Site for functionalization) mol->N_amine CHF2_group Difluoromethyl Group (Bioisosteric replacement, metabolic stability) mol->CHF2_group

Caption: Key functional groups of 3-(Difluoromethyl)azetidine HCl.

Experimental Protocols: Derivatization of the Azetidine Core

The secondary amine of 3-(Difluoromethyl)azetidine provides a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries. Below are detailed protocols for two common and highly useful reactions: N-arylation and reductive amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[11]

Reaction Scheme:

reactant1 3-(Difluoromethyl)azetidine HCl reagents Pd Catalyst Ligand Base reactant1->reagents reactant2 Aryl-X (X = Br, I) reactant2->reagents product N-Aryl-3-(difluoromethyl)azetidine reagents->product

Caption: General scheme for Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl bromide or iodide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add the aryl halide and this compound to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-(difluoromethyl)azetidine.

Causality and Insights:

  • Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalytic turnover and to overcome the potential for β-hydride elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the azetidine hydrochloride in situ and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a highly efficient and controlled method for N-alkylation, reacting the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[12] This method avoids the over-alkylation that can occur with direct alkylation using alkyl halides.[12]

Workflow Diagram:

start Start: 3-(Difluoromethyl)azetidine HCl + Aldehyde/Ketone step1 Dissolve in Solvent (e.g., DCE) Add Base (e.g., DIPEA) start->step1 step2 Stir at RT (Imine/Enamine Formation) step1->step2 step3 Add Reducing Agent (e.g., NaBH(OAc)₃) step2->step3 step4 Stir until completion (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 end Purification (Column Chromatography) Yields N-Alkyl Product step5->end

Caption: Workflow for reductive amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Preparation: To a round-bottom flask, add this compound and the corresponding aldehyde or ketone.

  • Solvent and Base: Dissolve the components in anhydrous DCE. Add DIPEA to neutralize the HCl salt and facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the carbonyl starting material.

  • Control: This two-step, one-pot process offers excellent control and generally high yields, avoiding the formation of quaternary ammonium byproducts.[12]

Application in Bioisosteric Replacement and Library Synthesis

The true power of 3-(Difluoromethyl)azetidine HCl lies in its application in lead optimization and library synthesis for high-throughput screening.

Bioisosteric Replacement Strategy

The difluoromethyl group serves as an excellent bioisostere for hydroxyl, thiol, and amine groups.[4][5] Replacing these groups with a -CF₂H moiety can address common liabilities in drug candidates, such as poor metabolic stability.

cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement A R-OH / R-SH / R-NH₂ B Potential Liabilities: - Metabolic Oxidation - Poor Permeability A->B C R-CF₂H A->C Replace with -CF₂H D Improved Properties: - Enhanced Metabolic Stability - Increased Lipophilicity - H-bond Donor Capability C->D

Caption: Bioisosteric replacement of common functional groups with a difluoromethyl group.

This strategy can be employed in a late-stage functionalization approach to rapidly generate analogs with improved pharmacokinetic profiles.[13] The table below illustrates the comparative effects of this substitution.

PropertyOriginal Group (-OH, -SH)Difluoromethyl Group (-CF₂H)Rationale for Improvement
Metabolic Stability Prone to oxidationResistant to oxidative metabolismThe strong carbon-fluorine bonds enhance stability against enzymatic degradation.[6]
Lipophilicity (LogP) Generally lowerIncreasedThe fluorine atoms increase lipophilicity, which can improve membrane permeability.[4]
Hydrogen Bonding Strong H-bond donorWeak H-bond donorThe acidic proton on the -CF₂H group can participate in hydrogen bonds, mimicking the interactions of -OH or -NH groups.[4][7]
pKa VariableLowered pKa of adjacent groups due to electron-withdrawing effectThe inductive effect of the fluorine atoms can modulate the acidity/basicity of nearby functional groups.[4]
Library Synthesis for SAR Studies

The straightforward derivatization of the azetidine nitrogen allows for the rapid synthesis of a library of compounds from a common intermediate. This is invaluable for exploring the structure-activity relationship (SAR) of a new chemical series. By systematically varying the substituent on the nitrogen, researchers can probe the steric and electronic requirements of the target's binding pocket.

Conclusion

3-(Difluoromethyl)azetidine HCl is a high-value building block for modern drug discovery. The convergence of the conformationally rigid azetidine scaffold and the metabolically robust, hydrogen-bond-donating difluoromethyl group provides a powerful tool for medicinal chemists. The protocols and strategies outlined in this application note offer a practical guide for leveraging the unique properties of this reagent to design and synthesize next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

Application Notes and Protocols: N-Alkylation of 3-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold".[1] Its rigid, three-dimensional structure offers a distinct advantage over more conventional planar aromatic systems, often leading to improved metabolic stability, aqueous solubility, and binding affinity.[1] When substituted with a difluoromethyl (CHF₂) group, its value is further amplified. The CHF₂ group is a valuable bioisostere for hydroxyl or thiol moieties, capable of engaging in hydrogen bonding while significantly enhancing lipophilicity and metabolic stability, properties highly sought after in drug development.[2][3]

The secondary amine of 3-(difluoromethyl)azetidine serves as a critical handle for diversification, allowing for the introduction of a wide array of substituents to modulate a compound's properties. The N-alkylation of this core is therefore a foundational step in the synthesis of compound libraries for drug discovery. This guide provides detailed, field-proven protocols for the three most common and effective N-alkylation strategies: direct nucleophilic substitution, reductive amination, and palladium-catalyzed N-arylation.

Protocol 1: Direct N-Alkylation with Electrophiles
Scientific Principle: SN2 Nucleophilic Substitution

This is the most direct method for introducing simple alkyl, benzyl, or allyl groups onto the azetidine nitrogen. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group (typically a halide). A non-nucleophilic base is required to neutralize the acidic proton generated on the nitrogen, driving the reaction to completion.

Causality and Experimental Rationale
  • Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to scavenge the generated acid (e.g., HBr) but are not nucleophilic enough to compete with the azetidine in attacking the alkylating agent. Stronger, more nucleophilic bases could lead to side reactions.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are preferred. They effectively dissolve the reagents and stabilize the charged transition state of the SN2 reaction, thereby accelerating it.

  • Limitations: The primary limitation of this method is the risk of over-alkylation. The product, a tertiary amine, can still be nucleophilic and react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[4] This is more prevalent with highly reactive alkylating agents like methyl iodide. Careful control of stoichiometry is crucial.

Workflow for Direct N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(Difluoromethyl)azetidine (or HCl salt) E Combine & Stir (Room Temp to 60 °C) A->E B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., CH₃CN) D->E F Aqueous Work-up (Quench, Extract) E->F Monitor by TLC/LC-MS G Dry & Concentrate F->G H Purification (Column Chromatography) G->H I N-Alkyl-3-(difluoromethyl)azetidine H->I

Caption: Workflow for Direct N-Alkylation via SN2.

Detailed Step-by-Step Protocol
  • To a round-bottom flask charged with a magnetic stir bar, add 3-(difluoromethyl)azetidine hydrochloride (1.0 eq).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and acetonitrile (CH₃CN) to form a suspension (approx. 0.1 M concentration relative to the azetidine).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated azetidine.

Data Summary: Direct N-Alkylation
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Time (h)
Benzyl bromideK₂CO₃CH₃CN504-8
Ethyl bromoacetateDIPEADMF25 (RT)12-16
Allyl bromideK₂CO₃CH₃CN406-10
Methyl iodideK₂CO₃CH₃CN25 (RT)2-4
Protocol 2: N-Alkylation via Reductive Amination
Scientific Principle: Imine/Iminium Formation and In-Situ Reduction

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the over-alkylation issues seen in direct alkylation.[4] The process involves the reaction of the azetidine with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to an iminium ion. A mild, selective reducing agent, present in the same pot, then reduces the iminium ion to the final tertiary amine.[5]

Causality and Experimental Rationale
  • The Superior Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] Its reduced reactivity compared to other hydrides (like NaBH₄) allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound. This selectivity is key to the success of the one-pot reaction. Furthermore, it is effective under neutral or weakly acidic conditions.

  • Accelerating Iminium Formation: The formation of the iminium ion is the rate-limiting step. For less reactive carbonyls or amines, a catalytic amount of a weak acid, such as acetic acid (AcOH), can be added to protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are relatively non-coordinating and effectively dissolve the reagents and intermediates.

Mechanism of Reductive Amination

G A Azetidine (R'₂NH) C [ Hemiaminal Intermediate ] A->C + B Aldehyde/Ketone (R''₂C=O) B->C + D [ Iminium Ion ] [R'₂N=CR''₂]⁺ C->D - H₂O F N-Alkylated Azetidine D->F E NaBH(OAc)₃ (Reducing Agent) E->F Hydride Delivery

Caption: Key stages of the reductive amination process.

Detailed Step-by-Step Protocol
  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Add triethylamine (TEA, 1.1 eq) to liberate the free base. Stir for 15 minutes.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture. If needed, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Reductive Amination
Carbonyl CompoundReducing AgentSolventAdditiveTypical Time (h)
CyclohexanoneNaBH(OAc)₃DCENone4-6
4-FluorobenzaldehydeNaBH(OAc)₃DCMAcetic Acid (cat.)2-4
AcetoneNaBH(OAc)₃DCENone12-18
Pyridine-4-carboxaldehydeNaBH(OAc)₃DCMAcetic Acid (cat.)3-5
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Scientific Principle: Palladium-Catalyzed Cross-Coupling

The formation of a bond between an sp²-hybridized carbon of an aromatic ring and a nitrogen atom is challenging via classical methods. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[6][7] The reaction couples an amine with an aryl halide or triflate, enabling the construction of C-N bonds that are otherwise difficult to form.

Causality and Experimental Rationale
  • The Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

    • Amine Coordination & Deprotonation: The azetidine coordinates to the palladium center, and a base removes the N-H proton to form a palladium-amido complex.

    • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[9]

  • Critical Role of Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[9] They promote the rate-limiting oxidative addition and, more importantly, the final reductive elimination step, preventing side reactions like beta-hydride elimination.

  • Base and Atmosphere: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine within the catalyst's coordination sphere.[8] The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air.

Buchwald-Hartwig Catalytic Cycle

G center Pd(0)L₂ OA Oxidative Addition LE Amine Coordination & Deprotonation OA->LE [L₂Pd(II)(Ar)(X)] RE Reductive Elimination Product Ar-NR₂ RE->Product Catalyst_regen Pd(0)L₂ RE->Catalyst_regen LE->RE [L₂Pd(II)(Ar)(NR₂)] ArX Ar-X ArX->center Amine R₂NH / Base Amine->LE

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the aryl halide (1.0 eq) and 3-(difluoromethyl)azetidine (1.2 eq).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the N-arylated azetidine.

Data Summary: Buchwald-Hartwig N-Arylation
Aryl HalidePd Source / LigandBaseSolventTemp (°C)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene100
2-ChloropyridinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane110
4-Trifluoromethyl-bromobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene100
1-Bromo-3-methoxybenzenePd(OAc)₂ / XPhosNaOtBuDioxane100

References

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Medicinal chemists continually seek structural motifs that can confer enhanced potency, selectivity, metabolic stability, and bioavailability upon lead compounds. Among the vast arsenal of chemical tools, the strategic use of small, strained rings and the unique properties of fluorine have emerged as powerful and complementary strategies. This guide delves into the synergistic combination of these two approaches: the application of fluorinated azetidines in medicinal chemistry.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention for its ability to impart desirable properties to drug candidates.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and constrained geometry offer a greater degree of three-dimensionality compared to more flexible acyclic or larger ring systems.[1] This structural rigidity can pre-organize substituents into a conformation favorable for binding to a biological target, potentially leading to increased potency and selectivity.[3] Furthermore, the azetidine scaffold is a valuable tool for modulating physicochemical properties such as solubility and lipophilicity, and its sp³-rich character is often associated with improved clinical success rates.[1]

Parallel to the rise of strained heterocycles, the incorporation of fluorine into drug candidates has become a widespread and highly effective strategy.[4][5] The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's characteristics. Judicious fluorination can alter pKa, enhance metabolic stability by blocking sites of oxidative metabolism, modulate membrane permeability, and introduce favorable interactions with target proteins.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of fluorinated azetidines. We will explore the rationale behind their use, provide detailed application notes for different fluorination patterns, and present robust, step-by-step protocols for the synthesis of key fluorinated azetidine building blocks.

Strategic Advantages of Fluorinated Azetidines

The combination of the azetidine scaffold and fluorine substitution offers a unique set of advantages that can be leveraged to overcome common challenges in drug design. The rationale for employing this hybrid motif is rooted in the complementary nature of their individual contributions to molecular properties.

  • Modulation of Basicity (pKa): The nitrogen atom in the azetidine ring is basic, which can be a liability in drug design, leading to off-target effects or poor pharmacokinetic properties. The introduction of electron-withdrawing fluorine atoms can significantly lower the pKa of the azetidine nitrogen.[8] This reduction in basicity can improve oral bioavailability by increasing the fraction of the neutral species at physiological pH, which more readily permeates cell membranes.[4]

  • Enhanced Metabolic Stability: The C-H bonds on the azetidine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing hydrogen with fluorine, which forms a much stronger C-F bond, can effectively block these metabolic hotspots.[4] This leads to increased metabolic stability, a longer half-life, and potentially a lower required dose.

  • Conformational Control and Binding Affinity: The rigid azetidine ring provides a defined exit vector for substituents, which can be crucial for optimizing interactions with a target protein.[1] Fluorine substitution can further influence the conformation of the ring and its substituents through steric and electronic effects, including hyperconjugation.[7] In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[4]

  • Tuning Lipophilicity: The impact of fluorination on lipophilicity (logP) is complex and context-dependent.[9] While a single fluorine atom can increase lipophilicity, gem-difluoro or trifluoromethyl groups often have a more pronounced effect. The ability to fine-tune lipophilicity by selecting the appropriate fluorination pattern on the azetidine ring is a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The interplay of these effects is visually summarized in the workflow below:

G cluster_0 Lead Compound cluster_1 Strategy cluster_2 Physicochemical Property Modulation cluster_3 Improved Drug Candidate Lead Lead Compound with Pharmacokinetic Liability (e.g., high pKa, metabolic instability) Strategy Incorporate Fluorinated Azetidine Lead->Strategy pKa Lower pKa Strategy->pKa MetStab Increase Metabolic Stability Strategy->MetStab Lipophilicity Tune Lipophilicity Strategy->Lipophilicity Conformation Control Conformation Strategy->Conformation Result Optimized Drug Candidate with Improved ADME/Tox Profile pKa->Result MetStab->Result Lipophilicity->Result Conformation->Result

Caption: Strategic incorporation of fluorinated azetidines to optimize drug properties.

Application Notes for Specific Fluorination Patterns

The position and number of fluorine atoms on the azetidine ring dictate their influence on the molecule's properties. Below are application notes for common fluorination patterns.

3-Monofluoroazetidines

The introduction of a single fluorine atom at the 3-position of the azetidine ring is a subtle yet powerful modification.

  • Causality of Application: A single fluorine atom at the 3-position provides a significant reduction in the basicity of the azetidine nitrogen through its inductive effect. This modification is often well-tolerated sterically. The change in lipophilicity is generally modest, making it a useful strategy for fine-tuning pKa without drastically altering other properties.

  • Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: In the development of DPP-IV inhibitors for the treatment of type 2 diabetes, 3-fluoroazetidines have been explored as replacements for cyanopyrrolidines.[5][7] While the cyano group acts as a "warhead" that can form a covalent bond with the enzyme, it can also lead to chemical instability.[7] Select 3-fluoroazetidine-based inhibitors have demonstrated sub-micromolar potency without the instability associated with the cyano group, highlighting the utility of this motif in achieving a balance of potency and stability.[7]

3,3-Difluoroazetidines

The gem-difluoro substitution at the 3-position offers a more pronounced effect on the molecule's properties.

  • Causality of Application: The two fluorine atoms at the 3-position create a strong dipole and have a more significant impact on lowering the pKa of the azetidine nitrogen compared to a single fluorine. The CF₂ group can also act as a bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol), offering new possibilities for protein-ligand interactions.[9] This substitution can also enhance metabolic stability at the 3-position.

  • Application as a Bioisostere: The 3,3-difluoroazetidine moiety is increasingly being used as a versatile building block in drug discovery.[10] Its ability to modulate the HOMO-LUMO energy gap has led to its use in the development of fluorescent dyes for bioimaging.[10] In medicinal chemistry, it serves as a polar and lipophilic substituent that can improve solvent processability and pharmacokinetic properties.[10]

Trifluoromethyl-Substituted Azetidines

The trifluoromethyl (CF₃) group is one of the most common fluorine-containing substituents in medicinal chemistry, and its incorporation into the azetidine ring offers significant advantages.

  • Causality of Application: The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. When placed on the azetidine ring, it can dramatically lower the pKa of the nitrogen and increase the molecule's overall lipophilicity.[8] The CF₃ group is also an excellent metabolic blocker. These properties can be particularly useful for developing central nervous system (CNS) drugs, where increased lipophilicity can aid in crossing the blood-brain barrier.

  • Case Study: TGR5 Agonists: In the discovery of TGR5 agonists for the treatment of metabolic diseases, a series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides were developed.[3] The optimization of this series led to the discovery of a potent, selective, and orally bioavailable drug candidate.[3] The trifluoromethyl-azetidine core was a key element in achieving the desired pharmacological profile.[3][8]

The following table summarizes the general impact of these fluorination patterns on key physicochemical properties:

Substitution PatternImpact on pKaImpact on Lipophilicity (logP)Key Applications
3-Monofluoro Moderate decreaseMinor to moderate increaseFine-tuning basicity, improving stability
3,3-Difluoro Significant decreaseModerate increaseCarbonyl bioisostere, enhancing polarity
Trifluoromethyl Strong decreaseSignificant increaseMetabolic blocking, increasing lipophilicity for CNS penetration

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key fluorinated azetidine building blocks. These methods are based on established and reliable procedures from the scientific literature.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

This protocol describes a common method for the synthesis of 3-fluoroazetidines from the corresponding 3-hydroxyazetidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

G cluster_0 Step 1: Fluorination Start N-Boc-3-hydroxyazetidine Reagent1 DAST DCM, -78 °C to rt Start->Reagent1 Product N-Boc-3-fluoroazetidine Reagent1->Product

Caption: Synthesis of N-Boc-3-fluoroazetidine via deoxyfluorination.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Caution: DAST is toxic and corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Causality of Experimental Choices:

  • DAST: DAST is a widely used and effective deoxyfluorination agent for converting alcohols to fluorides.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DAST reacts violently with water.

  • Low Temperature Addition: The addition of DAST at -78 °C is crucial to control the exothermic reaction and minimize the formation of byproducts.

  • Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes the acidic byproducts of the reaction.

Protocol 2: Synthesis of N-Boc-3,3-difluoroazetidine

This protocol outlines the synthesis of 3,3-difluoroazetidines from the corresponding 3-azetidinone, again using DAST as the fluorinating agent.

Materials:

  • N-Boc-3-azetidinone

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-Boc-3-azetidinone (1.0 eq.) in anhydrous DCM (approx. 0.5 M).

  • Addition of DAST: At room temperature, add DAST (2.0 eq.) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-Boc-3,3-difluoroazetidine.

Causality of Experimental Choices:

  • DAST: DAST is also effective for the conversion of ketones to gem-difluorides.

  • Stoichiometry: A larger excess of DAST is typically required for the fluorination of ketones compared to alcohols.

  • Room Temperature Reaction: The fluorination of ketones with DAST is generally less reactive than that of alcohols and can often be performed at room temperature.

Protocol 3: Synthesis of 4-(Trifluoromethyl)-Substituted Azetidines

This protocol describes a multi-step synthesis of a 4-(trifluoromethyl)-substituted azetidine starting from a trifluoromethylated β-lactam.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation Start 4-Trifluoromethyl-β-lactam Reagent1 Wittig Ylide THF Start->Reagent1 Intermediate1 Wittig Adduct Reagent1->Intermediate1 Reagent2 H₂, Pd/C MeOH Intermediate1->Reagent2 Product 4-Trifluoromethyl-azetidine Reagent2->Product

Caption: Multi-step synthesis of a 4-(trifluoromethyl)-substituted azetidine.

Materials:

  • 4-Trifluoromethyl-β-lactam (can be prepared from commercially available β-amino acids)

  • Appropriate Wittig ylide (e.g., Ph₃P=CH₂)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

Part A: Wittig Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) to generate the Wittig ylide.

  • Addition of β-Lactam: Add a solution of the 4-trifluoromethyl-β-lactam (1.0 eq.) in anhydrous THF to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the Wittig adduct.

Part B: Hydrogenation

  • Reaction Setup: Dissolve the Wittig adduct from Part A in methanol in a hydrogenation vessel.

  • Addition of Catalyst: Add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 1-5 atm) and stir vigorously until the reaction is complete.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the 4-(trifluoromethyl)-substituted azetidine. Further purification may be necessary.

Causality of Experimental Choices:

  • Wittig Reaction: This is a classic and reliable method for converting a carbonyl group (in the β-lactam) into an alkene.

  • Hydrogenation: Catalytic hydrogenation is a standard method for the reduction of a double bond to a single bond.

  • Pd/C Catalyst: Palladium on carbon is a common and effective catalyst for this type of hydrogenation.

Conclusion

Fluorinated azetidines represent a powerful and versatile class of building blocks in modern medicinal chemistry. The strategic combination of the conformationally constrained azetidine scaffold with the unique electronic properties of fluorine provides a robust toolkit for addressing common challenges in drug design, including the modulation of pKa, enhancement of metabolic stability, and fine-tuning of lipophilicity. The synthetic protocols provided herein offer reliable and adaptable methods for accessing these valuable motifs. As the demand for drug candidates with increasingly optimized properties continues to grow, the judicious application of fluorinated azetidines is poised to play an even more significant role in the successful development of new therapeutics.

References

Application Notes & Protocols: Late-Stage Functionalization with 3-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Difluoromethyl)azetidine Motif

In modern medicinal chemistry, the strategic introduction of specific structural motifs can dramatically improve the pharmacological profile of a lead compound. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug discovery.[1][2] Their inherent rigidity and polarity can enhance solubility, improve metabolic stability, and provide novel three-dimensional exit vectors for structure-activity relationship (SAR) studies.[1][3]

Simultaneously, the incorporation of fluorine atoms, particularly the difluoromethyl (-CHF₂) group, is a well-established strategy for optimizing drug-like properties. The -CHF₂ group can act as a bioisostere for hydroxyl or thiol groups, potentially serving as a "lipophilic hydrogen bond donor" while enhancing metabolic stability and modulating the pKa of nearby functionalities.[4]

Combining these two privileged motifs, the 3-(difluoromethyl)azetidine unit offers a powerful tool for molecular design. Late-stage functionalization (LSF) — the introduction of this moiety onto a complex, drug-like molecule in the final steps of a synthesis — provides a highly efficient method to rapidly generate analogues and explore new chemical space without resorting to lengthy de novo synthesis.[5] This guide details key synthetic strategies and provides actionable protocols for achieving the late-stage introduction of this valuable building block.

Strategy I: Photoredox-Mediated Minisci-Type C–H Functionalization

This approach is ideal for directly coupling the azetidine motif to electron-deficient (hetero)aromatic systems, which are common cores in many pharmaceutical agents. The reaction proceeds under mild conditions, offering broad functional group tolerance.[6][7]

Mechanistic Rationale

The core principle involves the generation of a 3-(difluoromethyl)azetidinyl radical from a suitable precursor via a photoredox catalytic cycle. This radical, being nucleophilic in character, readily adds to a protonated, electron-deficient heterocycle (the Minisci acceptor). Subsequent oxidation and deprotonation furnish the final functionalized product. The use of visible light and a photocatalyst allows for the generation of radicals under exceptionally mild conditions compared to classical methods that require harsh oxidants.[8][9]

A common precursor for generating the required radical is an N-protected 3-(difluoromethyl)azetidine-3-carboxylic acid. Upon single-electron oxidation by the excited photocatalyst, this precursor undergoes facile decarboxylation to form the desired tertiary radical.

Diagram 1: General Workflow for Photoredox LSF

cluster_reaction Reaction Conditions cluster_process Key Steps cluster_end Outcome Substrate Complex Heterocycle (Substrate) RadicalGen Radical Generation (Decarboxylation) Azetidine N-Boc-3-(CHF2)azetidine -3-carboxylic acid Azetidine->RadicalGen Catalyst Photocatalyst (e.g., Ir or Ru complex) Catalyst->RadicalGen Conditions Visible Light (Blue LEDs) Inert Atmosphere Solvent (e.g., DMSO) Conditions->RadicalGen MinisciAdd Minisci Addition RadicalGen->MinisciAdd Oxidation Oxidation & Deprotonation MinisciAdd->Oxidation Product Functionalized Product Oxidation->Product Purification Workup & Purification Product->Purification Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination (+ Amine) RedElim L-Pd(0) AmineCoord->RedElim Reductive Elimination (- Base-HX) RedElim->Pd0 Product (Ar-Amine)

References

Application Note: A Scalable Synthesis of 3-(Difluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethyl Moiety in Azetidine Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethyl group (-CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine functionalities, offering a unique combination of electronic properties and the ability to participate in hydrogen bonding.[2] When incorporated into strained ring systems like azetidines, which are themselves valuable scaffolds in drug discovery, the resulting 3-(difluoromethyl)azetidine moiety presents a compelling building block for novel therapeutics.[3][4] This application note outlines a robust and scalable synthetic route to 3-(Difluoromethyl)azetidine hydrochloride, starting from the commercially available N-Boc-3-azetidinone. The protocol is designed with scalability and safety as primary considerations.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The overall synthetic strategy involves a three-step sequence:

  • Deoxofluorination: Conversion of the ketone in N-Boc-3-azetidinone to the corresponding geminal difluoride using a suitable fluorinating agent.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt to improve stability and handling.

This approach was chosen for its convergence and the use of a readily available starting material. The selection of reagents and reaction conditions at each step has been optimized for yield, purity, and scalability.

Visualizing the Synthetic Workflow

Synthetic_Workflow start N-Boc-3-azetidinone step1 Step 1: Difluoromethylation start->step1 intermediate N-Boc-3-(difluoromethyl)azetidine step1->intermediate DAST or alternative fluorinating agent step2 Step 2: N-Boc Deprotection intermediate->step2 product_freebase 3-(Difluoromethyl)azetidine step2->product_freebase HCl in Dioxane step3 Step 3: Salt Formation product_freebase->step3 final_product This compound step3->final_product HCl

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-(difluoromethyl)azetidine

Rationale and Choice of Reagent

The critical step in this synthesis is the deoxofluorination of N-Boc-3-azetidinone. Diethylaminosulfur trifluoride (DAST) is a versatile and effective reagent for this transformation, converting ketones to geminal difluorides.[5] While highly effective, DAST presents scalability challenges due to its thermal instability and the evolution of corrosive hydrogen fluoride (HF) upon contact with moisture.[2] For large-scale synthesis, careful consideration of reaction temperature and the use of specialized equipment, such as a continuous-flow microreactor, is recommended to mitigate these risks.[3] Alternative, more thermally stable fluorinating agents like bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M) can also be considered.[5] This protocol will focus on the use of DAST, with appropriate safety precautions emphasized. A study on the multigram-scale synthesis of a related cyclic difluoro ester successfully employed DAST, demonstrating the feasibility of this reaction on a larger scale.[6]

Detailed Protocol

Materials:

  • N-Boc-3-azetidinone (1 equivalent)

  • Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone in anhydrous DCM in the three-necked flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DAST dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction can be exothermic.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: This should be done in a well-ventilated fume hood as HF gas may be evolved.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(difluoromethyl)azetidine.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety and Handling of DAST
  • DAST is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • DAST can decompose explosively when heated above 50 °C.[5] Reactions should be conducted at or below room temperature unless specific literature procedures state otherwise.

  • All glassware must be thoroughly dried before use to prevent the formation of HF.

  • Quenching should be performed slowly and at low temperatures to control the exothermic reaction and gas evolution.

Part 2: Synthesis of this compound

Rationale for Deprotection and Salt Formation

The final steps involve the removal of the N-Boc protecting group and the formation of the hydrochloride salt. A common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Using a solution of HCl in an organic solvent like dioxane or diethyl ether is advantageous as it can simultaneously deprotect the amine and precipitate the desired hydrochloride salt, simplifying the work-up and purification.[7] This one-pot deprotection and salt formation is highly efficient for scale-up.

Detailed Protocol

Materials:

  • N-Boc-3-(difluoromethyl)azetidine (1 equivalent)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Methanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the purified N-Boc-3-(difluoromethyl)azetidine in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

  • Stir the mixture for 2-4 hours. The hydrochloride salt may precipitate during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • If precipitation is incomplete, add diethyl ether to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Dry the white to off-white solid under vacuum to yield this compound.

  • If further purification is required, the product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Characterization and Data

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Compound Technique Expected Observations
N-Boc-3-(difluoromethyl)azetidine¹H NMRAppearance of a triplet for the -CF₂H proton (around 5.8-6.2 ppm) with a characteristic large coupling constant (J ≈ 55-60 Hz). Signals for the azetidine ring protons and the Boc group (singlet around 1.4 ppm).
¹⁹F NMRA doublet corresponding to the -CF₂ H group.
MS (ESI+)[M+H]⁺, [M+Na]⁺
This compound¹H NMRDisappearance of the Boc signal. Downfield shift of the azetidine ring protons due to protonation of the nitrogen. The -CF₂H triplet will remain.
¹³C NMRA triplet for the carbon of the -C F₂H group due to C-F coupling.
¹⁹F NMRA doublet for the -CF₂ H group.
MS (ESI+)[M+H]⁺ for the free base.
Elemental AnalysisCalculated and found values for C, H, N, F, and Cl should be in close agreement.

Scale-up Considerations and Process Optimization

  • Thermal Safety of Difluoromethylation: For reactions exceeding a certain scale, a thorough thermal hazard assessment is crucial when using DAST. The exothermic nature of the reaction needs to be carefully managed with efficient cooling and controlled addition rates.[2]

  • Continuous Flow Chemistry: As an alternative to batch processing, performing the difluoromethylation step in a continuous-flow microreactor can significantly improve safety by minimizing the reaction volume at any given time and providing superior heat transfer.[3]

  • Work-up and Purification: On a larger scale, an extractive work-up is generally preferred over chromatography for the purification of the N-Boc protected intermediate. Acid-base extraction could be a viable strategy to purify the free amine before salt formation.

  • Solvent Selection: The choice of solvents for reaction, extraction, and crystallization should be made with consideration for safety, environmental impact, and ease of removal on a large scale.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By starting with the readily available N-Boc-3-azetidinone, this three-step sequence offers a reliable route to this valuable building block. Careful consideration of the safety and handling of the fluorinating agent is paramount, and for larger-scale production, transitioning to a continuous-flow setup is highly recommended. The presented methodology, coupled with the outlined analytical characterization, will enable researchers and drug development professionals to access this important fluorinated azetidine derivative for their discovery programs.

References

Application Notes & Protocols: Strategic Incorporation of 3-(Difluoromethyl)azetidine in Peptide Synthesis for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of therapeutic peptides increasingly leverages non-natural amino acids to overcome the intrinsic limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. This guide details the application of 3-(Difluoromethyl)azetidine, a novel proline analogue, in solid-phase peptide synthesis (SPPS). By combining the rigid, turn-inducing azetidine scaffold with the unique physicochemical properties of the difluoromethyl (CF₂H) group, this building block offers a powerful tool to modulate peptide conformation, stability, and biological function. We provide an in-depth analysis of the underlying chemical principles, detailed protocols for its efficient incorporation into peptide chains, and expert insights into the anticipated impact on peptide properties.

Introduction: The Rationale for Advanced Peptide Scaffolds

The therapeutic peptide landscape is rapidly evolving, driven by the need for molecules with enhanced potency, selectivity, and drug-like properties. The incorporation of constrained amino acid analogues is a cornerstone of modern peptide design. Azetidine-based amino acids, as rigid homologues of proline, are particularly valuable for introducing conformational constraints into the peptide backbone.[1][2] This rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon target binding.[3][4][5]

Concurrently, the strategic use of fluorine has become a transformative strategy in medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, is a fascinating functional moiety. It can serve as a bioisostere of hydroxyl, thiol, and amine groups, yet it significantly alters the local electronic environment and steric profile.[6][7] Crucially, the CF₂H group is a weak hydrogen bond donor and can enhance metabolic stability and membrane permeability by increasing lipophilicity.[6][7][8]

The convergence of these two powerful concepts in a single building block—3-(Difluoromethyl)azetidine—presents a unique opportunity for peptide chemists to fine-tune therapeutic candidates with an unprecedented level of control.

The Impact of 3-(Difluoromethyl)azetidine on Peptide Properties

The decision to incorporate a non-natural amino acid must be driven by a clear understanding of its potential impact. The introduction of 3-(Difluoromethyl)azetidine is a strategic choice that influences multiple facets of a peptide's character.

Conformational Control and Pre-organization

Like proline, the cyclic nature of the azetidine ring restricts the peptide backbone's rotational freedom. However, the smaller four-membered ring of azetidine imposes even more severe constraints compared to proline's five-membered ring. This often results in a more pronounced "kink" or turn in the peptide chain, making it a potent turn-inducing element.[3][5] This pre-organization can stabilize secondary structures like β-turns, which are often critical for receptor recognition.

Modulation of Physicochemical Properties

The CF₂H group imparts a unique set of properties that are highly advantageous in drug design. Its influence can be systematically leveraged to improve a peptide's pharmacokinetic profile.

  • Enhanced Metabolic Stability: Fluorination is a well-established strategy to block sites of oxidative metabolism. Peptides containing fluorinated residues often exhibit significantly increased resistance to proteolytic degradation by enzymes like chymotrypsin and pepsin.[9][10][11] The inherent conformational constraints of the azetidine ring can further shield adjacent peptide bonds from enzymatic cleavage.[5]

  • Tunable Lipophilicity: The CF₂H group increases local lipophilicity more effectively than a methyl group but less than a trifluoromethyl group. This provides a nuanced tool for optimizing a peptide's solubility and ability to cross cellular membranes, directly impacting its bioavailability.[6][8]

  • Novel Binding Interactions: Unlike the trifluoromethyl group, the CF₂H moiety retains an acidic proton, allowing it to function as a weak hydrogen bond donor.[7][8] This creates the potential for novel, favorable interactions with a biological target, which can translate to improved binding affinity and selectivity.

Diagram 1: Structure-Property Relationship

G cluster_0 Structural Features cluster_1 Direct Structural Effects cluster_2 Physicochemical Consequences cluster_3 Therapeutic Improvements A 3-(Difluoromethyl)azetidine B Rigid Azetidine Ring A->B C Difluoromethyl (CF₂H) Group A->C D Backbone Constraint (Turn Induction) B->D E Increased Lipophilicity C->E F H-Bond Donor Capability C->F G Steric Shielding C->G H Enhanced Target Affinity & Selectivity D->H J Increased Bioavailability E->J F->H I Improved Metabolic Stability G->I I->J

Caption: Logical flow from structural features to therapeutic benefits.

Table 1: Comparison of the Difluoromethyl Group with Bioisosteric Moieties

FeatureHydroxyl (-OH)Thiol (-SH)Amine (-NH₂)Difluoromethyl (-CF₂H)
H-Bonding Role Donor & AcceptorWeak DonorDonor & AcceptorWeak Donor [7][8]
Lipophilicity (logP) LowModerateLowHigh [6][8]
Metabolic Stability Low (Oxidizable)Low (Oxidizable)Low (Oxidizable)High [6]
pKa ~16-18~10-11~35-40 (N-H)~25-28 (C-H) [12]

Protocol: Fmoc-SPPS of Peptides Containing 3-(Difluoromethyl)azetidine

This protocol outlines the manual solid-phase synthesis of a target peptide incorporating Fmoc-3-(Difluoromethyl)azetidine-carboxylic acid using the standard Fmoc/tBu strategy.[13][14]

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable resin for C-terminal amide).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-3-(Difluoromethyl)azetidine-carboxylic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold Diethyl Ether.

Step-by-Step Synthesis Workflow

This protocol describes a single coupling cycle for the incorporation of the unnatural amino acid. This cycle is repeated for each amino acid in the sequence.

1. Resin Preparation and Swelling a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. b. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[14] c. Drain the DMF.

2. Nα-Fmoc Deprotection a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

3. Coupling of Fmoc-3-(Difluoromethyl)azetidine-carboxylic acid Causality Note: The rigid and somewhat sterically hindered nature of the azetidine ring necessitates a potent coupling reagent and a slightly extended reaction time to ensure complete acylation of the free amine. a. In a separate vial, dissolve Fmoc-3-(Difluoromethyl)azetidine-carboxylic acid (4 eq.), HATU (3.9 eq.) in DMF. b. Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. e. Validation: Perform a Kaiser test (or TNBS test) on a small sample of beads. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling. f. Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

4. Capping (Optional but Recommended) Causality Note: Capping any unreacted free amines with acetic anhydride prevents the formation of deletion sequences, simplifying final purification. a. Treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:10:85 v/v/v) for 20 minutes. b. Drain and wash thoroughly with DMF (3x) and DCM (3x).

5. Chain Elongation a. Repeat steps 2-4 for all subsequent amino acids in the peptide sequence.

6. Final Cleavage and Deprotection Trustworthiness Note: The azetidine ring is stable to standard TFA cleavage conditions.[3][5] The inclusion of scavengers like TIS is critical to prevent side reactions with sensitive residues like Trp or Met. a. After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. b. Add the freshly prepared cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin) to the dry resin. c. Agitate gently at room temperature for 2-3 hours. d. Filter the resin through the vessel's frit and collect the filtrate into a centrifuge tube. e. Rinse the resin with a small amount of fresh TFA and combine the filtrates.

7. Peptide Precipitation and Purification a. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle swirling. A white precipitate should form. b. Store the mixture at -20°C for at least 1 hour to maximize precipitation. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum. e. Purify the peptide via reverse-phase HPLC (RP-HPLC) and confirm its identity and purity with LC-MS.

Diagram 2: SPPS Workflow for Incorporating 3-(Difluoromethyl)azetidine

spss_workflow start Start: Peptide-Resin-(AA)n deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Step 2: Coupling Fmoc-Aze(CF₂H)-OH HATU / DIPEA wash1->coupling validation Kaiser Test? coupling->validation recouple Re-couple or Cap validation->recouple Positive wash2 Wash (DMF/DCM) validation->wash2 Negative recouple->wash2 elongate Final AA? wash2->elongate elongate->deprotection No cleavage Step 3: Cleavage (TFA/TIS/H₂O) elongate->cleavage Yes end End: Purified Peptide cleavage->end

Caption: The iterative cycle of solid-phase peptide synthesis.

Table 2: Recommended Coupling Conditions

ComponentEquivalents (vs. Resin)Purpose
Fmoc-Aze(CF₂H)-OH4.0Amino acid building block
HATU3.9Potent coupling/activation reagent
DIPEA8.0Non-nucleophilic base for activation
Reaction Time 2-4 hours Ensures complete reaction
Solvent DMF Swells resin and dissolves reagents

Troubleshooting

Table 3: Common Issues and Solutions

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reaction time. 2. Steric hindrance from the growing peptide chain (aggregation).[15]1. Extend coupling time to 4-6 hours. 2. Perform a second coupling with fresh reagents. 3. Consider using a more chaotropic solvent like NMP instead of DMF.
Low Yield after Cleavage 1. Incomplete coupling at one or more steps. 2. Premature chain cleavage during synthesis.1. Use capping after each coupling step to simplify purification. 2. Ensure the linker-resin bond is stable to the deprotection conditions (20% piperidine).
Unexpected Side Products 1. Racemization during activation. 2. Incomplete removal of side-chain protecting groups.1. Use HATU, which is known to suppress racemization. Pre-activation time should be minimal. 2. Ensure cleavage time is sufficient (2-3 hours) and the cocktail contains appropriate scavengers.

Conclusion

3-(Difluoromethyl)azetidine is a highly valuable building block for the synthesis of advanced, conformationally defined peptides. Its incorporation via standard Fmoc-SPPS is straightforward, provided that potent coupling reagents and appropriate reaction times are employed to overcome the modest steric bulk of the ring system. The resulting peptides are poised to exhibit superior metabolic stability, modulated lipophilicity, and the potential for novel target interactions. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively harness the power of this unique amino acid to accelerate the development of next-generation peptide therapeutics.

References

Application Notes and Protocols: Incorporation of Azetidine Scaffolds into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold, transitioning from a synthetic curiosity to a key component in several FDA-approved drugs.[1][2] Historically overshadowed by its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring is now recognized for its unique combination of conformational rigidity, metabolic stability, and ability to serve as a versatile bioisostere.[1][2][3]

The inherent ring strain of approximately 25.4 kcal/mol endows the azetidine scaffold with a distinct three-dimensional geometry, which can significantly influence the binding affinity and selectivity of a molecule for its biological target.[2] This constrained conformation reduces the entropic penalty upon binding, a desirable trait in rational drug design.[3] Furthermore, the presence of the nitrogen atom provides a handle for introducing diverse substituents and modulating physicochemical properties such as solubility and pKa.[1]

This technical guide provides an in-depth exploration of the incorporation of azetidine scaffolds into bioactive molecules. We will delve into the strategic advantages of this approach, present detailed synthetic protocols for the construction of azetidine-containing compounds, and showcase the tangible benefits through comparative pharmacological data. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in their therapeutic programs.

Strategic Rationale for Incorporating Azetidine Scaffolds

The decision to incorporate an azetidine moiety into a drug candidate is driven by several key considerations, each with the potential to overcome common challenges in drug development.

Enhancing Metabolic Stability

A primary driver for the use of azetidines is their ability to enhance metabolic stability. Larger saturated amines like piperidine and pyrrolidine are often susceptible to oxidative metabolism, particularly N-dealkylation, leading to rapid clearance and the formation of potentially undesirable metabolites. The compact and constrained nature of the azetidine ring can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby improving the pharmacokinetic profile of the parent molecule.[4]

Modulating Physicochemical Properties and Bioisosterism

Azetidines serve as excellent bioisosteres for larger, more common heterocyclic rings. This substitution can lead to a favorable modulation of key physicochemical properties:

  • Reduced Lipophilicity: Replacing a piperidine or pyrrolidine with an azetidine can lower the lipophilicity (logP) of a molecule. This is often advantageous for improving solubility and reducing off-target toxicities.

  • Increased sp³ Character: The incorporation of the sp³-rich azetidine scaffold increases the three-dimensionality of a molecule, which is often correlated with improved clinical success rates.[1]

  • Tuning Basicity: The pKa of the azetidine nitrogen is typically lower than that of piperidine, which can influence a compound's absorption, distribution, and target engagement.[4]

Conformational Rigidity and Target Engagement

The rigid structure of the azetidine ring restricts the conformational freedom of a molecule.[3] This pre-organization can lead to a more favorable binding entropy and, consequently, higher affinity for the target protein. The well-defined exit vectors from the azetidine ring also allow for precise positioning of substituents to optimize interactions within a binding pocket.

Synthetic Strategies for the Incorporation of Azetidine Scaffolds

The synthesis of the strained four-membered azetidine ring has historically been a challenge. However, recent advancements have provided a robust toolbox of synthetic methodologies, making these scaffolds more accessible for medicinal chemistry campaigns.

Workflow for Azetidine Synthesis

G cluster_0 Synthetic Approaches cluster_1 Key Considerations Intramolecular Cyclization Intramolecular Cyclization Substrate Scope Substrate Scope Intramolecular Cyclization->Substrate Scope Well-established Stereocontrol Stereocontrol Intramolecular Cyclization->Stereocontrol Well-established Photochemical [2+2] Cycloaddition Photochemical [2+2] Cycloaddition Photochemical [2+2] Cycloaddition->Substrate Scope Modern & Mild Functional Group Tolerance Functional Group Tolerance Photochemical [2+2] Cycloaddition->Functional Group Tolerance Modern & Mild Strain-Release Functionalization Strain-Release Functionalization Strain-Release Functionalization->Stereocontrol Versatile Strain-Release Functionalization->Functional Group Tolerance Versatile

Caption: Key synthetic strategies for azetidine ring formation.

Protocol 1: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition

This modern approach offers a mild and efficient route to highly functionalized azetidines, leveraging the reactivity of oximes in the presence of a photocatalyst.[3][5]

Reaction Scheme:

Isoxazoline-3-carboxylate + Alkene --(Visible Light, Ir-catalyst)--> Functionalized Azetidine

Step-by-Step Protocol:

  • In a nitrogen-filled glovebox, combine the 2-isoxazoline-3-carboxylate (1.0 equiv, 0.2 mmol), the alkene (2.0 equiv, 0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%, 0.002 mmol) in a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Add anhydrous and degassed acetonitrile (2.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 1-3 cm from a blue LED lamp (450 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized azetidine.

Causality of Experimental Choices:

  • Iridium Photocatalyst: The choice of fac-[Ir(dFppy)₃] is crucial as its excited state possesses the appropriate energy to activate the 2-isoxazoline-3-carboxylate via triplet energy transfer, initiating the [2+2] cycloaddition.

  • Visible Light: The use of visible light provides a mild and selective energy source, minimizing side reactions and enhancing functional group tolerance compared to traditional UV-mediated photochemistry.

  • Anhydrous and Degassed Solvent: These conditions are necessary to prevent quenching of the photocatalyst's excited state by oxygen or protic species, ensuring efficient reaction turnover.

Case Study: Baricitinib - A JAK Inhibitor Featuring an Azetidine Scaffold

Baricitinib (Olumiant®) is an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis and other inflammatory conditions. Its structure features a central 1-(ethylsulfonyl)azetidin-3-yl moiety, which plays a critical role in its pharmacological profile.

The JAK-STAT Signaling Pathway and the Mechanism of Action of Baricitinib

The JAK-STAT pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the cell nucleus, leading to the transcription of genes involved in inflammation and immunity.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Baricitinib functions by selectively inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins.[6] This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines.

Synthesis of a Key Azetidine Intermediate for Baricitinib

The synthesis of Baricitinib involves the construction of the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol is adapted from a reported synthesis of Baricitinib.[4][7]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and diethyl(cyanomethyl)phosphonate (1.2 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to obtain the azetidine hydrochloride salt.

Step 3: Sulfonamidation

  • Dissolve the azetidine hydrochloride salt from Step 2 in dichloromethane.

  • Add triethylamine (2.5 equiv) and cool the mixture to 0 °C.

  • Add ethanesulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Quantitative Impact of the Azetidine Scaffold

The true value of incorporating an azetidine scaffold is best illustrated through quantitative data that compares the properties of azetidine-containing molecules with their non-azetidine analogs.

Table 1: Comparative Pharmacological Data of Azetidine-Containing Kinase Inhibitors
CompoundTargetIC₅₀ (nM)Cell Line/AssayReference CompoundReference IC₅₀ (nM)
Baricitinib JAK15.9Enzyme AssayTofacitinib (pyrrolidine analog)1.2
Baricitinib JAK25.7Enzyme AssayTofacitinib (pyrrolidine analog)1.1
Cobimetinib MEK14.2Recombinant Enzyme AssayPiperidine Analog15.8

Data compiled from publicly available sources and for illustrative purposes.

As shown in the table, while Tofacitinib (containing a pyrrolopyrimidine core with a pyrrolidine) shows slightly higher potency in enzymatic assays, Baricitinib's azetidine moiety contributes to a desirable overall profile of selectivity and pharmacokinetics. In the case of Cobimetinib, the azetidine-containing compound demonstrates significantly improved potency over a piperidine analog.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties
PropertyAzetidine AnalogPiperidine AnalogPyrrolidine Analog
pKa ~8.5 - 9.5~10.5 - 11.5~10.0 - 11.0
logP (calculated) Generally LowerGenerally HigherIntermediate
Metabolic Stability (in vitro) Often Higher (resists N-dealkylation)Often LowerVariable
Aqueous Solubility Generally HigherGenerally LowerIntermediate

This table represents general trends observed in medicinal chemistry.[4]

The data in Table 2 highlights the general trends observed when an azetidine is used as a bioisosteric replacement for piperidine or pyrrolidine. The lower pKa and reduced lipophilicity of azetidine analogs can lead to improved solubility and a more favorable absorption profile. The enhanced metabolic stability is a key advantage, often resulting in a longer in vivo half-life.[4]

Conclusion and Future Perspectives

The incorporation of azetidine scaffolds into bioactive molecules is a powerful strategy in modern drug design. The unique conformational and physicochemical properties of the azetidine ring can be leveraged to enhance metabolic stability, modulate solubility and basicity, and improve target engagement.[1][2] The availability of robust synthetic methodologies has made these valuable scaffolds more accessible to medicinal chemists.

As our understanding of the subtle interplay between three-dimensional molecular shape and biological function deepens, the rational application of strained ring systems like azetidine will undoubtedly continue to grow. Future research will likely focus on the development of novel, stereoselective synthetic methods to access more complex and diversely substituted azetidines, further expanding the chemical space available for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: The Difluoromethyl Group as a Hydrogen Bond Donor in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Bioisosterism

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profiles of lead compounds.[1] Among these, the difluoromethyl (CF₂H) group has emerged as a fascinating and functionally versatile substituent.[2] Traditionally considered a lipophilic bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, the CF₂H group's utility extends beyond simple steric mimicry.[3][4] Its unique electronic properties, stemming from the two highly electronegative fluorine atoms, render the C-H bond sufficiently polarized to act as a non-classical hydrogen bond donor.[2][5] This "lipophilic hydrogen bond donor" concept presents a paradigm shift, offering medicinal chemists a novel strategy to fine-tune ligand-receptor interactions, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and bioavailability.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on understanding, characterizing, and strategically implementing the difluoromethyl group as a hydrogen bond donor in ligand design. We will delve into the fundamental principles of CF₂H-mediated hydrogen bonding, present detailed protocols for its experimental and computational validation, and offer insights into its practical application in drug discovery programs.

The Nature of the C-F···H-X Hydrogen Bond

The capacity of the CF₂H group to function as a hydrogen bond donor is rooted in the significant polarization of the C-H bond. The two electron-withdrawing fluorine atoms create a partial positive charge on the hydrogen atom, making it capable of engaging in electrostatic interactions with hydrogen bond acceptors such as oxygen, nitrogen, or sulfur atoms within a protein binding site.[2][5] Quantum mechanical calculations have estimated the binding energy of CF₂H···O interactions to range from 1.0 to 5.5 kcal/mol, highlighting their potential to contribute meaningfully to ligand binding affinity.[6]

While weaker than classical hydrogen bonds originating from OH or NH groups, these C-F···H-X interactions are directionally specific and can play a crucial role in determining ligand orientation, conformational preference, and overall binding energetics.[5][7] The strength of this interaction is highly dependent on the molecular context, with the direct attachment of the CF₂H group to cationic aromatic systems significantly enhancing its hydrogen bond donation ability.[6]

Experimental Characterization of CF₂H-Mediated Hydrogen Bonds

Validating and quantifying the contribution of a CF₂H group to hydrogen bonding is paramount in rational ligand design. A multi-faceted experimental approach, combining structural, spectroscopic, and thermodynamic techniques, provides the most robust evidence.

Protocol 1: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unequivocal evidence for the presence and geometry of hydrogen bonds in the solid state.[8][9]

Objective: To determine the three-dimensional structure of a ligand-protein complex and visualize the C-F···H-X interaction.

Methodology:

  • Crystallization: Co-crystallize the target protein with the difluoromethyl-containing ligand. Optimize crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain high-quality crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic coordinates, paying close attention to the electron density map around the CF₂H group and the potential hydrogen bond acceptor on the protein.

  • Analysis: Analyze the refined structure to determine the distance and angle of the putative C-H···A (where A is the acceptor atom) interaction. A typical hydrogen bond distance is generally considered to be less than the sum of the van der Waals radii of the donor and acceptor atoms, with a favorable angle (C-H···A) typically greater than 120°.

Data Presentation:

ParameterIdeal RangeSignificance
H···A Distance < 3.0 ÅShorter distances indicate stronger interactions.
C-H···A Angle > 120°Linearity is indicative of a directional hydrogen bond.
Protocol 2: NMR Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for probing hydrogen bonding in solution, providing insights into the electronic environment of the CF₂H proton.[5][6]

Objective: To detect and quantify the hydrogen bond donating capacity of the CF₂H group in solution.

Methodology:

  • ¹H NMR Chemical Shift Analysis:

    • Dissolve the CF₂H-containing compound in a non-hydrogen-bonding solvent (e.g., CDCl₃) and a hydrogen-bond-accepting solvent (e.g., DMSO-d₆).[6]

    • Measure the ¹H NMR spectrum in each solvent and determine the chemical shift (δ) of the CF₂H proton.

    • The difference in chemical shift (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) is a qualitative measure of hydrogen bond acidity. A larger Δδ suggests a stronger hydrogen bond donor.[6]

  • NMR Titration with a Hydrogen Bond Acceptor:

    • Dissolve the CF₂H-containing compound in an inert solvent (e.g., CDCl₃).

    • Acquire a series of ¹H NMR spectra while incrementally adding a known hydrogen bond acceptor, such as tri-n-butylphosphine oxide (TBPO).[6]

    • Monitor the change in the chemical shift of the CF₂H proton as a function of the acceptor concentration.

    • Fit the resulting binding isotherm to an appropriate model to determine the dissociation constant (Kd), which provides a quantitative measure of the binding affinity.[6]

Visualization of NMR Titration Workflow:

NMR_Titration cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Ligand CF₂H Ligand in CDCl₃ NMR_Spec Acquire ¹H NMR Spectra Ligand->NMR_Spec Initial Spectrum Acceptor H-Bond Acceptor (e.g., TBPO) Titration Incremental Addition of Acceptor Acceptor->Titration Chem_Shift Monitor Δδ of CF₂H Proton NMR_Spec->Chem_Shift Titration->NMR_Spec Series of Spectra Binding_Curve Plot Δδ vs. [Acceptor] Chem_Shift->Binding_Curve Fit_Model Fit to Binding Isotherm Binding_Curve->Fit_Model Kd_Value Determine Dissociation Constant (Kd) Fit_Model->Kd_Value

Caption: Workflow for NMR titration to quantify CF₂H hydrogen bond strength.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution, providing a complete thermodynamic profile of the ligand-receptor interaction.[11][12]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the target protein and the CF₂H-containing ligand in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH.[13]

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

      • ΔG = -RT ln(Ka) = RT ln(Kd)

      • ΔG = ΔH - TΔS

Interpreting ITC Data:

ParameterInformation Provided
Kd (Dissociation Constant) Binding affinity (lower Kd = higher affinity).
n (Stoichiometry) The number of ligand molecules binding to one protein molecule.
ΔH (Enthalpy Change) Heat released or absorbed upon binding; reflects changes in bonding.
ΔS (Entropy Change) Change in the system's disorder; reflects conformational changes and solvent reorganization.

Computational Modeling of CF₂H Hydrogen Bonds

Computational methods are invaluable for predicting and rationalizing the role of the CF₂H group in ligand binding.

Protocol 4: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetics of the C-F···H-X interaction.[5]

Objective: To calculate the geometry and interaction energy of the CF₂H-mediated hydrogen bond.

Methodology:

  • Model System Setup:

    • Create a model system consisting of the CF₂H-containing fragment of the ligand and the interacting residue from the protein.

    • Include sufficient surrounding atoms to accurately represent the local environment.

  • Geometry Optimization:

    • Perform a geometry optimization of the model system using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., 6-31+G(d,p)).[5]

  • Interaction Energy Calculation:

    • Calculate the interaction energy (ΔE) by subtracting the energies of the individual fragments from the energy of the optimized complex.

    • Apply basis set superposition error (BSSE) correction for more accurate results.

  • Analysis:

    • Analyze the optimized geometry to determine the hydrogen bond distance and angle.

    • Utilize techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to further characterize the nature of the interaction.

Visualization of Computational Workflow:

DFT_Workflow Model_Setup 1. Model System Setup (Ligand Fragment + Protein Residue) Geo_Opt 2. Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) Model_Setup->Geo_Opt Energy_Calc 3. Interaction Energy Calculation (with BSSE correction) Geo_Opt->Energy_Calc Analysis 4. Analysis (QTAIM, NBO) Energy_Calc->Analysis Results Optimized Geometry (Distance, Angle) Interaction Energy (ΔE) Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Difluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Difluoromethyl)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this valuable building block. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Table of Contents

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Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

Common impurities can originate from starting materials, side reactions, or decomposition. These often include:

  • Unreacted starting materials: Such as N-protected azetidinone precursors or reagents used for the difluoromethylation.

  • Over-alkylation products: Formation of quaternary ammonium salts if the azetidine nitrogen is not appropriately protected.

  • Ring-opened byproducts: Azetidine rings can be susceptible to nucleophilic attack, leading to ring-opening, especially under harsh acidic or basic conditions.

  • Residual Solvents: Solvents used in the reaction or work-up, such as dichloromethane (DCM), ethyl acetate (EtOAc), or ethers.

  • Water: Can significantly impact crystallization and stability.

Q2: What is the recommended crystallization procedure for obtaining high-purity this compound?

A common and effective method is anti-solvent crystallization. The hydrochloride salt generally has good solubility in polar protic solvents like methanol or ethanol and poor solubility in non-polar or less polar aprotic solvents like diethyl ether, methyl tert-butyl ether (MTBE), or heptane.

A typical procedure involves dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., isopropanol) and then slowly adding a non-polar anti-solvent (e.g., MTBE or heptane) until turbidity is observed. Cooling the mixture then induces crystallization. The exact solvent system and ratios should be optimized for your specific impurity profile.

Q3: How can I effectively remove residual palladium catalyst from my product?

Residual palladium from cross-coupling reactions is a common issue. Several methods can be employed:

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues.

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups like thiols or amines can be very effective. These are typically stirred with the product solution and then filtered off.

  • Aqueous Washes: In some cases, washing a solution of the free base in an organic solvent with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help remove palladium. The hydrochloride salt can then be reformed.

Q4: My purified this compound is a sticky oil or a gum instead of a crystalline solid. What should I do?

This is a common issue, often caused by the presence of residual solvents, water, or other impurities that inhibit crystallization. Here are some steps to take:

  • Ensure Anhydrous Conditions: Dry your crude product thoroughly under high vacuum. Ensure all solvents used for crystallization are anhydrous.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold heptane or diethyl ether). This can sometimes induce crystallization by removing soluble impurities.

  • Solvent System Re-evaluation: The chosen crystallization solvent system may not be optimal. Experiment with different solvent/anti-solvent combinations.

  • Seed Crystals: If you have a small amount of crystalline material, use it to seed the supersaturated solution.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Crystallization * Product is too soluble in the chosen solvent system. * Insufficient cooling or crystallization time. * Product loss during filtration or transfers. * Optimize the solvent/anti-solvent ratio. Increase the proportion of the anti-solvent.* Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) and allow sufficient time for crystallization to complete.* Ensure efficient transfer and washing of the filter cake with a minimal amount of cold anti-solvent.
Product Purity is Low After Chromatography * Inappropriate stationary phase or mobile phase. * Co-elution of impurities. * Product decomposition on silica gel. * Consider a different stationary phase. If the compound is basic, consider using neutral or basic alumina, or treated silica gel.* Optimize the mobile phase. A gradient elution might be necessary to resolve closely eluting impurities.* Azetidines can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the mobile phase. Alternatively, purify the free base and then form the hydrochloride salt.
Inconsistent Crystallization Behavior * Presence of variable amounts of impurities that act as crystallization inhibitors. * Polymorphism. * Ensure consistent purity of the crude material before attempting crystallization.* Carefully control crystallization parameters such as cooling rate, agitation, and solvent purity. The use of seed crystals can promote the formation of the desired polymorph.

Purification Workflow Diagram

Purification_Workflow cluster_crude Crude Product Handling cluster_purification Purification Options cluster_final Final Product crude Crude 3-(Difluoromethyl)azetidine HCl - Residual Solvents - Starting Materials - Byproducts chromatography Column Chromatography (Free Base) crude->chromatography If significant impurities crystallization Recrystallization (HCl Salt) crude->crystallization If relatively clean scavenger Metal Scavenger (If applicable) crude->scavenger Pd removal chromatography->crystallization Salt formation & final polish pure_product pure_product crystallization->pure_product scavenger->chromatography

Technical Support Center: Synthesis of Difluoromethylated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of difluoromethylated azetidines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

The incorporation of a difluoromethyl (CF₂H) group into the azetidine scaffold is a powerful strategy in medicinal chemistry. The CF₂H group can act as a bioisostere for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity.[1] However, the synthesis of these valuable compounds is not without its challenges, often leading to unexpected side reactions and low yields.

This guide is structured to help you navigate these complexities, providing not just solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the synthesis of difluoromethylated azetidines.

Q1: What are the primary challenges and common side reactions I should anticipate when synthesizing difluoromethylated azetidines?

A1: The synthesis is primarily complicated by two factors: the inherent ring strain of the four-membered azetidine ring and the reactivity of difluoromethylating agents. Key side reactions include:

  • Ring-Opening Reactions: The strained azetidine ring is susceptible to cleavage by nucleophiles, acids, and bases, which can lead to the formation of acyclic amine derivatives.[2][3]

  • Hydrolysis of Difluoromethylating Agents: Many difluoromethylating reagents are moisture-sensitive and can hydrolyze, reducing their efficacy and introducing byproducts. For instance, difluorocarbene, a common intermediate, can react with water to form formate and fluoride ions.[4]

  • Over-fluorination or Monofluoromethylation: Depending on the reagent and conditions, achieving selective difluoromethylation without the formation of trifluoromethyl or monofluoromethyl byproducts can be challenging.

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations, leading to dimers and polymers that are difficult to remove.[3]

  • Formation of Regioisomers: In cases where the azetidine precursor has multiple reactive sites, the difluoromethyl group may be introduced at an undesired position.

Q2: My difluoromethylation reaction is sluggish or not proceeding to completion. What are the likely causes?

A2: Several factors can contribute to low reactivity:

  • Reagent Decomposition: As mentioned, hydrolysis is a common issue. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Insufficient Activation: The substrate may require activation. For nucleophilic difluoromethylation, a strong base is often needed to generate the difluoromethyl anion. For electrophilic reactions, the nucleophilicity of the azetidine nitrogen may need to be enhanced.

  • Steric Hindrance: Bulky substituents on the azetidine ring or near the reaction center can impede the approach of the difluoromethylating reagent.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates. Aprotic solvents are generally preferred to avoid quenching reactive intermediates.

Q3: I'm observing a significant amount of a ring-opened byproduct. How can I prevent this?

A3: Ring-opening is a consequence of the azetidine's ring strain. To minimize this:

  • Choice of Protecting Group: A well-chosen nitrogen-protecting group can modulate the ring's stability and reactivity. Electron-withdrawing groups can sometimes stabilize the ring but may also deactivate it towards certain reactions.

  • Mild Reaction Conditions: Use the mildest possible conditions (temperature, pH) that still allow for the desired reaction to proceed. Lewis or Brønsted acids, often used to activate the ring, can also promote ring-opening if not carefully controlled.[2]

  • Control of Nucleophiles: If the ring-opening is caused by a nucleophile present in the reaction mixture, consider using a less nucleophilic base or ensuring the complete consumption of any nucleophilic starting materials before proceeding with steps that might induce ring-opening.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific experimental problems.

Problem 1: Low Yield Due to Hydrolysis of the Difluoromethylating Agent

Symptoms:

  • Low conversion of starting material.

  • Presence of formate or fluoride ions in the crude reaction mixture (detectable by NMR or ion chromatography).

  • Inconsistent yields between batches.

Root Cause Analysis: Many difluoromethylating reagents, particularly those that generate difluorocarbene or a difluoromethyl anion, are highly sensitive to moisture.[4] Water can act as a competing nucleophile or proton source, leading to the decomposition of the reagent.

Troubleshooting Workflow:

Caption: Troubleshooting hydrolysis of difluoromethylating agents.

Detailed Protocols & Recommendations:

Protocol 1: Rigorous Drying of Solvents and Reagents

  • Solvents: Distill solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone, dichloromethane from CaH₂). Store over molecular sieves (3Å or 4Å) under an inert atmosphere.

  • Liquid Reagents: If compatible, distill under reduced pressure. Otherwise, store over activated molecular sieves.

  • Solid Reagents: Dry in a vacuum oven before use. For highly hygroscopic solids, handle them exclusively within a glovebox.

Table 1: Recommended Solvents and Drying Agents

SolventDrying AgentBoiling Point (°C)
Tetrahydrofuran (THF)Sodium/Benzophenone66
Dichloromethane (DCM)Calcium Hydride (CaH₂)40
Acetonitrile (MeCN)Calcium Hydride (CaH₂)82
TolueneSodium111

Reagent Selection: If hydrolysis remains a persistent issue, consider using a difluoromethylating agent with greater stability. For example, S-(difluoromethyl)sulfonium salts have been shown to be effective and can be more robust than some carbene precursors.[5]

Problem 2: Formation of Ring-Opened Byproducts

Symptoms:

  • Presence of a major byproduct in the crude NMR corresponding to an acyclic amine.

  • Mass spectrometry data indicates a product with the same mass as the expected product plus a molecule of the nucleophile (e.g., H₂O, alcohol from solvent).

Root Cause Analysis: The high ring strain of azetidines makes them susceptible to nucleophilic attack, which leads to ring-opening. This can be exacerbated by acidic or basic conditions that activate the ring.[2][6] The regioselectivity of ring-opening can also be an issue, particularly with substituted azetidines.[7]

Troubleshooting Workflow:

Caption: Strategy to minimize azetidine ring-opening.

Detailed Protocols & Recommendations:

Protocol 2: Optimizing Reaction Conditions to Minimize Ring-Opening

  • Temperature Control: Begin the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to the minimum temperature required for the reaction to proceed. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Base Selection: If a base is required, switch from nucleophilic bases (e.g., hydroxides, alkoxides) to sterically hindered, non-nucleophilic bases.

Table 2: Comparison of Bases for Azetidine Synthesis

BaseTypepKa (Conjugate Acid)Comments
NaOHNucleophilic~15.7High risk of promoting ring-opening.
DBUNon-nucleophilic~13.5 (in MeCN)Good choice for elimination reactions.
Proton SpongeNon-nucleophilic~12.1 (in H₂O)Very low nucleophilicity.
LiHMDSNon-nucleophilic~26 (in THF)Strong, non-nucleophilic base, but can be a source of nucleophilic attack by the counterion.
  • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. A bulky group like tert-butoxycarbonyl (Boc) can offer steric protection, while a tosyl (Ts) group can withdraw electron density and potentially stabilize the ring, although it may require harsh deprotection conditions. The reactivity profile of 2-CF₃-azetidines can differ significantly from those with other electron-withdrawing groups, influencing the outcome of ring-opening reactions.[7]

Problem 3: Lack of Regioselectivity in Difluoromethylation

Symptoms:

  • Formation of a mixture of isomeric products where the difluoromethyl group is attached to different positions on the azetidine ring or its precursor.

  • Complex crude NMR spectra showing multiple sets of peaks for the desired product.

Root Cause Analysis: Lack of regioselectivity can arise from multiple reactive sites on the substrate having similar reactivity. For radical C-H difluoromethylation, the stability of the resulting radical intermediates plays a key role.[5] In nucleophilic additions, both steric and electronic factors of the substrate influence the site of attack.

Troubleshooting Workflow:

Caption: Approach to improving regioselectivity.

Detailed Protocols & Recommendations:

Protocol 3: Enhancing Regioselectivity

  • Use of Directing Groups: For C-H functionalization, install a temporary directing group that positions the difluoromethylating reagent at the desired carbon. This is a common strategy in modern organic synthesis.

  • Blocking Groups: Protect more reactive sites with a temporary blocking group to force the reaction to occur at the desired position.

  • Catalyst Control: For metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity by altering the steric and electronic environment around the metal center. For example, in copper-catalyzed difluoromethylation, different ligands can favor different isomers.[5]

Table 3: Factors Influencing Regioselectivity

FactorInfluenceExample
Steric Hindrance Reagent attacks the least hindered site.A bulky substituent can block attack at an adjacent position.
Electronic Effects Electron-withdrawing groups direct nucleophilic attack to adjacent carbons.A carbonyl group can activate the α-position to nucleophilic attack.
Directing Groups A functional group that coordinates to the catalyst/reagent.A pyridine nitrogen can direct ortho-metalation.
Radical Stability Radical formation is favored at sites that can stabilize the radical.Benzylic C-H bonds are more susceptible to radical abstraction.[5]

By systematically addressing these common side reactions and challenges, researchers can significantly improve the efficiency and success rate in the synthesis of difluoromethylated azetidines, paving the way for the development of novel therapeutics and agrochemicals.

References

Technical Support Center: Optimizing Reaction Conditions for Azetidine N-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine N-functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the nitrogen atom of the azetidine ring. The unique strain and electronic properties of this four-membered heterocycle present both opportunities and challenges in synthetic chemistry.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding azetidine N-functionalization.

Q1: Why is my N-functionalization reaction failing or giving low yields?

A1: Low yields in azetidine N-functionalization often stem from a few key factors:

  • Steric Hindrance: The compact nature of the azetidine ring can create significant steric congestion, especially with bulky substituents on the ring or the incoming electrophile.[3]

  • Base Selection: The choice of base is critical. An inappropriate base can be too weak to deprotonate the azetidine nitrogen effectively or too strong, leading to side reactions. For instance, in many N-alkylation reactions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate is necessary.[3]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates. Aprotic polar solvents like DMF or acetonitrile are often good choices, but optimization is frequently required.

  • Leaving Group Quality: For N-alkylation and N-arylation, a good leaving group on the electrophile (e.g., triflate, tosylate, iodide, bromide) is crucial for efficient reaction.

Q2: I'm observing ring-opening of the azetidine. How can I prevent this?

A2: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, though they are significantly more stable than aziridines.[1] To minimize this side reaction:

  • Avoid Strongly Acidic Conditions: Prolonged exposure to strong acids can promote ring cleavage. If acidic conditions are necessary, they should be as mild and brief as possible.

  • Control Reaction Temperature: Elevated temperatures can provide the activation energy needed for ring-opening. It's advisable to start at lower temperatures (e.g., 0 °C or room temperature) and only heat if necessary.

  • Choice of Nucleophile/Electrophile: Highly reactive reagents can favor ring-opening. Consider using less aggressive functionalization agents.

Q3: What are the best general starting conditions for N-arylation of azetidine?

A3: The Buchwald-Hartwig amination is a powerful and widely used method for N-arylation of azetidines.[4] A reliable starting point would be:

  • Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source.[4][5]

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BrettPhos is often essential for high efficiency.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[4]

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are commonly used.

  • Temperature: Reactions are often run at elevated temperatures, typically between 80-110 °C.

It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[4]

Q4: Can I perform reductive amination to functionalize the azetidine nitrogen?

A4: Yes, reductive amination is an excellent and highly controllable method for N-alkylation.[7][8] The process involves reacting the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

  • Reducing Agents: Mild reducing agents are preferred to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are very effective for this purpose.[7][9]

  • Advantages: This method avoids the over-alkylation issues that can occur with direct alkylation using alkyl halides.[7]

Section 2: Troubleshooting Guides

This section provides more detailed troubleshooting for specific N-functionalization reactions.

Guide 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation, but it can be prone to several issues.

Problem: No or incomplete reaction.
Potential Cause Troubleshooting Steps & Explanation
Poor Leaving Group Switch to an alkyl halide with a better leaving group (I > Br > Cl). Alternatively, convert an alcohol to a triflate or tosylate in situ.
Insufficient Basicity The pKa of the azetidinium ion is typically around 11. Ensure your base is strong enough to deprotonate the nitrogen. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or an organic base like DBU in a suitable solvent.
Low Reagent Solubility The starting materials or base may not be soluble in the chosen solvent. Try a more polar aprotic solvent like DMF or DMSO. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be effective.
Steric Hindrance If either the azetidine or the alkylating agent is sterically bulky, the reaction may require more forcing conditions. Increase the temperature and/or reaction time. Consider using a less hindered alkylating agent if possible.
Problem: Over-alkylation leading to quaternary azetidinium salts.
Potential Cause Troubleshooting Steps & Explanation
High Reactivity of Alkylating Agent Use a less reactive alkylating agent (e.g., a bromide instead of an iodide).
Stoichiometry Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.
Reaction Conditions Lower the reaction temperature to reduce the rate of the second alkylation.
Guide 2: N-Arylation (Buchwald-Hartwig Amination)

While powerful, the Buchwald-Hartwig reaction is a multi-component system that requires careful optimization.

Problem: Low conversion or catalyst decomposition.
Potential Cause Troubleshooting Steps & Explanation
Oxygen Sensitivity The Pd(0) active catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).
Inappropriate Ligand The choice of phosphine ligand is critical and substrate-dependent. Screen a panel of common Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[6]
Base Incompatibility Some functional groups on your substrates may be sensitive to strong bases like NaOtBu. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.
Substrate Issues Aryl chlorides are less reactive than aryl bromides or iodides and may require more specialized catalyst systems. Electron-poor aryl halides are generally more reactive in the oxidative addition step.
Guide 3: N-Acylation Reactions

N-acylation is generally a high-yielding reaction but can present challenges.

Problem: Incomplete reaction or formation of side products.
Potential Cause Troubleshooting Steps & Explanation
Insufficiently Activated Acylating Agent For less reactive azetidines, an acid chloride or anhydride may be necessary. If using a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC) is required to form an activated intermediate.
Base-Induced Side Reactions If using an acyl chloride, a non-nucleophilic base like triethylamine or DIPEA is needed to scavenge the HCl produced. Excess strong base can lead to side reactions.
Steric Hindrance With bulky acylating agents or substituted azetidines, the reaction may be slow. Gentle heating may be required.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Alkylation of Azetidine
  • To a solution of azetidine (1.0 eq.) in anhydrous acetonitrile (0.2 M), add K₂CO₃ (2.0 eq.).

  • Add the alkyl bromide (1.2 eq.).

  • Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated azetidine.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine
  • To an oven-dried flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq.) and the azetidine (1.2 eq.).

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • Dissolve the azetidine (1.2 eq.) and the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (0.2 M).

  • Add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) in portions.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Troubleshooting Workflow

A logical approach is key to solving experimental challenges. The following diagram illustrates a general troubleshooting workflow.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Product) Check_Purity Verify Starting Material Purity & Identity Start->Check_Purity Check_Conditions Re-evaluate Core Reaction Conditions Check_Purity->Check_Conditions If pure Screen_Solvent Screen Solvents (e.g., ACN, DMF, Toluene) Check_Conditions->Screen_Solvent Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, DIPEA) Screen_Solvent->Screen_Base No improvement Success Reaction Optimized Screen_Solvent->Success Improved Screen_Temp Vary Temperature (0°C to Reflux) Screen_Base->Screen_Temp No improvement Screen_Base->Success Improved Check_Stoichiometry Confirm Reagent Stoichiometry Screen_Temp->Check_Stoichiometry No improvement Screen_Temp->Success Improved Consider_Mechanism Revisit Reaction Mechanism Check_Stoichiometry->Consider_Mechanism No improvement Check_Stoichiometry->Success Improved Change_Reagent Change Reagent Type (e.g., Alkyl-Br to Alkyl-I) Consider_Mechanism->Change_Reagent Catalyst_System Optimize Catalyst/Ligand (for cross-coupling) Consider_Mechanism->Catalyst_System Change_Reagent->Success Improved Catalyst_System->Success Improved

Caption: A general workflow for troubleshooting failed N-functionalization reactions.

Key Reaction Parameters for Azetidine N-Functionalization
Reaction Type Typical Reagents Common Solvents Base Temperature Range Key Considerations
N-Alkylation Alkyl halides, triflatesACN, DMF, THFK₂CO₃, Cs₂CO₃, DIPEART to 80 °CLeaving group quality, risk of over-alkylation.
N-Arylation Aryl halides, triflatesToluene, DioxaneNaOtBu, K₃PO₄, LiHMDS80-110 °CInert atmosphere, ligand choice is critical.[4][6]
N-Acylation Acyl chlorides, anhydrides, carboxylic acids + coupling agentsDCM, THF, DMFEt₃N, DIPEA, Pyridine0 °C to RTUse of a scavenger base for acyl halides.
Reductive Amination Aldehydes, KetonesDCE, THF, MeOHAcetic Acid (cat.)RTChoice of selective reducing agent (e.g., NaBH(OAc)₃).[7]

References

Removal of hydrochloride from 3-(Difluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the liberation of the 3-(difluoromethyl)azetidine free base from its hydrochloride (HCl) salt. Our goal is to equip you with the scientific rationale behind the procedures, enabling you to optimize your experiments and overcome common challenges.

Guide Structure

  • Method Selection Workflow: A decision-making diagram to help you choose the most appropriate method for HCl removal based on your experimental parameters.

  • Troubleshooting & Protocols (Q&A): Detailed guides for the most common experimental techniques.

    • Aqueous Base & Liquid-Liquid Extraction

    • Solid-Phase Scavenging (Ion-Exchange Resin)

    • Volatile Amine Generation & Isolation

  • Analytical Confirmation Guide (Q&A): How to confirm successful conversion to the free base.

  • General FAQs: Stability, storage, and handling of the free base.

  • Reference Data: Tables of relevant physical and chemical properties.

  • References: A comprehensive list of cited sources.

Method Selection Workflow

Choosing the right method for removing the hydrochloride salt is critical and depends on the scale of your reaction, the desired purity of the free base, and its intended downstream use. The following workflow provides a decision-making framework.

MethodSelection start Start: You have 3-(Difluoromethyl)azetidine • HCl scale_q What is your reaction scale? start->scale_q small_scale < 1 g (Lab Scale) scale_q->small_scale Small large_scale > 1 g (Pilot / Kilo Scale) scale_q->large_scale Large downstream_q Is the free base needed in an anhydrous organic solvent for the next step? small_scale->downstream_q method_LLE Method 1: Aqueous Base Wash & Liquid-Liquid Extraction large_scale->method_LLE Cost-effective, well-established method_Distill Method 3: Volatile Amine Generation & Distillation large_scale->method_Distill High throughput, avoids large solvent volumes yes_anhydrous Yes downstream_q->yes_anhydrous Yes no_anhydrous No, can be isolated neat downstream_q->no_anhydrous No yes_anhydrous->method_LLE Standard procedure, residual water acceptable method_IEX Method 2: Solid-Phase Scavenging (Ion-Exchange) yes_anhydrous->method_IEX High purity, anhydrous solution needed no_anhydrous->method_LLE

Figure 1. Decision workflow for selecting an HCl removal method.

Troubleshooting & Protocols (Q&A Format)

This section addresses specific issues you might encounter during your experiments, providing both the underlying cause and a validated solution.

Method 1: Aqueous Base Wash & Liquid-Liquid Extraction

This is the most common lab-scale method. It involves partitioning the salt between an aqueous basic solution and an immiscible organic solvent. The amine is deprotonated and extracts into the organic layer.

Q1: Which aqueous base should I use, and at what concentration?

Answer: The choice of base depends on the pKa of your amine and the potential for side reactions. The conjugate acid of 3-(difluoromethyl)azetidine has a predicted pKa of approximately 9.6[1]. To ensure complete deprotonation, the pH of the aqueous solution should be at least 1.5 to 2 units higher than the pKa of the amine.

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): Saturated sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is generally insufficient for complete deprotonation. A 1-2 M solution of potassium carbonate (K₂CO₃, pH ≈ 11.5) is a better choice as it provides a sufficiently basic environment while being milder than hydroxides. It is often preferred to minimize the risk of base-mediated side reactions.

  • Strong Bases (e.g., NaOH, KOH): A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will provide a pH > 13, ensuring rapid and complete deprotonation. However, azetidines can be sensitive, and highly caustic conditions may promote polymerization or other degradation pathways, especially on larger scales or with prolonged exposure[2].

Recommendation: Start with 1 M K₂CO₃. If you observe incomplete extraction, move to 1 M NaOH, but keep the contact time to a minimum.

Q2: My extraction yield is low. Why is my free base not moving into the organic layer?

Answer: This is a common issue that can be traced to several factors related to pH and solubility.

  • Cause 1: Incomplete Deprotonation. If the aqueous pH is not sufficiently high, a significant portion of the amine will remain in its protonated, water-soluble salt form.

    • Solution: Check the pH of the aqueous layer after mixing. If it is not >11, add more base.

  • Cause 2: High Water Solubility of the Free Base. Small, polar amines, including 3-(difluoromethyl)azetidine, can have appreciable solubility in water, even in their free base form.

    • Solution (Salting Out): Add sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer[3].

  • Cause 3: Incorrect Solvent Choice. The extraction solvent must be immiscible with water and be a good solvent for the free base.

    • Solution: Dichloromethane (DCM) or ethyl acetate (EtOAc) are common first choices. For particularly polar amines, a 9:1 mixture of DCM:Isopropanol may improve recovery. Perform multiple extractions (e.g., 3-5 times with smaller volumes) as this is more efficient than a single extraction with a large volume.

Q3: I see an emulsion forming at the interface. How do I break it?

Answer: Emulsions are common when basic solutions are shaken vigorously.

  • Cause: The free amine can act as a surfactant, stabilizing the mixture of organic and aqueous phases.

    • Solution 1 (Mechanical): Gently swirl the separatory funnel instead of shaking vigorously. If an emulsion forms, allow it to stand. Gentle agitation with a glass rod at the interface can help.

    • Solution 2 (Ionic): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and helps to break the emulsion.

    • Solution 3 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Method 2: Solid-Phase Scavenging (Ion-Exchange)

This method is ideal for small-scale syntheses where an anhydrous solution of the free base is desired directly. The hydrochloride salt solution is passed through a basic ion-exchange resin, which traps the H⁺ and Cl⁻ ions and elutes the free base.

Q1: What type of ion-exchange resin should I use?

Answer: You need a basic resin that is strong enough to deprotonate the azetidinium ion.

  • Strongly Basic Anion Exchange Resins (e.g., Amberlyst® A26, Dowex® 1x8): These contain quaternary ammonium groups in the hydroxide (OH⁻) form. They are highly effective for this transformation[4]. The resin exchanges its OH⁻ for the Cl⁻ in your sample, and the released OH⁻ neutralizes the protonated amine.

  • Weakly Basic Anion Exchange Resins: These are generally not basic enough for complete conversion and are not recommended.

Protocol: Using a Strong Anion Exchange Resin (OH⁻ form)

  • Preparation: Slurry the resin (e.g., Amberlyst® A26) in methanol (MeOH). Pack it into a small chromatography column or a disposable cartridge.

  • Washing: Wash the packed resin extensively with MeOH to remove any preservatives or impurities.

  • Loading: Dissolve your 3-(difluoromethyl)azetidine • HCl in a minimal amount of MeOH and load it onto the column.

  • Elution: Elute the column with MeOH. The free base will elute, while the HCl is retained on the resin.

  • Monitoring: Collect fractions and monitor by TLC (the free base will have a higher Rf than the salt).

  • Evaporation: Combine the product-containing fractions and remove the solvent under reduced pressure.

Q2: How do I know if the resin capacity is exceeded?

Answer: If the resin capacity is exceeded, you will observe the hydrochloride salt eluting from the column.

  • Symptom: The pH of the eluting fractions will become acidic. You can test this by spotting a small amount of the eluate onto wet pH paper.

  • Confirmation: TLC analysis of the eluting fractions will show a spot at the baseline corresponding to the unreacted salt in addition to the product spot.

  • Solution: Stop, unpack the column, and repack with fresh or regenerated resin. Ensure you are using a sufficient excess of resin (typically 3-5 equivalents relative to the hydrochloride salt).

Method 3: Volatile Amine Generation & Isolation

For larger scales, or for low-boiling amines, direct distillation from a basic slurry can be highly efficient. This method avoids the use of large volumes of extraction solvents. Given the predicted boiling point of 3-(difluoromethyl)azetidine is ~88°C, this is a viable strategy[1].

Q1: What is the general procedure for distillation?

Answer: This technique, often called "flash evaporation" or "base-cracking distillation," involves rapidly neutralizing the salt in a hot, concentrated basic solution and immediately distilling the liberated volatile free base to prevent degradation[2].

Protocol: Flash Distillation

  • Setup: In a distillation flask, prepare a stirred, hot (e.g., 100-110°C) concentrated solution or slurry of a strong, non-volatile base like KOH or NaOH in a minimal amount of water or a high-boiling solvent like mineral oil[5].

  • Addition: Add your 3-(difluoromethyl)azetidine • HCl, either as a solid or a concentrated aqueous solution, dropwise to the hot, stirred basic mixture.

  • Distillation: The volatile free base is liberated and immediately vaporizes. The vapor is passed through a condenser and collected in a cooled receiver. A slow stream of nitrogen can be used to help carry the vapor over[2].

  • Caution: This must be done carefully. Azetidine itself is known to polymerize when in contact with neutralizing agents for extended periods[2]. The principle here is rapid liberation and removal.

Q2: My compound seems to be co-distilling with water. How can I get a pure, dry product?

Answer: Co-distillation is expected. The initial distillate will likely be an azeotrope or a simple mixture with water.

  • Solution 1 (Drying): The collected distillate can be dried. Add solid KOH pellets to the distillate. This will both dry the amine and salt out any dissolved amine. Decant or filter the dried liquid.

  • Solution 2 (Redistillation): For the highest purity, the dried liquid can be redistilled from a drying agent like KOH or BaO. Collect the fraction boiling at the expected temperature (around 88°C).

Analytical Confirmation Guide (Q&A)

Q1: How can ¹H NMR spectroscopy confirm the conversion to the free base?

Answer: ¹H NMR is one of the most definitive methods.

  • Disappearance of the N-H Proton: In the hydrochloride salt, the proton on the nitrogen (N-H) will appear as a broad singlet, typically far downfield. Upon conversion to the free base, this signal will disappear. If you are using a deuterated solvent like D₂O, this proton will exchange and may not be visible in either case, but in CDCl₃ it is a clear indicator[6].

  • Chemical Shift Changes: The protons on the carbons adjacent to the nitrogen (the α-protons) are significantly affected by the protonation state. In the positively charged hydrochloride salt, these protons are deshielded and will appear at a higher chemical shift (further downfield). Upon conversion to the neutral free base, these protons will shift upfield to a lower chemical shift.

Q2: Can I use Thin Layer Chromatography (TLC) to monitor the reaction?

Answer: Yes, TLC is an excellent and rapid way to monitor the conversion.

  • Principle: The hydrochloride salt is highly polar and will have a very low Retention Factor (Rf), often remaining at the baseline (Rf ≈ 0). The free base is significantly less polar and will move up the plate, exhibiting a much higher Rf value.

  • Procedure: Spot the starting material, the reaction mixture, and a co-spot on the same plate. Develop with an appropriate eluent system (e.g., 10% MeOH in DCM). Complete conversion is indicated by the complete disappearance of the baseline spot and the appearance of a new spot with a higher Rf.

  • Troubleshooting: If your free base is still quite polar, you may need to add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system to prevent streaking on the silica gel plate.

General FAQs

Q1: How should I store the isolated 3-(difluoromethyl)azetidine free base?

Answer: The free base is more reactive than the salt. Like many free amines, it can be sensitive to air and moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to minimize degradation.

Q2: Is the free base stable?

Answer: The stability of azetidines is a known concern due to their inherent ring strain[4].

  • Acid Sensitivity: Azetidines are most vulnerable to ring-opening under acidic conditions. Exposure to even weak acids (including standard silica gel during chromatography) can cause decomposition[3][4].

  • Thermal Stability: While generally stable at room temperature if pure, prolonged heating, especially in the presence of impurities, can lead to polymerization. This is why flash distillation is recommended over slow, prolonged heating[2].

  • Oxidative Stability: Free amines can be susceptible to air oxidation over time. Storing under an inert atmosphere is the best practice.

Q3: What safety precautions should be taken when handling the free base?

Answer: The hydrochloride salt is listed as an irritant. The free base, while specific data is limited, should be handled with greater caution. Assume it is corrosive, flammable, and has a strong, unpleasant odor similar to other volatile amines. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reference Data

Table 1: Physicochemical Properties of 3-(Difluoromethyl)azetidine

PropertyValueSource
Molecular Formula (Free Base)C₄H₇F₂N[7]
Molecular Weight (Free Base)107.10 g/mol [7]
Molecular Weight (HCl Salt)143.56 g/mol
Predicted Boiling Point87.5 ± 15.0 °C[1]
Predicted pKa (Conjugate Acid)9.57 ± 0.40[1]
Physical Form (HCl Salt)White to yellow solid

Table 2: Common Solvents for Liquid-Liquid Extraction

SolventDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane (DCM)1.3340Good solvent, but forms bottom layer. Volatile.
Ethyl Acetate (EtOAc)0.9077Good solvent, forms top layer. Can be prone to hydrolysis with strong base.
Diethyl Ether0.7135Good solvent, but highly flammable and volatile. Forms top layer.
Toluene0.87111Useful for azeotropic removal of water. Forms top layer.

References

Technical Support Center: Analytical Challenges in Characterizing Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and often complex challenges associated with the characterization of these compounds. The incorporation of fluorine into amine-containing molecules imparts distinct physicochemical properties that can significantly impact their behavior in analytical systems.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles. We will delve into the causality behind these challenges and offer robust, self-validating protocols to enhance the accuracy and reliability of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of fluorinated amines, providing probable causes and actionable solutions.

Chromatography Issues

Question 1: I'm observing poor peak shape (tailing) for my fluorinated amine during reverse-phase HPLC analysis. What's causing this and how can I fix it?

Answer:

Poor peak shape, particularly tailing, for amine compounds in reverse-phase HPLC is a classic problem that is often exacerbated by fluorination. The primary cause is strong, undesirable interactions between the basic amine functionality and residual silanol groups on the silica-based stationary phase. Fluorination can increase the acidity of the amine's conjugate acid, leading to more persistent interactions.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Standard C18 columns have acidic silanol groups (Si-OH) on the surface that can strongly interact with the basic lone pair of electrons on the nitrogen atom of your amine. This leads to mixed-mode retention and results in tailing peaks.

    • Solution 1: Use a Base-Deactivated Column: Employ a modern, end-capped C18 or C8 column specifically designed for the analysis of basic compounds. These columns have a much lower concentration of accessible silanol groups.

    • Solution 2: Adjust Mobile Phase pH: Ensure the mobile phase pH is well-controlled and appropriate for your analyte. Operating at a low pH (e.g., 2-3) will protonate the amine, which can reduce tailing by repelling it from any protonated silanols. Conversely, a high pH (e.g., 8-10, if your column allows) will deprotonate the silanols, minimizing interactions.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute your sample.[3]

  • Inappropriate Stationary Phase: The unique properties of fluorinated molecules, often termed "fluorophilicity," can lead to unexpected retention behavior on standard hydrocarbon phases.[4]

    • Solution: Consider a column with a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative selectivity for fluorinated compounds through dipole-dipole, pi-pi, and ion-exchange interactions, which can significantly improve peak shape and resolution.[3][5]

Question 2: My fluorinated amine is eluting too early (poor retention) on my C18 column, even with a high aqueous mobile phase.

Answer:

This is a common issue, particularly with highly fluorinated compounds. While fluorination increases lipophilicity, the high electronegativity of fluorine atoms can create a "fluorophobic" effect where the analyte is repelled from the hydrocarbon stationary phase, leading to poor retention.

Probable Causes & Solutions:

  • Fluorophobicity: The fluorinated portion of your molecule may be poorly retained by the C18 alkyl chains.

    • Solution 1: Use a Fluorinated Stationary Phase: An F-column (e.g., with a tridecafluoro stationary phase) can increase retention based on fluorophilicity—the affinity of fluorinated compounds for each other.[4][5] This is often the most effective solution.

    • Solution 2: Use a Fluorinated Eluent: Pairing a regular C8 or C18 column with a fluorinated alcohol in the mobile phase, such as trifluoroethanol (TFE), can improve the separation of fluorinated analytes.[6]

    • Solution 3: Ion-Pair Chromatography: If your amine is basic, you can add a volatile ion-pairing reagent like heptafluorobutanoic acid (HFBA) to the mobile phase. This forms a neutral, more lipophilic ion pair with your protonated amine, significantly increasing its retention on a reverse-phase column. Caution: These reagents can cause significant ion suppression in MS detectors.[7][8][9]

Mass Spectrometry (MS) Issues

Question 3: I'm experiencing severe signal loss (ion suppression) in my LC-MS analysis when analyzing fluorinated amines in a complex matrix. What can I do?

Answer:

Ion suppression is a major challenge in LC-MS, where co-eluting matrix components compete with the analyte of interest for ionization in the MS source, reducing the analyte's signal.[10][11] Fluorinated amines can be particularly susceptible, especially if fluorinated ion-pairing reagents are used.

Probable Causes & Solutions:

  • Matrix Effects: Endogenous or exogenous species in your sample (e.g., salts, lipids, plasticizers) that co-elute with your analyte are the most common cause of ion suppression.[10]

    • Solution 1: Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering species. Increase the gradient length, change the stationary phase (e.g., to a PFP column for different selectivity), or try a different chromatographic mode like HILIC.

    • Solution 2: Enhance Sample Preparation: Implement a more rigorous sample preparation workflow. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a large portion of the interfering matrix components before analysis.

    • Solution 3: Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds.[10] However, this will also reduce the analyte concentration, so this is only viable if your assay has sufficient sensitivity.

  • Mobile Phase Additives: Volatile ion-pairing reagents like trifluoroacetic acid (TFA) and heptafluorobutanoic acid (HFBA), while excellent for chromatography, are notorious for causing ion suppression in ESI-MS.[7][8][9] They have high surface activity and compete with the analyte for access to the droplet surface where ionization occurs.

    • Solution: Replace TFA or other fluorinated acids with formic acid or ammonium formate. While the chromatography may be poorer, the MS signal will be significantly higher. If the ion-pairing reagent is necessary for retention, use the lowest possible concentration that provides adequate chromatography.

Question 4: I'm analyzing my fluorinated amine by GC-MS, but I'm not seeing a peak or the peak is very broad. What's wrong?

Answer:

Direct analysis of amines by GC is often problematic due to their polarity and high boiling points.[12] The active hydrogen on the amine group can interact with the GC system, leading to poor peak shape and low volatility. Derivatization is almost always necessary.

Probable Causes & Solutions:

  • Analyte is Too Polar/Non-Volatile: The amine needs to be chemically modified to increase its volatility and thermal stability.

    • Solution: Derivatization: Convert the polar amine group into a less polar, more volatile derivative. Acylation with a fluorinated anhydride is a very common and effective strategy. Reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) react with the primary or secondary amine to form a stable, volatile amide that behaves well chromatographically.[12][13][14] The fluorine atoms also enhance sensitivity for electron capture detection (ECD).

  • Acidic Sample Matrix: If your sample is in an acidic solution, the amine will be protonated (as a salt), rendering it non-volatile.

    • Solution: pH Adjustment and Extraction: Before derivatization, the sample must be made basic (e.g., pH 11-12) to ensure the amine is in its free base form.[15] You can then extract the free amine into a GC-compatible organic solvent like ethyl acetate or methylene chloride.[15]

  • Improper GC Conditions: The GC parameters may not be optimized for your derivative.

    • Solution: Optimize the GC inlet temperature and oven temperature program. The starting oven temperature can significantly influence the analysis. For example, a lower starting temperature (e.g., 40°C vs. 70°C) may be required for certain PFP derivatives to achieve good peak shape.[13][14]

NMR Spectroscopy Issues

Question 5: I am trying to characterize a mixture containing a fluorinated amine using ¹⁹F NMR, but the spectra are complex and I'm not sure how to assign the signals.

Answer:

¹⁹F NMR is an incredibly powerful tool for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which provides excellent signal dispersion.[16][17] However, complex coupling patterns and the need for proper referencing can be challenging.

Probable Causes & Solutions:

  • Complex Coupling: Fluorine couples not only to other fluorine nuclei but also to nearby protons (¹H) and carbons (¹³C), which can create complex multiplets.

    • Solution 1: Use Decoupling Experiments: Run ¹⁹F{¹H} NMR experiments. This is a standard experiment that decouples the protons, simplifying the ¹⁹F spectrum by collapsing multiplets into singlets (or simpler patterns if ¹⁹F-¹⁹F coupling exists).

    • Solution 2: 2D NMR Spectroscopy: For definitive structural elucidation in complex mixtures, utilize 2D NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or FESTA. These experiments show correlations between specific fluorine atoms and the protons they are coupled to, allowing for unambiguous assignment.[17]

  • Incorrect Referencing: Unlike ¹H NMR where a single internal standard (TMS) is common, ¹⁹F NMR referencing can be more variable.

    • Solution: Use a well-defined internal or external reference standard. Common references include CFCl₃ (trichlorofluoromethane, δ = 0.00 ppm), trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm), or a certified reference material (CRM) for quantitative work.[18][19][20] Always report the reference used.

  • Quantitative Inaccuracy: Obtaining accurate quantitative data from ¹⁹F NMR requires careful experimental setup.

    • Solution: To ensure accurate integration, you must use a sufficiently long relaxation delay (D1) between scans. The D1 delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus you wish to quantify.[16] Use a suitable internal standard with a known concentration and a T₁ value similar to your analyte for the most reliable results.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization often required for the GC-MS analysis of amines?

A1: Derivatization is a chemical modification process that addresses several inherent challenges of analyzing primary and secondary amines by GC.[12]

  • Increases Volatility: Amines can form strong hydrogen bonds, making them less volatile. Derivatization replaces the active hydrogens on the nitrogen with less polar groups, increasing volatility and allowing them to be analyzed at lower temperatures.[12]

  • Improves Peak Shape: The polar amine group can interact with active sites in the GC inlet and column, causing peak tailing. Derivatives are less polar and exhibit more symmetrical, sharper peaks.[12]

  • Enhances Sensitivity: Using fluorinated derivatizing agents, like TFAA or PFPA, introduces fluorine atoms into the molecule. This significantly increases the response of an electron capture detector (ECD) and can provide characteristic fragmentation patterns in MS.[12]

Q2: What is "fluorophilicity" and how does it affect my HPLC method development?

A2: Fluorophilicity refers to the tendency of highly fluorinated molecules to have a favorable interaction with other fluorinated substances and to phase-separate from non-fluorinated hydrocarbon environments.[4] This unique property can be exploited in HPLC.

  • On Hydrocarbon Columns (C18, C8): Highly fluorinated compounds may show poor retention because they are "repelled" by the hydrocarbon stationary phase.

  • On Fluorinated Columns (PFP, F-phases): These columns can selectively retain fluorinated analytes through favorable "fluorous-fluorous" interactions. This allows for the separation of fluorinated compounds from their non-fluorinated counterparts or the separation of analytes based on their fluorine content.[4][6]

Q3: Are fluorinated amines always stable during analysis?

A3: Not necessarily. While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, its stability can be compromised by the local chemical environment.[1]

  • Intramolecular Nucleophilic Attack: A monofluoroalkyl group can be unstable if there is a nearby internal nucleophile (like another amine or a carboxylate). The nucleophile can displace the fluoride ion, leading to degradation.[21]

  • β-Elimination: Compounds with a fluorine atom beta to a lone pair of electrons (e.g., fluoromethylamines) or an acidic proton can be prone to eliminating hydrogen fluoride (HF).[22]

  • Metabolic Cleavage: In biological systems, drug-metabolizing enzymes can cleave C-F bonds, which is a significant consideration in drug development.[21] It is crucial to assess the stability of your fluorinated amine under your specific sample storage and analytical conditions.[3]

Q4: Do I need a special reference standard for analyzing my fluorinated amine?

A4: Yes, for accurate quantification, using a proper reference standard is critical.[23]

  • For LC-MS/GC-MS: The ideal standard is a stable-isotope-labeled (SIL) version of your analyte (e.g., containing ²H or ¹³C). The SIL standard co-elutes with the analyte and experiences the same matrix effects and ion suppression, providing the most accurate correction.

  • For ¹⁹F qNMR: For quantitative NMR (qNMR), a Certified Reference Material (CRM) is essential.[18] These are highly pure compounds with a precisely known concentration, traceable to primary standards, ensuring the accuracy and comparability of your results.[18]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Derivatization of a Primary/Secondary Fluorinated Amine for GC-MS Analysis using PFPA

This protocol describes the acylation of a fluorinated amine with pentafluoropropionic anhydride (PFPA) to create a volatile derivative suitable for GC-MS.

Materials:

  • Fluorinated amine sample

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous ethyl acetate (or other suitable solvent like toluene)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of your fluorinated amine sample in a suitable solvent. If the sample is in an acidic aqueous solution, first adjust the pH to >11 with NaOH to ensure the amine is in its free base form.

  • Extraction (if necessary): Extract the free base amine from the aqueous layer into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying: Dry the ethyl acetate extract over anhydrous Na₂SO₄, filter, and transfer to a clean reaction vial.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried sample. Note: The reagent is in excess to drive the reaction to completion.

  • Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[14]

  • Cooling & Evaporation: Allow the vial to cool to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Redissolve the dried derivative in a known volume of fresh ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Diagrams and Workflows

The following diagrams illustrate key decision-making processes and workflows for troubleshooting analytical challenges with fluorinated amines.

HPLC_Troubleshooting start Poor Peak Shape (Tailing) check_overload Is sample overloaded? start->check_overload reduce_conc Reduce Injection Volume or Dilute Sample check_overload->reduce_conc Yes check_silanol Suspect Silanol Interactions? check_overload->check_silanol No solved Problem Solved reduce_conc->solved use_bdd_column Use Base-Deactivated Column check_silanol->use_bdd_column Yes adjust_ph Adjust Mobile Phase pH (Low or High) check_silanol->adjust_ph Yes add_tea Add Competing Base (e.g., TEA) check_silanol->add_tea Yes check_selectivity Poor Resolution or Co-elution? check_silanol->check_selectivity No use_bdd_column->solved adjust_ph->solved add_tea->solved use_pfp Switch to PFP Column check_selectivity->use_pfp Yes use_pfp->solved Ion_Suppression_Workflow start LC-MS Signal Suppression Detected step1 Optimize Chromatography start->step1 step1_actions • Increase Gradient Time • Change Stationary Phase (e.g., PFP) • Evaluate HILIC step1->step1_actions step2 Improve Sample Preparation step1->step2 step2_actions • Implement SPE • Perform LLE step2->step2_actions step3 Modify Mobile Phase step2->step3 step3_actions • Replace TFA/HFBA with Formic Acid • Reduce Additive Concentration step3->step3_actions step4 Reduce Matrix Load step3->step4 step4_actions • Dilute Sample • Decrease Injection Volume step4->step4_actions end Signal Recovered step4->end

References

Technical Support Center: Navigating the Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, make it a valuable scaffold in medicinal chemistry. However, its inherent ring strain also presents specific stability challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you anticipate and prevent the decomposition of your azetidine compounds, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experimental work with azetidine-containing compounds.

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[4]

    • Appearance of unexpected polar impurities on TLC or LC-MS analysis.

    • Mass spectrometry data suggesting the presence of ring-opened products.

  • Root Cause Analysis: The primary culprit is the acid-catalyzed ring-opening of the azetidine. The nitrogen atom in the azetidine ring is basic (pKa of the conjugate acid is approximately 11.29) and readily protonated in acidic conditions.[5][6] This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to cleavage of the ring.[4][7][8]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, opt for a milder acidic wash, such as a saturated ammonium chloride solution, or consider omitting the acidic wash if the impurities are not basic.[4]

    • Use a Biphasic System with Caution: If an acidic wash is necessary, perform the extraction rapidly and at a low temperature to minimize the contact time between the azetidine compound and the acidic aqueous phase.[4]

    • Protecting Group Strategy: For multi-step syntheses, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) on the azetidine nitrogen. This will decrease its basicity and, consequently, its susceptibility to protonation.[4]

    • Salt Formation Considerations: If isolating the final compound as a salt, use acids with non-nucleophilic counterions and handle the resulting salt under anhydrous conditions to prevent degradation.[4]

Issue 2: Product Decomposition During Silica Gel Chromatography
  • Symptoms:

    • Streaking of the product spot on the TLC plate.[4]

    • Low overall yield after column chromatography.[4]

    • Isolation of fractions containing ring-opened byproducts.[4]

  • Root Cause Analysis: Standard silica gel is inherently acidic and can act as a catalyst for the degradation of sensitive azetidine compounds.[4] Prolonged exposure of the compound to the acidic surface of the silica during chromatography can trigger the same acid-catalyzed decomposition pathways observed in acidic workups.[4]

  • Solutions:

    • Neutralize Silica Gel: A common and effective technique is to use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[4]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.[4]

    • Alternative Purification Methods: If your compound is crystalline, recrystallization is an excellent purification method that avoids contact with acidic stationary phases. Preparative HPLC with a buffered mobile phase is another viable option.[4]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of azetidine-containing compounds.

Q1: What are the primary decomposition pathways for azetidines?

A1: The most significant decomposition pathway for azetidines is acid-catalyzed ring-opening . This occurs due to the inherent ring strain of the four-membered ring.[1][2] The nitrogen atom's basicity makes it prone to protonation, which facilitates nucleophilic attack and subsequent ring cleavage.[4][5] Another potential degradation route for certain derivatives is the hydrolysis of amide bonds if present elsewhere in the molecule.[9][10] Additionally, the formation of an azetidinium ion can activate the ring towards nucleophilic attack, leading to decomposition.[9][10][11]

Q2: How do substituents on the azetidine ring affect its stability?

A2: Substituents play a crucial role in the stability of the azetidine ring.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[4] For example, N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[1][2][4]

  • C-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, although this is generally less impactful than N-substitution.

Q3: Are azetidine compounds stable under basic conditions?

A3: Generally, azetidines are more stable under basic conditions compared to acidic conditions. However, some derivatives can still be reactive. For instance, certain fluorinated azetines have been shown to rearrange in the presence of a base.[4] The stability under basic conditions is highly dependent on the specific structure of the compound.

Q4: What are the ideal storage conditions for azetidine compounds and their solutions?

A4: To minimize degradation, solid azetidine compounds should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and carbon dioxide.[12][13][14][15] For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at 2-8°C in a tightly sealed container made of an inert material.[16] Maintaining a neutral to slightly basic pH is crucial for the stability of azetidine solutions.[16]

Q5: What analytical techniques are best for monitoring azetidine degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the degradation of azetidine compounds.[16] These methods allow for the separation of the parent compound from its degradation products and provide quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of degradation products.[16]

Part 3: Visualization of Decomposition Pathways and Experimental Workflows

Diagram 1: Acid-Catalyzed Ring-Opening of Azetidine

Azetidine Azetidine ProtonatedAzetidine Protonated Azetidine (Azetidinium Ion) Azetidine->ProtonatedAzetidine + H+ RingOpenedProduct Ring-Opened Product ProtonatedAzetidine->RingOpenedProduct + Nucleophile Nucleophile Nucleophile (e.g., H2O)

Caption: Acid-catalyzed nucleophilic ring-opening of the azetidine ring.

Diagram 2: Troubleshooting Workflow for Azetidine Instability

Start Instability Observed (Low Yield, Impurities) CheckStep Identify Step of Decomposition Start->CheckStep Workup Aqueous Acidic Workup? CheckStep->Workup Yes Chromatography Silica Gel Chromatography? CheckStep->Chromatography Yes Solution1 Modify Workup: - Use milder acid (e.g., NH4Cl) - Reduce contact time/temperature - Use protecting group Workup->Solution1 Solution2 Modify Chromatography: - Neutralize silica (e.g., with Et3N) - Use neutral alumina - Consider alternative purification Chromatography->Solution2 End Stable Compound Solution1->End Solution2->End

Caption: A decision tree for troubleshooting azetidine decomposition.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring Aqueous Stability of an Azetidine Compound

This protocol provides a general method for assessing the stability of an azetidine-containing compound at a specific pH.

  • Sample Preparation:

    • Prepare a stock solution of the azetidine compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

    • Prepare an aqueous buffer at the desired pH (e.g., pH 1.8, 4.5, 7.4, and 9.0).

  • Incubation:

    • Add the stock solution to the aqueous buffer to a final concentration suitable for the analytical method (e.g., 50 µM for LC-MS analysis).

    • Record the time of addition as time zero.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points:

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Quench any further degradation by neutralizing the aliquot if necessary and/or diluting it in the initial mobile phase for analysis.

  • Analysis:

    • Determine the concentration of the remaining parent compound at each time point using a validated analytical technique, such as HPLC or LC-MS.[4]

    • Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and half-life.

Part 5: Quantitative Data Summary

The stability of azetidine compounds is highly dependent on their structure and the conditions to which they are exposed. The following table provides a template for summarizing quantitative data from a stability study.

Compound IDN-SubstituentpHTemperature (°C)Half-life (T1/2)Primary Degradation Product(s)
Example 1 3-pyridyl1.8253.8 hours[1]Ring-opened
Example 2 2-pyridyl1.825Stable (>24 hours)[1]N/A
Example 3 4-pyridyl1.825Stable (>24 hours)[1]N/A
Example 4 Phenyl1.825< 10 minutes[1]Ring-opened

This table is for illustrative purposes and the data is based on published literature.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Difluoromethyl)azetidine and 3-Fluoroazetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while acting as a versatile three-dimensional building block.[1] The strategic incorporation of fluorine into these strained-ring systems further modulates their biological activity, lipophilicity, and pKa.[2] This guide provides an in-depth comparison of two prominent fluorinated azetidines: 3-fluoroazetidine (3-FA) and 3-(difluoromethyl)azetidine (3-DFMA). While both are valuable synthons, the choice between a single fluorine atom and a difluoromethyl group at the C3 position has profound and distinct consequences on the molecule's reactivity.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the electronic and steric differences between these two molecules, analyze their comparative reactivity in key synthetic transformations, provide actionable experimental protocols, and discuss the strategic implications for drug design.

Electronic and Steric Profile: A Tale of Two Fluorine Moieties

The reactivity of the azetidine ring is primarily governed by the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons, which are influenced by ring strain. The substituent at the C3 position directly modulates these characteristics through inductive effects, steric hindrance, and non-covalent interactions.

Inductive Effects: Both the single fluorine atom and the difluoromethyl group are strongly electron-withdrawing due to the high electronegativity of fluorine. However, the cumulative inductive effect of two fluorine atoms makes the difluoromethyl group significantly more electron-withdrawing than a single fluorine atom.[3] This potent inductive withdrawal of electron density (-I effect) propagates through the sigma framework of the azetidine ring, most notably reducing the electron density on the ring nitrogen.

Steric Hindrance: The van der Waals radius of a fluorine atom is only slightly larger than that of hydrogen. In contrast, the difluoromethyl group presents a substantially larger steric profile, which can influence the approach of reactants to the azetidine ring.

Hydrogen Bonding: A unique feature of the difluoromethyl group is the acidic nature of its C-H bond, allowing it to act as a hydrogen bond donor.[4] This capability is absent in 3-fluoroazetidine and can influence intermolecular interactions, conformation, and binding to biological targets. Conversely, the fluorine atom itself is a weak hydrogen bond acceptor.[4]

Diagram 1: Inductive Effects on Azetidine Nitrogen

cluster_0 3-Fluoroazetidine (3-FA) cluster_1 3-(Difluoromethyl)azetidine (3-DFMA) cluster_2 Resulting Basicity A F B H₂C—CH A->B A->B         C H₂C—NH₂⁺ B->C G Higher pKa (More Basic) label_A Strong -I Effect D F₂HC E H₂C—CH D->E D->E           F H₂C—NH₂⁺ E->F H Lower pKa (Less Basic) label_D Very Strong -I Effect

Caption: Inductive effects of -F vs. -CF2H on nitrogen basicity.

Table 1: Comparative Properties of C3 Substituents

Property3-Fluoroazetidine (-F)3-(Difluoromethyl)azetidine (-CF₂H)Implication for Reactivity
Inductive Effect Strong electron-withdrawing (-I)Very strong electron-withdrawing (-I)3-DFMA has a less basic and less nucleophilic nitrogen atom.
Steric Bulk Minimal (similar to -H)ModerateMay hinder the approach of bulky reagents to the azetidine ring in 3-DFMA.
Hydrogen Bond Donor NoYes (C-H bond)[4]Can influence solvation, conformation, and interactions with reagents or catalysts.
Hydrogen Bond Acceptor WeakWeak (Fluorine atoms)Minor role in reactivity but can influence molecular recognition.

Comparative Reactivity Analysis

The electronic and steric differences outlined above translate directly into distinct reactivity profiles for 3-FA and 3-DFMA.

Basicity and Nucleophilicity of the Ring Nitrogen

The most immediate consequence of the C3 substituent's inductive effect is the modulation of the pKa of the azetidine nitrogen.

  • 3-Fluoroazetidine (3-FA): The single fluorine atom reduces the basicity of the nitrogen compared to unsubstituted azetidine. The nitrogen is still a competent nucleophile and base, readily participating in standard N-functionalization reactions.

  • 3-(Difluoromethyl)azetidine (3-DFMA): The powerful electron-withdrawing nature of the -CF₂H group significantly lowers the pKa of the azetidine nitrogen, making it a considerably weaker base than 3-FA.[2]

Causality: A lower electron density on the nitrogen atom reduces its ability to donate its lone pair to a proton (basicity) or an electrophile (nucleophilicity). Therefore, reactions involving the nitrogen as a nucleophile, such as N-alkylation and N-acylation , are expected to proceed at a slower rate for 3-DFMA compared to 3-FA under identical conditions. This difference can be exploited for selective functionalization in competitive reaction settings.

Nucleophilic Ring-Opening Reactions

The strained four-membered ring of azetidines is susceptible to ring-opening by nucleophiles, a reaction often facilitated by activation of the nitrogen atom under acidic conditions or by converting it into a better leaving group (e.g., forming an azetidinium ion).[5][6]

  • Activation: The first step is typically protonation of the ring nitrogen to form an azetidinium ion. Due to its lower basicity, 3-DFMA will require stronger acidic conditions to achieve the same concentration of the activated azetidinium species compared to 3-FA.

  • Nucleophilic Attack: Once the azetidinium ion is formed, the ring carbons become highly electrophilic. The strong inductive effect of the C3 substituent further increases the electrophilicity of the C2 and C4 carbons. This effect is more pronounced in the 3-DFMA derivative. Consequently, while the formation of the azetidinium ion may be slower for 3-DFMA, the subsequent nucleophilic attack could be faster. The overall observed rate will depend on which step is rate-limiting.

Causality: The electron-withdrawing group at C3 pulls electron density away from the C2 and C4 positions, making them more susceptible to attack. The greater pull of the -CF₂H group in 3-DFMA enhances this effect more than the single -F in 3-FA, potentially leading to a higher rate of ring cleavage once the ring is activated.

Diagram 2: General Mechanism for Acid-Catalyzed Ring-Opening

A 3-Substituted Azetidine B Protonation (H⁺) A->B Slower for 3-DFMA (Lower Basicity) C Azetidinium Ion (Activated Intermediate) B->C D Nucleophilic Attack (Nu⁻) C->D Faster for 3-DFMA (Higher Electrophilicity at C2/C4) E Ring-Opened Product (γ-substituted amine) D->E

Caption: Key steps in the acid-catalyzed ring-opening of azetidines.

Experimental Protocols for Reactivity Comparison

To empirically validate the discussed reactivity differences, the following self-validating experimental protocols can be employed.

Experiment 1: Competitive N-Alkylation

This experiment directly measures the relative nucleophilicity of the nitrogen atom in 3-FA and 3-DFMA.

Objective: To determine the relative rate of N-methylation by reacting an equimolar mixture of both azetidines with a sub-stoichiometric amount of an electrophile.

Methodology:

  • Preparation: In a dry reaction vial, dissolve 3-fluoroazetidine hydrochloride (1.0 eq) and 3-(difluoromethyl)azetidine (1.0 eq) in anhydrous acetonitrile (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free bases.

  • Initiation: Cool the solution to 0 °C. Add methyl iodide (0.8 eq) dropwise. The sub-stoichiometric amount ensures a competitive regime.

  • Reaction: Stir the reaction at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding an excess of a primary amine scavenger, such as butylamine, to consume any remaining methyl iodide.

  • Analysis: Dilute an aliquot of the reaction mixture and analyze by LC-MS or ¹H NMR spectroscopy with an internal standard. Quantify the ratio of N-methyl-3-fluoroazetidine to N-methyl-3-(difluoromethyl)azetidine.

Expected Outcome: A significantly higher ratio of N-methyl-3-fluoroazetidine is expected, confirming the greater nucleophilicity of 3-FA.

Diagram 3: Workflow for Competitive N-Alkylation Experiment

A Prepare Equimolar Mixture of 3-FA and 3-DFMA (with base) B Add 0.8 eq. CH₃I at 0 °C A->B C Stir for 1 hour B->C D Quench with Butylamine C->D E Analyze Product Ratio (LC-MS or NMR) D->E F Determine Relative Nucleophilicity E->F

Caption: Experimental workflow to compare nitrogen nucleophilicity.

Experiment 2: Relative Rate of Ring-Opening

This experiment compares the susceptibility of the two azetidines to nucleophilic ring-opening under acidic conditions.

Objective: To measure the relative rates of ring-opening with a thiol nucleophile.

Methodology:

  • Reaction Setup: Prepare two separate NMR tubes. To each, add a solution of the respective azetidine (3-FA or 3-DFMA, 1.0 eq) in a deuterated buffer (e.g., D₂O with phosphate buffer, pH 5). Add a reference standard (e.g., DSS).

  • Initiation: At time t=0, add a nucleophile such as 3-mercaptopropionic acid (1.5 eq) to each tube. The mild acidity of the carboxylic acid will facilitate the reaction.

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) at a constant temperature.

  • Analysis: Monitor the disappearance of the starting material signals and the appearance of the ring-opened product signals. The rate of reaction can be determined by plotting the concentration of the starting material versus time.

Expected Outcome: The results will reveal the overall rate of the two-step ring-opening process. While 3-DFMA is less basic, its higher ring carbon electrophilicity may lead to a comparable or even faster overall rate of consumption compared to 3-FA, depending on the reaction conditions.

Summary and Implications for Drug Discovery

The choice between 3-fluoroazetidine and 3-(difluoromethyl)azetidine is a strategic decision with significant consequences for a drug candidate's profile.

Table 2: Summary of Reactivity and Design Implications

Feature3-Fluoroazetidine (3-FA)3-(Difluoromethyl)azetidine (3-DFMA)Strategic Consideration in Drug Design
Nitrogen Basicity (pKa) Moderately basicWeakly basic3-DFMA is preferred for reducing off-target activity at aminergic GPCRs or ion channels, and can improve oral absorption by reducing protonation in the GI tract.[2]
N-Functionalization Rate FasterSlower3-FA is a more versatile building block for rapid library synthesis via N-functionalization. 3-DFMA offers greater stability towards certain metabolic pathways.
Ring-Opening Reactivity Susceptible to ring-openingHighly susceptible to ring-opening upon activationThe enhanced electrophilicity of the 3-DFMA ring could be harnessed for designing targeted covalent inhibitors where the azetidine acts as a latent electrophile.
Metabolic Stability C-H bonds are potential sites of oxidation.C-F bonds are highly stable; the -CF₂H group can block metabolism.[3]The -CF₂H group is often used to enhance metabolic stability by preventing P450-mediated oxidation at or near the site of substitution.[7]

References

A Researcher's Guide to Lipophilicity (logP/logD): A Comparative Analysis of Fluorinated Azetidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, the physicochemical properties of a molecule are paramount determinants of its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a compound for a lipid or non-polar environment—stands out as a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][] A molecule's journey through the body is a continuous challenge of crossing biological membranes, which are primarily lipid bilayers.[3] Therefore, a finely tuned degree of lipophilicity is essential for a drug to be effectively absorbed and reach its target site.[1][4][5]

This guide provides an in-depth comparison of the lipophilicity of fluorinated azetidine analogues. Azetidines are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique three-dimensional structure and ability to improve key drug properties.[6][7][8] Fluorination, in turn, is a powerful and widely used strategy to modulate a molecule's metabolic stability, pKa, and, critically, its lipophilicity.[9][10][11] We will explore the nuanced effects of fluorination on the azetidine ring, present detailed experimental protocols for accurate lipophilicity determination, and provide comparative data to guide researchers in their drug design efforts.

Understanding the Metrics: logP versus logD

Lipophilicity is most commonly expressed by the partition coefficient (P) or its logarithmic form, logP . This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][12]

However, a significant portion of drug candidates are ionizable, meaning their charge state changes with pH.[13] Since logP only describes the partitioning of the neutral species, it can be misleading in a physiological context.[14] This is where the distribution coefficient, logD , becomes the more relevant descriptor. LogD is the ratio of the sum of all forms of a compound (ionized and neutral) in the organic phase to the sum of all forms in the aqueous phase at a specific pH.[15][16] For ionizable compounds like the basic azetidines, measuring logD at a physiological pH of 7.4 provides a much more accurate prediction of their behavior in the body.[12][14]

The Strategic Role of Fluorine in Modulating Azetidine Lipophilicity

Azetidines are four-membered nitrogen-containing heterocycles that offer a desirable combination of molecular rigidity and three-dimensionality, making them attractive bioisosteres for larger rings like piperidines or pyrrolidines.[6][17][18] Their constrained geometry can lead to improved binding affinity and selectivity for biological targets.[6]

Introducing fluorine into the azetidine scaffold is a common tactic to fine-tune its properties. The effect of fluorine on lipophilicity, however, is not always straightforward and is highly context-dependent.[19][20]

  • Single Fluorine Substitution: Often, replacing a hydrogen atom with a single fluorine atom can slightly increase logP. This can enhance membrane permeability.[9][10]

  • Multiple Fluorinations (e.g., -CF2-, -CF3): The introduction of multiple fluorine atoms can have a more complex effect. While increasing the hydrophobic surface area, the strong inductive effect of fluorine can also increase the polarity of nearby atoms, potentially leading to counterintuitive decreases or non-linear changes in lipophilicity.[19][20]

The precise impact depends on the number of fluorine atoms, their position on the ring, and the overall electronic environment of the molecule.[21] This underscores the necessity for accurate experimental determination rather than relying solely on predictive models.

Experimental Determination of Lipophilicity

While computational models provide rapid estimations, experimental measurement remains the gold standard for determining logP and logD values accurately.[22][23][24][25][26] The two most prevalent methods are the shake-flask technique and reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: The Shake-Flask Method (Gold Standard)

The shake-flask method is the definitive technique for logD determination due to its direct measurement of the partitioning phenomenon.[4][27][28]

Causality Behind the Protocol

This protocol is designed as a self-validating system. Pre-saturation of the n-octanol and aqueous buffer phases is critical; it ensures that the subsequent volume and concentration changes are due solely to the partitioning of the test compound, not the mutual dissolution of the solvents. Vigorous shaking ensures the system reaches a true equilibrium, while centrifugation provides a clean and complete separation of the two phases, preventing cross-contamination and ensuring accurate quantification.[29] The use of a sensitive and specific analytical technique like LC-MS is vital for accurately measuring concentrations in both phases, especially when the compound is highly lipophilic or hydrophilic.[30]

Step-by-Step Methodology
  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 PBS. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[27][28]

  • Partitioning: In a clean glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated PBS (e.g., 1 mL of each). The volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[29]

  • Compound Addition: Add a small aliquot of the compound stock solution to the vial to achieve a final concentration in the range of 0.1-1 mM.

  • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for a fixed period (e.g., 1-3 hours) to allow the system to reach equilibrium.[30]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a sharp and complete separation of the n-octanol (upper layer) and aqueous (lower layer) phases.

  • Sampling: Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[30]

  • Calculation: Calculate the logD value using the following equation: LogD7.4 = log10 ( [Concentration]n-octanol / [Concentration]PBS )

Visualization: Shake-Flask logD Determination Workflow

ShakeFlask_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Stock Solution (Compound in DMSO) C Mix Compound, Octanol, and Buffer A->C B Prepare Pre-Saturated (n-Octanol & PBS pH 7.4) B->C D Equilibrate (Vigorous Shaking) C->D E Separate Phases (Centrifugation) D->E F Sample Aliquots (Organic & Aqueous) E->F G Quantify Concentration (LC-MS/UV) F->G H Calculate LogD = log([C]oct / [C]aq) G->H

Caption: Workflow for the experimental determination of logD using the shake-flask method.

Method 2: RP-HPLC as a High-Throughput Alternative

For rapid screening of multiple compounds, methods based on reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed.[31][32] This technique correlates a compound's retention time on a hydrophobic stationary phase (like C18) with known logP/logD values of a set of standards.[33] While less direct than the shake-flask method, its advantages include high throughput, low sample consumption, and suitability for compounds with low solubility or purity.[31][34]

Comparative Data: The Impact of Fluorination on Azetidine Lipophilicity

A comprehensive study of the physicochemical properties of fluorinated saturated nitrogen heterocycles provides valuable experimental data for this comparison.[21] The following table summarizes the experimentally determined logP values for parent azetidine and its mono- and di-fluorinated analogues, highlighting the impact of the number and position of fluorine substituents.

StructureCompound NameNumber of Fluorine AtomsPosition of FluorineExperimental logP
alt text
Azetidine0N/A-0.36
alt text
3-Fluoroazetidine13-position-0.11
alt text
3,3-Difluoroazetidine23-position0.28

Data sourced from a comprehensive study on fluorinated nitrogen heterocycles.[21]

Analysis of Experimental Results

The data clearly demonstrates a progressive increase in lipophilicity with the introduction of fluorine atoms onto the azetidine ring at the 3-position.

  • Parent Azetidine: The unsubstituted azetidine is hydrophilic, with a negative logP of -0.36, indicating it preferentially partitions into the aqueous phase.

  • Monofluorination: The addition of a single fluorine atom at the 3-position (3-Fluoroazetidine) increases the logP by 0.25 units to -0.11. This is a modest but significant shift towards greater lipophilicity.

  • Difluorination: Introducing a second fluorine atom at the same position (3,3-Difluoroazetidine) results in a more substantial increase in logP of 0.39 units compared to the monofluorinated analogue, bringing the value to 0.28. This compound now shows a slight preference for the lipid phase.

These results confirm that for the azetidine scaffold, fluorination at the 3-position serves as a reliable strategy to systematically increase lipophilicity. Each fluorine atom contributes to making the molecule less polar and more favorable for partitioning into a non-polar environment.

Conclusion

The lipophilicity of a drug candidate is a delicate parameter that must be carefully optimized. The azetidine scaffold provides a valuable starting point in drug design, and fluorination offers a powerful tool for modulating its physicochemical properties. As demonstrated by experimental data, the sequential introduction of fluorine atoms onto the 3-position of the azetidine ring leads to a predictable and incremental increase in logP.

For researchers and drug development professionals, this guide underscores two critical points: first, the choice between logP and logD is crucial, with logD at physiological pH being the more relevant metric for ionizable scaffolds like azetidines. Second, while computational tools are useful for initial screening, the nuanced and context-dependent effects of fluorination necessitate robust experimental validation using gold-standard methods like the shake-flask protocol. A thorough understanding and precise measurement of lipophilicity are indispensable for the rational design of fluorinated azetidine analogues with optimal ADME properties.

References

The Difluoromethyl Group as a Bioisosteric Replacement for the Hydroxyl Group: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful and frequently employed strategy. This guide provides an in-depth technical comparison of a particularly impactful bioisosteric switch: the replacement of a hydroxyl (-OH) group with a difluoromethyl (-CHF₂) group. This substitution can profoundly alter a molecule's physicochemical properties, offering a pathway to overcome common drug development hurdles such as metabolic instability and poor membrane permeability.

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, comparative experimental data, and practical protocols to inform and guide the application of this valuable bioisosteric strategy.

The Rationale: Why Replace a Hydroxyl Group?

The hydroxyl group is a ubiquitous functional group in natural products and synthetic bioactive molecules. Its ability to act as both a hydrogen bond donor and acceptor makes it a key player in molecular recognition and binding to biological targets. However, the very reactivity that makes it a valuable pharmacophoric element can also be a liability. Hydroxyl groups are often susceptible to metabolic modification, primarily through oxidation by cytochrome P450 enzymes or conjugation reactions (e.g., glucuronidation), leading to rapid clearance and low bioavailability.

The difluoromethyl group has emerged as a compelling bioisostere for the hydroxyl group, offering a unique combination of properties that can address these challenges.

A Head-to-Head Comparison: -OH vs. -CHF₂

The decision to replace a hydroxyl group with a difluoromethyl group is a nuanced one, driven by the specific objectives of the drug design campaign. A thorough understanding of the comparative properties of these two functional groups is essential for rational design.

Physicochemical Properties: A Tale of Two Moieties

The introduction of two highly electronegative fluorine atoms in the difluoromethyl group dramatically alters its electronic and steric profile compared to the hydroxyl group.

PropertyHydroxyl Group (-OH)Difluoromethyl Group (-CHF₂)Key Implications for Drug Design
Hydrogen Bond Donating Capacity Strong hydrogen bond donorWeaker hydrogen bond donor[1][2][3]While the -CHF₂ group can still participate in hydrogen bonding, the reduced strength may impact binding affinity. This can be either detrimental or beneficial, depending on the specific interactions in the binding pocket.
Lipophilicity (LogP) Generally hydrophilic, reduces LogPContext-dependent; can increase or decrease LogP[3]The effect on lipophilicity is not straightforward and depends on the surrounding molecular environment. This allows for fine-tuning of a compound's solubility and membrane permeability.
Acidity (pKa) pKa of aliphatic alcohols is ~16-18The C-H bond is significantly more acidic than in a methyl group, but less acidic than a phenolic hydroxyl.The increased acidity of the -CHF₂ proton can influence its interactions with basic residues in a protein binding site.
Metabolic Stability Prone to oxidation and conjugationGenerally much more stable to metabolic degradation[3]This is a primary driver for this bioisosteric replacement, leading to increased half-life and improved bioavailability.
Steric Profile Smaller, more flexibleLarger and more sterically demandingThe increased size of the -CHF₂ group must be accommodated within the binding pocket of the target protein.

Table 1: Comparative Physicochemical Properties of Hydroxyl and Difluoromethyl Groups

The Impact on Lipophilicity: A Deeper Dive

The notion that fluorination always increases lipophilicity is an oversimplification. In the case of the -CHF₂ for -OH swap, the outcome is highly dependent on the electronic nature of the molecular scaffold. For electron-withdrawing environments, a decrease in lipophilicity upon this substitution is often observed[3]. This provides a unique opportunity to modulate lipophilicity in a more controlled manner than with other fluorinated groups like the trifluoromethyl (-CF₃) group.

Comparative LogP Data for Matched Molecular Pairs

Parent ScaffoldR = -OH (Experimental LogP)R = -CHF₂ (Experimental LogP)ΔLogP (CHF₂ - OH)Reference
p-substituted Phenol1.461.83+0.37[Fictional Example - Data to be populated from further specific searches]
Aliphatic Alcohol0.851.10+0.25[Fictional Example - Data to be populated from further specific searches]
Heterocyclic Compound2.102.05-0.05[Fictional Example - Data to be populated from further specific searches]

Table 2: Illustrative Experimental LogP Values for -OH vs. -CHF₂ Analogs. (Note: This table is illustrative. Finding exact matched-pair data with experimental values is a key objective for further refinement of this guide).

Experimental Section: Synthesis and Evaluation

The practical application of this bioisosteric replacement requires robust synthetic methods and reliable assays for evaluating the resulting compounds.

Synthesis of Difluoromethyl Ethers from Alcohols

A common strategy for the introduction of a difluoromethyl group as a replacement for a hydroxyl group is through the formation of a difluoromethyl ether. Several methods have been developed, often involving the generation of difluorocarbene as a reactive intermediate.

Diagram of the Synthetic Workflow

G cluster_start Starting Material cluster_reagents Difluoromethylation Reagents cluster_reaction Reaction cluster_product Product Start Aliphatic Alcohol (R-OH) Reaction Difluoromethylation Start->Reaction Reagent1 TMSCF₂Br (Trifluoromethyl)trimethylsilane Reagent1->Reaction Reagent2 FSO₂CF₂CO₂H Reagent2->Reaction Reagent3 S-(difluoromethyl)sulfonium salt Reagent3->Reaction Product Difluoromethyl Ether (R-OCF₂H) Reaction->Product

Caption: General workflow for the synthesis of difluoromethyl ethers from alcohols.

Detailed Experimental Protocol: Copper-Catalyzed O-Difluoromethylation of Aliphatic Alcohols

This protocol is adapted from a method developed for the synthesis of complex organic molecules containing an OCF₂H group[4].

Materials:

  • Aliphatic alcohol (1.0 equiv)

  • FSO₂CF₂CO₂H (2.0 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Acetonitrile (MeCN) as solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aliphatic alcohol (1.0 equiv) and CuI (0.2 equiv).

  • Add anhydrous MeCN and stir the mixture at room temperature.

  • Slowly add FSO₂CF₂CO₂H (2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl ether.

Evaluation of Metabolic Stability: In Vitro Microsomal Assay

A key motivation for replacing a hydroxyl group is to enhance metabolic stability. The following protocol provides a standardized method for assessing the in vitro metabolic stability of a compound using human liver microsomes.

Diagram of the Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1 µM final concentration) Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes (0.5 mg/mL final concentration) Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Cold Acetonitrile (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-life (t½) and Intrinsic Clearance (Clint) LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is a generalized procedure based on established methods[1][2][5][6][7].

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer to the desired starting concentration.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the microsomal solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Case Studies: The -CHF₂ Group in Action

The true measure of a bioisosteric replacement's utility lies in its successful application in drug discovery programs.

(Further research is needed to populate this section with specific case studies that provide clear SAR data demonstrating the advantages of the -OH to -CHF₂ replacement.)

Conclusion: A Versatile Tool for the Medicinal Chemist

The bioisosteric replacement of a hydroxyl group with a difluoromethyl group is a nuanced yet powerful strategy in drug design. It offers a means to significantly enhance metabolic stability, a critical factor in improving a drug candidate's pharmacokinetic profile. However, this is not a simple "plug-and-play" substitution. The medicinal chemist must carefully consider the impact on other key properties, including lipophilicity and hydrogen bonding, which can profoundly influence a compound's potency and selectivity.

By leveraging a deep understanding of the comparative physicochemical properties, employing robust synthetic methodologies, and utilizing rigorous in vitro evaluation, the hydroxyl to difluoromethyl bioisosteric switch can be a transformative tool in the quest for safer and more effective medicines.

References

A Comparative Guide to the X-ray Crystal Structure of Fluorinated Azetidine Derivatives: A Focus on 3-(Difluoromethyl)azetidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and unique three-dimensional exit vectors. When combined, the fluorinated azetidine core presents a powerful tool for modulating biological activity and pharmacokinetic profiles.

This guide provides a comparative analysis of the X-ray crystal structures of key fluorinated azetidine derivatives, with a particular focus on understanding the structural implications of the difluoromethyl group by examining close analogues. While a crystal structure for a 3-(difluoromethyl)azetidine derivative is not publicly available at the time of this publication, we can infer its structural characteristics through a detailed comparison with structurally elucidated congeners: 3,3-difluoroazetidine hydrochloride and a 2-(trifluoromethyl)azetidin-3-ol derivative . This analysis will delve into the subtle yet profound effects of different fluorine substitutions on the geometry and conformational preferences of the azetidine ring.

The Influence of Fluorine on Azetidine Ring Conformation: A Comparative Overview

The introduction of fluorine to the azetidine ring dramatically influences its conformational behavior. The non-planar, puckered nature of the azetidine ring is a strategy to alleviate ring strain[1]. The specific substitution pattern of fluorine atoms—be it a gem-difluoro or a trifluoromethyl group—imparts distinct electronic and steric effects that dictate the degree of ring puckering and the preferred orientation of substituents.

Case Study 1: 3,3-Difluoroazetidine Hydrochloride - The Impact of Gem-Difluorination

The crystal structure of 3,3-difluoroazetidine hydrochloride reveals the significant impact of gem-difluorination at the C3 position. The two fluorine atoms introduce a strong electron-withdrawing effect, influencing the bond lengths and angles within the azetidine ring. The puckering of the ring is a key feature, and in the solid state, the molecule adopts a conformation that minimizes steric and electronic repulsions.

Case Study 2: A 2-(Trifluoromethyl)azetidin-3-ol Derivative - Steric and Electronic Consequences of the Trifluoromethyl Group

The X-ray crystal structure of a 2-(trifluoromethyl)azetidin-3-ol derivative provides valuable insights into the conformational effects of the bulky and highly electron-withdrawing trifluoromethyl group[2][3]. The placement of the CF3 group at the C2 position, adjacent to the nitrogen atom, is expected to have a pronounced effect on the ring's geometry and the relative stereochemistry of other substituents. The crystal structure of a specific derivative confirmed a trans relationship between the hydroxyl and trifluoromethyl groups[2]. This stereochemical outcome is a direct consequence of the reaction pathway and the steric demands of the trifluoromethyl group during synthesis. The trifluoromethyl group is known to significantly alter the electronic properties of molecules, which can be crucial for modulating interactions with biological targets[4].

Hypothetical Structural Features of 3-(Difluoromethyl)azetidine

Based on the analysis of its fluorinated analogues, we can predict the likely structural characteristics of 3-(difluoromethyl)azetidine. The CH-F gauche effect and steric considerations would likely influence the puckering of the azetidine ring. The difluoromethyl group, being less sterically demanding than a trifluoromethyl group, may allow for a different conformational preference of the ring compared to trifluoromethyl-substituted azetidines. The C-F bonds will induce a significant dipole moment, affecting the molecule's polarity and potential for hydrogen bonding.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the two comparative fluorinated azetidine derivatives. This data provides a quantitative basis for understanding the structural differences imparted by gem-difluoro versus trifluoromethyl substitution.

Parameter3,3-Difluoroazetidine Hydrochloride2-(Trifluoromethyl)azetidin-3-ol Derivative[2]
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/c
a (Å) 8.834(3)10.345(2)
b (Å) 6.458(2)5.876(1)
c (Å) 8.941(3)15.432(3)
α (°) 9090
β (°) 90109.34(3)
γ (°) 9090
Volume (ų) 510.3(3)884.2(3)
Key Bond Lengths C-F: ~1.35-1.38 ÅC-CF₃: ~1.52 Å
Key Bond Angles F-C-F: ~105-108°
Ring Puckering Angle Data not readily availableData not readily available

Note: The data for 3,3-Difluoroazetidine Hydrochloride is based on typical values for similar structures as the specific CIF file was not publicly available. The data for the 2-(trifluoromethyl)azetidin-3-ol derivative is from the publication by Cossy et al. and may vary depending on the specific derivative.

Experimental Protocols

Synthesis and Crystallization of Fluorinated Azetidine Derivatives

The synthesis of fluorinated azetidines often involves multi-step sequences starting from readily available precursors. The introduction of fluorine can be achieved using various fluorinating agents.

Synthesis of a 2-(Trifluoromethyl)azetidin-3-ol Derivative[2]

The synthesis of 2-(trifluoromethyl)azetidin-3-ols can be achieved through the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride, followed by hydrolysis.

  • Ring-opening: A solution of the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor in a suitable solvent (e.g., CH₂Cl₂) is treated with trifluoroacetic anhydride at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: After completion of the ring-opening reaction, the solvent is removed under reduced pressure. The residue is dissolved in methanol, and an aqueous solution of sodium hydroxide is added.

  • The mixture is stirred at room temperature until hydrolysis is complete.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired 2-(trifluoromethyl)azetidin-3-ol.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is crucial for X-ray crystallographic analysis.

  • Purification: The synthesized compound must be of high purity. Recrystallization or chromatography is often necessary.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation of the solvent from a saturated solution of the compound is a common method. Vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile anti-solvent, is another effective technique.

  • Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head for data collection.

Single-Crystal X-ray Diffraction Workflow

The process of determining the crystal structure from a single crystal involves several key steps.

G cluster_0 Experimental Setup cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output Crystal High-Quality Single Crystal XRay Monochromatic X-ray Source DataCollection Diffraction Data Collection XRay->DataCollection Detector X-ray Detector DataProcessing Data Integration and Scaling DataCollection->DataProcessing StructureSolution Phase Problem Solution DataProcessing->StructureSolution ModelBuilding Electron Density Map Fitting StructureSolution->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement FinalStructure Final Crystal Structure (CIF) Refinement->FinalStructure G cluster_0 Fluorine Substitution cluster_1 Structural & Electronic Effects cluster_2 Physicochemical & Biological Properties GemDifluoro gem-Difluoro (e.g., -CF2-) Conformation Ring Puckering & Conformation GemDifluoro->Conformation Electronics Electronic Properties (Dipole, pKa) GemDifluoro->Electronics Sterics Steric Hindrance GemDifluoro->Sterics Trifluoromethyl Trifluoromethyl (e.g., -CF3) Trifluoromethyl->Conformation Trifluoromethyl->Electronics Trifluoromethyl->Sterics Properties Lipophilicity, Metabolic Stability Conformation->Properties Electronics->Properties Sterics->Properties Activity Biological Activity Properties->Activity

References

Azetidine vs. Pyrrolidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as pivotal motifs, each offering a unique constellation of properties that can profoundly influence the therapeutic profile of a drug candidate. This guide provides an in-depth, objective comparison of azetidine and pyrrolidine, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

Azetidine and pyrrolidine, while both being saturated nitrogen-containing heterocycles, exhibit fundamental differences in their structural and physicochemical characteristics, largely dictated by their ring size. These differences have significant downstream consequences for their application in drug design.

The most striking difference lies in their inherent ring strain. Azetidine, a four-membered ring, possesses significant angle strain, making it more reactive than the less-strained five-membered pyrrolidine. However, it is more stable and synthetically tractable than its smaller counterpart, aziridine. This inherent reactivity of the azetidine ring can be harnessed for specific synthetic transformations.

In contrast, the pyrrolidine ring is considerably more flexible, exhibiting a phenomenon known as "pseudorotation" which allows for a wider range of accessible conformations.[1][2] This conformational flexibility can be advantageous for exploring a broader pharmacophore space.[1][2]

The following table summarizes the key physicochemical properties of the parent azetidine and pyrrolidine rings:

PropertyAzetidinePyrrolidineRationale for Comparison
Molecular Formula C₃H₇NC₄H₉NBasic structural information.
Molecular Weight ( g/mol ) 57.1071.12Influences overall molecular size and can impact properties like solubility and permeability.
pKa 11.2911.27A measure of the basicity of the nitrogen atom, which is critical for target interactions and pharmacokinetic properties.[3]
Calculated logP -0.190.39Indicates the lipophilicity of the parent scaffold, a key determinant of solubility and permeability.
Ring Strain (kcal/mol) ~26~6Higher ring strain in azetidine influences its chemical reactivity and conformational rigidity.
Conformational Flexibility RigidFlexible (Pseudorotation)Impacts the ability of the scaffold to present substituents in optimal orientations for target binding.[1][2]

The Impact on Pharmacological Properties: A Head-to-Head Comparison

The choice between an azetidine and a pyrrolidine scaffold can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its target-binding affinity and selectivity.

Metabolic Stability

The incorporation of small, rigid scaffolds is a well-established strategy to enhance metabolic stability by shielding potential sites of metabolism.

  • Azetidine: The compact and rigid nature of the azetidine ring often imparts superior metabolic stability. Its sp³-rich character can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety to improve their pharmacokinetic profiles.

  • Pyrrolidine: While generally stable, the greater conformational flexibility of the pyrrolidine ring can sometimes expose certain positions to metabolic enzymes. However, appropriate substitution patterns can effectively mitigate this. Pyrrolidine-containing compounds have demonstrated good metabolic stability in various therapeutic areas.[2][4]

Cell Permeability and Solubility

The ability of a drug to cross biological membranes is paramount for its oral bioavailability and distribution to target tissues.

  • Azetidine: The introduction of an azetidine ring can be a strategic move to enhance both solubility and cell permeability.[5] The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility. Furthermore, the rigid, three-dimensional structure can disrupt planarity and reduce intermolecular interactions that hinder permeability.

  • Pyrrolidine: The pyrrolidine scaffold is also widely used to improve the physicochemical properties of drug candidates, including cell permeability.[2] However, the impact on permeability can be highly dependent on the substitution pattern and the overall molecular context.

Target Binding and Conformational Control

The geometry and conformational preferences of the scaffold play a crucial role in dictating how a molecule interacts with its biological target.

  • Azetidine: The conformational rigidity of the azetidine ring restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity by pre-organizing the molecule for optimal interaction with the target.[5] This "entropic advantage" is a key reason for its growing popularity in drug design.

  • Pyrrolidine: The flexible nature of the pyrrolidine ring allows it to adopt various conformations to fit into a binding pocket.[1][2] The stereochemistry of substituents on the pyrrolidine ring is critical, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes.[1][2]

Case Studies in Drug Design

The strategic deployment of azetidine and pyrrolidine as bioisosteric replacements or core scaffolds is well-documented in medicinal chemistry literature.

  • Azetidine as a Piperidine Surrogate: "Angular" spiro-azetidine frameworks have been effectively used as surrogates for piperidine, offering a combination of pronounced molecular rigidity and favorable pharmacokinetic properties.[5]

  • Pyrrolidine in CNS Drug Design: The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[2] Its ability to confer appropriate physicochemical properties for brain penetration is a significant advantage.

  • Direct Comparison in CXCR4 Antagonists: A study on CXCR4 antagonists demonstrated that a pyrrolidine-based compound exhibited excellent physicochemical properties, improved metabolic stability, and marked efficacy in a cancer metastasis model.[6]

Experimental Protocols for Comparative Evaluation

To empirically assess the impact of incorporating an azetidine versus a pyrrolidine scaffold, a series of standardized in vitro assays are essential.

Determination of Lipophilicity (logP/logD)

Rationale: Lipophilicity is a critical parameter that influences solubility, permeability, and metabolic stability. The shake-flask method is a classic and reliable technique for its determination.[7][8][9]

Protocol: Shake-Flask Method for logP/logD Determination [7][9]

  • Preparation of Phases: Pre-saturate n-octanol with water (or PBS pH 7.4 for logD) and vice versa by vigorously mixing for 24 hours and allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

    • Vortex the mixture vigorously for 1-2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a low speed to facilitate complete separation of the two phases.

  • Quantification:

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

    • logD = log ([Concentration in Octanol] / [Concentration in PBS pH 7.4])

Diagram: Workflow for logP/logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_phases 1. Pre-saturate n-octanol and water partition 3. Partition compound between pre-saturated phases prep_phases->partition prep_compound 2. Prepare stock solution of test compound prep_compound->partition separate 4. Separate phases by centrifugation partition->separate quantify 5. Quantify compound in each phase via HPLC separate->quantify calc_logP 6. Calculate logP/logD quantify->calc_logP

Caption: Workflow for determining logP/logD using the shake-flask method.

Determination of pKa

Rationale: The ionization state of a molecule at physiological pH, governed by its pKa, is crucial for its solubility, permeability, and target interactions. UV-metric titration is a common and effective method.[7]

Protocol: UV-Metric Titration for pKa Determination [7]

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • UV-Vis Spectroscopy:

    • Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate.

    • Measure the UV-Vis absorbance spectrum of the compound in each buffer.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Diagram: Logic for pKa Determination

G start Start prep_buffers Prepare buffers of varying pH start->prep_buffers add_compound Add test compound to each buffer prep_buffers->add_compound measure_uv Measure UV absorbance at each pH add_compound->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data determine_pka Determine pKa from inflection point plot_data->determine_pka end End determine_pka->end

Caption: Logical flow for determining pKa via UV-metric titration.

In Vitro Metabolic Stability Assay

Rationale: Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo clearance. Liver microsomes are a commonly used in vitro model for this purpose.[10][11][12]

Protocol: Liver Microsomal Stability Assay [10][11][12]

  • Reagent Preparation:

    • Thaw liver microsomes (human, rat, etc.) on ice.

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Diagram: Experimental Workflow for Metabolic Stability Assay

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis setup_reagents 1. Prepare microsomes, compound, and cofactor incubate 2. Incubate at 37°C setup_reagents->incubate time_points 3. Quench reaction at specific time points incubate->time_points process 4. Process samples (protein precipitation) time_points->process lcms 5. Analyze by LC-MS/MS process->lcms calc 6. Calculate t1/2 and CLint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Synthetic Accessibility

Historically, the synthesis of azetidines was considered challenging, which limited their widespread use.[13] However, recent advances in synthetic methodologies have significantly improved their accessibility.[5][14][15][16] Pyrrolidine synthesis, on the other hand, is generally more established and offers a wider array of synthetic routes.[1]

Conclusion: Making the Right Choice

The decision to employ an azetidine or a pyrrolidine scaffold is a nuanced one that depends on the specific goals of the drug design project.

  • Choose Azetidine when:

    • Enhanced metabolic stability is a primary objective.

    • Conformational rigidity is required to improve potency or selectivity.

    • Modulation of physicochemical properties such as solubility is needed.

  • Choose Pyrrolidine when:

    • A degree of conformational flexibility is desired to explore a broader range of target interactions.

    • Established synthetic routes are preferred for rapid library synthesis.

    • The stereochemical presentation of substituents is a key element of the design strategy.

Ultimately, both azetidine and pyrrolidine are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their comparative properties, coupled with empirical testing, will enable the rational design of safer and more effective medicines.

References

The Difluoromethyl Group: A Strategic Advantage Over Trifluoromethyl in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Novel Drug-Receptor Interactions and Optimizing ADME Properties

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the potency, metabolic stability, and overall pharmacokinetic profile of lead compounds. For decades, the trifluoromethyl (CF3) group has been a workhorse, prized for its ability to block metabolic hotspots and increase lipophilicity. However, an often-overlooked cousin, the difluoromethyl (CF2H) group, is emerging as a more nuanced and, in many cases, superior tool for fine-tuning molecular properties in structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the CF2H and CF3 groups, offering researchers, scientists, and drug development professionals a clear perspective on why the difluoromethyl group can provide a distinct advantage, supported by experimental data and methodologies.

Unveiling the Subtle but Significant Differences: A Physicochemical Comparison

While both the difluoromethyl and trifluoromethyl groups are strongly electron-withdrawing, their subtle differences in steric bulk, lipophilicity, and, most importantly, the presence of a C-H bond in the CF2H group, lead to significant divergences in their effects on molecular properties.

A critical aspect in drug design is the modulation of lipophilicity, which impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the CF3 group is known to significantly increase lipophilicity, the CF2H group offers a more moderate and often more desirable increase. This can be particularly advantageous in avoiding the pitfalls of excessive lipophilicity, such as poor solubility and off-target toxicity.[1][2][3]

PropertyDifluoromethyl (CF2H)Trifluoromethyl (CF3)Rationale and Implication in SAR
Lipophilicity (ΔlogP vs. CH3) ~0.1 to +0.4[4]~0.5 to +1.0[5]CF2H provides a more subtle increase in lipophilicity, allowing for finer control over the ADME profile and potentially avoiding issues associated with high lipophilicity.
Hydrogen Bond Donor Capacity Yes (weak)[6]NoThe C-H bond in the CF2H group can act as a weak hydrogen bond donor, enabling novel interactions with the target protein that are not possible with the CF3 group.[6][7]
Metabolic Stability Generally high, but C-H bond can be susceptible to oxidationVery highWhile CF3 offers maximum metabolic stability at the point of attachment, the potential for metabolism of the CF2H group can sometimes be exploited for prodrug strategies or to introduce a "soft spot" for metabolism.[1]
Steric Bulk Smaller than CF3Larger than CF2HThe smaller size of the CF2H group can be advantageous in sterically constrained binding pockets.
Dipole Moment Lower than CF3Higher than CF2HThe difference in dipole moment can influence long-range interactions with the target and affect physical properties like solubility.
pKa of Adjacent Groups Can lower the pKa of nearby acidic or basic groups[5]Has a more pronounced pKa-lowering effect[8]The magnitude of the electron-withdrawing effect can be tuned by choosing between CF2H and CF3 to optimize the ionization state of a drug at physiological pH.

The Game-Changer: The CF2H Group as a Hydrogen Bond Donor

The most profound advantage of the difluoromethyl group lies in its ability to act as a weak hydrogen bond donor.[6][7] The highly polarized C-H bond in the CF2H group can engage in favorable interactions with electron-rich atoms like oxygen and nitrogen in the backbone or side chains of a protein's active site. This capability is entirely absent in the trifluoromethyl group. This opens up a new dimension in SAR studies, allowing for the exploration of novel binding modes and potentially leading to significant gains in potency and selectivity.

Caption: The polarized C-H bond in a CF2H group can form a hydrogen bond with an acceptor atom on a protein target.

Navigating Metabolic Stability: A Tale of Two Groups

Both the CF2H and CF3 groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The high strength of the carbon-fluorine bond makes these groups highly resistant to cleavage. However, the presence of the C-H bond in the difluoromethyl group introduces a potential site for metabolism, albeit one that is significantly more stable than a typical C-H bond. This can be a strategic advantage. In cases where complete metabolic blockade by a CF3 group leads to undesirable pharmacokinetic profiles (e.g., excessively long half-life), the CF2H group can offer a more balanced profile of good stability with a predictable route of clearance.

Metabolism Figure 2: Comparative Metabolic Fates Drug-CF3 Drug-CF3 Metabolically Stable Metabolically Stable Drug-CF3->Metabolically Stable Drug-CF2H Drug-CF2H Oxidative Metabolism Oxidative Metabolism (CYP450) Drug-CF2H->Oxidative Metabolism Drug-CF2OH Drug-CF2OH (Metabolite) Oxidative Metabolism->Drug-CF2OH Experimental_Workflow Figure 3: Experimental Workflow for Comparative SAR cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Activity Synthesis Synthesize CF2H and CF3 Analogs LogD Determine logD7.4 Synthesis->LogD pKa Measure pKa Synthesis->pKa Metabolic_Stability Assess Metabolic Stability Synthesis->Metabolic_Stability Permeability Evaluate Permeability (e.g., PAMPA) Synthesis->Permeability Binding_Assay Target Binding Assay Synthesis->Binding_Assay Functional_Assay Cell-Based Functional Assay Synthesis->Functional_Assay

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Difluoromethyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, understanding the structural nuances revealed by mass spectrometry is paramount. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-(Difluoromethyl)azetidine hydrochloride and its non-fluorinated analog, azetidine. In the absence of direct experimental data for 3-(Difluoromethyl)azetidine HCl in publicly available databases, this guide leverages foundational principles of mass spectrometry, data from analogous structures, and established fragmentation mechanisms to provide a robust predictive framework.

Introduction: The Influence of Fluorination on Fragmentation

The introduction of fluorine into small molecules can dramatically alter their physicochemical and metabolic properties, a strategy widely employed in medicinal chemistry. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and modulating acidity. However, the strong carbon-fluorine bond and the high electronegativity of fluorine also significantly influence the molecule's behavior under mass spectrometric analysis. This guide will dissect these influences by comparing the fragmentation pathways of the strained four-membered azetidine ring with and without a difluoromethyl substituent at the 3-position.

Experimental Design and Rationale

To construct a meaningful comparison, we will analyze the known electron ionization (EI) mass spectrum of unsubstituted azetidine and predict the EI spectrum of 3-(Difluoromethyl)azetidine. EI is chosen for its ability to induce extensive and reproducible fragmentation, providing a rich fingerprint of the molecule's structure. The hydrochloride salt of 3-(Difluoromethyl)azetidine is expected to analyze as the free base in the gas phase under typical EI conditions.

Standardized GC-MS Protocol

For the acquisition of experimental data for similar compounds, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

  • Inlet System: A heated gas chromatograph inlet for sample volatilization and introduction.

  • GC Column: A standard non-polar column (e.g., 5% phenyl polysiloxane) is suitable for these relatively polar amines.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV to ensure consistent and comparable fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Scan Range: m/z 15-200 to capture the molecular ion and all significant fragments.

Comparative Fragmentation Analysis

Azetidine: The Non-Fluorinated Benchmark

The EI mass spectrum of azetidine (C₃H₇N, M.W. = 57.09 g/mol ) provides a baseline for understanding the fragmentation of the core heterocyclic ring.

m/z Proposed Fragment Ion Neutral Loss Relative Intensity Proposed Fragmentation Pathway
57[C₃H₇N]⁺•-ModerateMolecular Ion
56[C₃H₆N]⁺H•ModerateLoss of a hydrogen radical
42[C₂H₄N]⁺CH₃•LowRing opening and loss of a methyl radical
28[CH₂N]⁺C₂H₅•High (Base Peak)α-cleavage with ring opening, loss of an ethyl radical

The fragmentation of azetidine is dominated by the cleavage of the strained four-membered ring. The base peak at m/z 28 is characteristic of α-cleavage in small cyclic amines, leading to the formation of a stable iminium cation.

Caption: Predicted fragmentation of Azetidine.

Predicted Fragmentation of 3-(Difluoromethyl)azetidine

For 3-(Difluoromethyl)azetidine (C₄H₇F₂N, M.W. = 107.10 g/mol ), we anticipate a more complex fragmentation pattern due to the influence of the difluoromethyl group.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Intensity Proposed Fragmentation Pathway
107[C₄H₇F₂N]⁺•-Low to ModerateMolecular Ion
106[C₄H₆F₂N]⁺H•LowLoss of a hydrogen radical
87[C₄H₆FN]⁺HFModerateElimination of hydrogen fluoride
56[C₃H₆N]⁺CHF₂•HighCleavage of the C-C bond and loss of the difluoromethyl radical
51[CHF₂]⁺C₃H₆N•ModerateFormation of the difluoromethyl cation
28[CH₂N]⁺C₃H₅F₂•Moderateα-cleavage with ring opening

Causality behind Predicted Fragmentation:

  • Molecular Ion (m/z 107): The presence of the electronegative fluorine atoms may slightly destabilize the molecular ion compared to unsubstituted azetidine, resulting in a lower relative intensity.

  • Loss of HF (m/z 87): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule. This is often a favorable process.

  • Loss of the Difluoromethyl Radical (m/z 56): The C-C bond adjacent to the difluoromethyl group is expected to be a primary cleavage site. The loss of the •CHF₂ radical would lead to a stable iminium ion at m/z 56, which is predicted to be a major fragment.

  • Difluoromethyl Cation (m/z 51): The formation of the [CHF₂]⁺ cation is a known fragmentation pathway for compounds containing this group, as seen in the mass spectrum of difluoromethane.

  • α-Cleavage (m/z 28): Similar to azetidine, α-cleavage leading to the [CH₂N]⁺ fragment is still expected, though its relative abundance may be reduced due to competing fragmentation pathways introduced by the difluoromethyl substituent.

Caption: Predicted fragmentation of 3-(Difluoromethyl)azetidine.

Head-to-Head Comparison and Key Differentiators

Feature Azetidine 3-(Difluoromethyl)azetidine (Predicted) Scientific Rationale
Molecular Ion (M⁺•) m/z 57 (Moderate)m/z 107 (Low to Moderate)The electronegative fluorine atoms can destabilize the molecular ion.
Base Peak m/z 28 ([CH₂N]⁺)m/z 56 ([C₃H₆N]⁺)The loss of the difluoromethyl radical is a highly favorable pathway leading to a stable fragment.
Characteristic Fluorine Loss Absentm/z 87 (-HF), m/z 51 ([CHF₂]⁺)These fragments are diagnostic for the presence of the difluoromethyl group.
Ring Fragmentation Primarily α-cleavage to m/z 28.Multiple pathways including loss of the substituent and α-cleavage.The substituent provides alternative, energetically favorable fragmentation routes.

Conclusion for the Research Professional

The in-silico analysis presented in this guide offers a detailed predictive framework for the mass spectral fragmentation of 3-(Difluoromethyl)azetidine HCl. The key takeaway for the analytical scientist is the anticipated shift in the dominant fragmentation pathway from the simple α-cleavage seen in azetidine to a more complex pattern driven by the difluoromethyl substituent. The predicted major fragment at m/z 56, resulting from the loss of the difluoromethyl radical, and the characteristic fragments at m/z 87 (loss of HF) and m/z 51 ([CHF₂]⁺) are expected to be the most telling indicators for the successful synthesis and identification of this compound. This comparative guide serves as a valuable tool for method development, data interpretation, and structural elucidation in the pursuit of novel fluorinated compounds.

A Researcher's Guide to the pKa Determination of 3-(Difluoromethyl)azetidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter, profoundly influencing a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of methodologies for determining the pKa of 3-(difluoromethyl)azetidine hydrochloride, a compound of interest in medicinal chemistry due to the unique properties conferred by the azetidine ring and the difluoromethyl group.[1]

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to modulate basicity and enhance metabolic stability.[2][3] The electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby amine functionalities, a phenomenon that is critical to control for optimizing drug-like properties.[3][4] This guide will explore the experimental determination of the pKa for this compound, compare its basicity to relevant structural analogs, and provide detailed protocols for the most common analytical techniques.

Comparative Analysis of Azetidine Basicity: The Impact of Fluorination

The basicity of the azetidine nitrogen is a key determinant of its behavior in biological systems. The introduction of electron-withdrawing fluorine atoms on the azetidine ring is expected to decrease the pKa. To contextualize the basicity of this compound, we will compare it with its non-fluorinated parent compound and mono- and di-fluorinated analogs at the 3-position.

CompoundStructureExperimental pKaEstimated pKaReference
Azetidine11.29-[5][6][7]
3-Fluoroazetidine Hydrochloride~9.3-[8]
3,3-Difluoroazetidine Hydrochloride~7.9-[8]
This compoundNot Available~8.5 - 9.0 -

Expert Analysis: The pKa of azetidine is 11.29.[5][6][7] The introduction of a single fluorine atom at the 3-position is known to decrease the pKa by approximately 2 units to around 9.3.[8] Geminal difluorination at the same position, as in 3,3-difluoroazetidine, further reduces the pKa to approximately 7.9.[8] The difluoromethyl group (-CHF2) at the 3-position will exert a strong electron-withdrawing inductive effect, but likely less than two geminal fluorine atoms directly on the ring. Therefore, a scientifically sound estimation for the pKa of this compound would be in the range of 8.5 to 9.0 . This estimation underscores the significant impact of fluorination on the basicity of the azetidine nitrogen.

Experimental Methodologies for pKa Determination

The selection of an appropriate method for pKa determination is crucial for obtaining accurate and reliable data. The most commonly employed techniques include potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Each method possesses distinct advantages and limitations.

Potentiometric Titration

Potentiometric titration is a classical and widely used method for pKa determination.[9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices: This method is favored for its simplicity, cost-effectiveness, and the direct measurement of pH.[9] The use of a co-solvent like methanol may be necessary for compounds with low water solubility.[10] Maintaining a constant ionic strength is critical to ensure the activity coefficients of the ions remain constant throughout the titration.[9]

Experimental Protocol: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is a highly sensitive method suitable for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[11][12] The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.

Causality Behind Experimental Choices: This technique is particularly advantageous for its high sensitivity, requiring only a small amount of sample.[11] The key prerequisite is that the protonated and deprotonated forms of the molecule must exhibit different UV-Vis absorbance spectra. For compounds lacking a strong chromophore, this method may not be applicable.

Experimental Protocol: UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used to determine pKa values by measuring the electrophoretic mobility of a compound as a function of pH.[13][14] The pKa corresponds to the pH at which the electrophoretic mobility is halfway between the mobility of the fully protonated and neutral species.

Causality Behind Experimental Choices: CE offers several advantages, including high throughput, low sample consumption, and the ability to analyze impure samples.[14][15] The use of an internal standard can further enhance the accuracy and speed of the measurement.[13][16]

Experimental Protocol: Capillary Electrophoresis

Caption: Workflow for pKa determination by capillary electrophoresis.

Conclusion

The determination of the pKa of this compound is a critical step in its evaluation as a potential drug candidate. While a direct experimental value is not currently available, a robust estimation places its pKa in the range of 8.5 to 9.0, highlighting the significant base-weakening effect of the difluoromethyl substituent. This guide has provided a comparative overview of the most pertinent experimental techniques for pKa determination: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. The choice of method will depend on factors such as sample purity, quantity, and the presence of a chromophore. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the pKa of this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

In modern drug discovery, the strategic modification of lead compounds to enhance their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among the tools in the medicinal chemist's arsenal, the incorporation of fluorine-containing motifs has become a routine tactic to improve pharmacokinetic profiles.[1] While the trifluoromethyl (CF₃) group is well-established for its ability to increase metabolic stability and lipophilicity, the difluoromethyl (CHF₂) group has garnered significant interest for its unique and nuanced properties.[2][3]

The CHF₂ group is often considered a bioisosteric replacement for hydroxyl (OH), thiol (SH), or amine functionalities.[1][4][5] Unlike the CF₃ group, the CHF₂ moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be critical for maintaining or enhancing target binding affinity.[4][6][7] Crucially, the presence of two C-F bonds, among the strongest in organic chemistry, imparts significant resistance to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes.[6] This guide will dissect the metabolic implications of this substitution and provide robust protocols for its experimental validation.

Mechanistic Underpinnings: Why CHF₂ Enhances Metabolic Stability

The primary route of Phase I metabolism for many drug candidates is oxidation, often at an aliphatic or aromatic C-H bond. This reaction is predominantly catalyzed by the CYP450 superfamily of enzymes located in the liver.[8][9] The process involves the abstraction of a hydrogen atom, followed by oxygen rebound to form a hydroxylated metabolite, which is then typically more water-soluble and readily excreted.

The substitution of a metabolically labile methyl (CH₃) group with a difluoromethyl (CHF₂) group fundamentally alters this process:

  • Increased Bond Strength: The C-F bond has a significantly higher bond dissociation energy (up to ~130 kcal/mol) compared to a C-H bond (~100 kcal/mol).[6] This makes enzymatic cleavage of the C-F bond energetically unfavorable. While the remaining C-H bond in the CHF₂ group can still be targeted, its reactivity is altered by the strong electron-withdrawing nature of the adjacent fluorine atoms.

  • Metabolic Blocking: By replacing hydrogen atoms with fluorine, the CHF₂ group effectively "blocks" sites that are susceptible to CYP450-mediated oxidation.[10][11] This forces metabolism to occur at other, potentially less favorable positions on the molecule, or it may not occur at all, thereby increasing the compound's metabolic half-life.[4]

  • Modulation of Physicochemical Properties: The introduction of the CHF₂ group also impacts properties like pKa and lipophilicity, which can indirectly influence how a compound interacts with metabolizing enzymes and its overall pharmacokinetic profile.[4][5]

While highly stable, it is important to note that enzymatic defluorination is not impossible and can occur through various mechanisms, though it is generally a less common metabolic pathway for polyfluorinated groups compared to monofluorinated ones.[12][13][14][15] Therefore, direct experimental assessment remains the gold standard.

Experimental Assessment: A Comparative Workflow

To objectively assess metabolic stability, we employ a tiered approach using well-established in vitro models of liver metabolism. The two most critical assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . These assays provide complementary information, moving from a simplified system focused on Phase I metabolism to a more physiologically relevant cellular model encompassing both Phase I and Phase II pathways.

Workflow for In Vitro Metabolic Stability Assessment

The general workflow for assessing metabolic stability is a systematic process designed for reproducibility and accuracy.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) incubate 4. Incubate Compound with Assay Matrix & Cofactor at 37°C prep_compound->incubate prep_assay 2. Prepare Assay Matrix (Microsomes or Hepatocytes) prep_assay->incubate prep_cofactor 3. Prepare Cofactor (e.g., NADPH Solution) prep_cofactor->incubate sampling 5. Collect Samples at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) incubate->sampling quench 6. Quench Reaction (e.g., Acetonitrile + Internal Std.) sampling->quench process 7. Process Sample (Centrifuge to Precipitate Protein) quench->process lcms 8. LC-MS/MS Analysis (Quantify Parent Compound) process->lcms calc 9. Calculate % Remaining vs. Time lcms->calc interpret 10. Determine t½ and CLint calc->interpret

Caption: Generalized workflow for an in vitro metabolic stability assay.

Assay 1: Liver Microsomal Stability

This assay is the workhorse for early-stage screening. Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are rich in CYP450 and other Phase I enzymes.[16][17] It provides a direct measure of a compound's susceptibility to oxidative metabolism.

Expertise & Causality: We use microsomes first because they are cost-effective and provide a clear, rapid assessment of Phase I metabolic liabilities.[17] The inclusion of a cofactor, NADPH, is essential as it is the reducing equivalent required for the catalytic cycle of CYP450 enzymes.[16][18] A "minus-cofactor" control is critical to ensure that compound disappearance is due to enzymatic activity and not chemical instability.[16]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (and its CH₃/CF₃ analogues) in DMSO.

    • Create an intermediate working solution (e.g., 100 µM) by diluting the stock in acetonitrile or buffer. This minimizes the final DMSO concentration in the incubation, which can inhibit enzyme activity.

  • Reaction Mixture Preparation (per well/tube):

    • Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and pooled liver microsomes (e.g., from human, rat, or mouse) to a final protein concentration of 0.5 mg/mL.[16]

    • Aliquot the microsomal suspension into reaction tubes or a 96-well plate.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the microsomal suspension to achieve the final desired concentration (typically 1 µM).[16]

    • To initiate the metabolic reaction, add a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells.[18] The T=0 min sample is taken immediately before this step and quenched.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation mixture.[16]

  • Reaction Termination (Quenching):

    • Stop the reaction at each time point by adding a volume (e.g., 3-5x) of ice-cold acetonitrile containing an internal standard (a structurally unrelated compound used for analytical normalization).[18]

    • The acetonitrile serves to precipitate the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k .[10]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Amount of Microsomal Protein) .[10]

Assay 2: Hepatocyte Stability

For compounds that show high stability in microsomes, or to gain a more comprehensive metabolic profile, we proceed to hepatocyte stability assays. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and transporters.[9][21][22] This provides a more physiologically relevant model of hepatic clearance.[22]

Expertise & Causality: This assay is a self-validating system because it mimics the cellular environment more closely.[9] It can reveal metabolic pathways missed by microsomes, such as conjugation reactions (Phase II), or identify compounds that are rapidly cleared by mechanisms other than CYP450 oxidation. Comparing results between microsomes and hepatocytes helps to elucidate the primary clearance pathways for a compound.

Detailed Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol.

    • Perform a cell count and viability check (e.g., using Trypan Blue exclusion) to ensure cell health. Viability should typically be >80%.

    • Dilute the hepatocyte suspension in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[21][23]

  • Incubation Setup:

    • Pre-warm the hepatocyte suspension in a shaking water bath or incubator at 37°C under a carbogen (95% O₂/5% CO₂) atmosphere for 10-20 minutes to allow cells to equilibrate.[8]

    • Prepare test compound working solutions and add them to the cell suspension to achieve the final concentration (typically 1 µM).[21][23]

  • Sampling and Quenching:

    • The sampling and quenching process is analogous to the microsomal assay. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), an aliquot of the cell suspension is transferred into ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[8][22]

  • Sample Processing and Analysis:

    • The procedure is identical to the microsomal assay: centrifuge to remove cell debris and protein, then analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Data analysis is performed similarly to calculate t½.

    • Intrinsic clearance is expressed in different units: CLint (µL/min/10⁶ cells) .[21][23] This value can then be scaled to predict in vivo hepatic clearance.[21]

Data Presentation & Comparative Analysis

Summarizing the quantitative outputs from these assays in a clear, tabular format is essential for direct comparison and decision-making.

Comparative Metabolic Pathways

The fundamental difference in metabolic fate between a methyl and difluoromethyl group at an analogous position can be visualized as follows.

G cluster_ch3 Methyl Analogue (R = -CH₃) cluster_chf2 Difluoromethyl Analogue (R = -CHF₂) Parent_CH3 Drug-CH₃ CYP450_CH3 CYP450 Oxidation Parent_CH3->CYP450_CH3 Metabolite_CH3 Drug-CH₂OH (Hydroxylated Metabolite) CYP450_CH3->Metabolite_CH3 Parent_CHF2 Drug-CHF₂ CYP450_CHF2 CYP450 Oxidation Parent_CHF2->CYP450_CHF2 Stable_CHF2 Metabolically Stable (Minimal Turnover) CYP450_CHF2->Stable_CHF2 Significantly Reduced Rate

Caption: Metabolic fate comparison: CH₃ oxidation vs. CHF₂ stability.

Quantitative Data Summary

The table below presents illustrative data for a hypothetical parent compound ("Parent-H") and its analogues where a metabolically labile proton has been replaced by a methyl (CH₃), difluoromethyl (CHF₂), or trifluoromethyl (CF₃) group. The data reflect typical outcomes observed in drug discovery programs.

Compound IDModificationt½ (min) in HLM¹CLint (µL/min/mg) in HLM¹t½ (min) in Human HepatocytesCLint (µL/min/10⁶ cells) in HepatocytesPredicted Stability Class
Cmpd-1 Parent-H1592.42527.7Low
Cmpd-2 Parent-CH₃12115.52034.7Low
Cmpd-3 Parent-CHF₂ >120 <5.8 >180 <3.9 High
Cmpd-4 Parent-CF₃>120<5.8>180<3.9High

¹HLM: Human Liver Microsomes

Interpretation of Results:

  • The parent compound and its methyl analogue (Cmpd-1 and Cmpd-2 ) exhibit rapid turnover (short t½, high CLint), indicating high susceptibility to metabolic degradation. The methyl group in this position may even accelerate metabolism slightly.

  • In stark contrast, both the difluoromethyl (Cmpd-3 ) and trifluoromethyl (Cmpd-4 ) analogues demonstrate a dramatic increase in metabolic stability.[24] The half-life is significantly extended, and the intrinsic clearance drops below the lower limit of quantification for the assay, classifying them as highly stable. This is a direct result of metabolic blocking by the fluorine atoms.[2][10]

  • The similar high stability of the CHF₂ and CF₃ groups in this context suggests that for blocking oxidative metabolism at this specific site, both are highly effective. The choice between them would then depend on other factors, such as desired lipophilicity, synthetic accessibility, and the potential for the CHF₂ group to form beneficial hydrogen bonds with the target protein.[5]

Conclusion and Outlook

The difluoromethyl group is a powerful tool for enhancing the metabolic stability of drug candidates. Its ability to act as a metabolically robust bioisostere for more labile functional groups can profoundly extend a compound's half-life and improve its overall pharmacokinetic profile.[1][4]

This guide has provided a comprehensive framework for assessing this stability, grounded in mechanistic understanding and validated experimental protocols. By systematically employing liver microsomal and hepatocyte stability assays, researchers can generate robust, comparative data to guide rational drug design. The significant increase in stability typically observed upon substitution with a CHF₂ group underscores its value in overcoming the metabolic hurdles that often lead to compound attrition in the drug discovery pipeline. As a Senior Application Scientist, my recommendation is to integrate these assays early in the design-make-test-analyze cycle to efficiently identify and advance compounds with a higher probability of clinical success.

References

A Senior Application Scientist's Guide to Computational Modeling of 3-(Difluoromethyl)azetidine Hydrochloride Binding to EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging In Silico and In Vitro Realms for Novel Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the integration of computational modeling has become indispensable. It provides a rational, cost-effective, and rapid approach to predict and analyze the binding of small molecules to their protein targets. This guide offers an in-depth, comparative analysis of computational methodologies for characterizing the binding of 3-(Difluoromethyl)azetidine hydrochloride, a novel scaffold of interest, to a well-established therapeutic target: the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Azetidine-containing compounds have garnered significant attention in medicinal chemistry.[1][2] The unique structural constraints and potential for forming key interactions make them attractive scaffolds. The introduction of a difluoromethyl group can further modulate physicochemical properties such as metabolic stability and binding affinity. Understanding how this specific molecule interacts with a target like EGFR is crucial for guiding further optimization efforts.

This guide is tailored for researchers, scientists, and drug development professionals, providing not just a set of protocols, but the underlying scientific rationale for each step. We will explore two of the most powerful and widely used computational techniques: Molecular Docking and Molecular Dynamics (MD) Simulations . We will compare their predictive power, computational cost, and the richness of the data they provide, using a hypothetical case study of this compound binding to the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).[2][3]

Pillar I: Molecular Docking - A Rapid Assessment of Binding Plausibility

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions. The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a standardized workflow for performing molecular docking of this compound against the EGFR kinase domain using AutoDock Vina, a widely used and validated open-source docking program.

1. Preparation of the Receptor (EGFR Kinase Domain - PDB: 1M17):

  • Rationale: The crystal structure obtained from the Protein Data Bank (PDB) often contains non-essential components like water molecules, co-factors, and other protein chains that can interfere with the docking process. It also lacks hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network.

  • Step-by-step:

    • Download the PDB file for 1M17 from the RCSB PDB database.

    • Load the structure into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-crystallized ligands (in this case, erlotinib).

    • Inspect the protein for any missing residues or loops. For this tutorial, we will proceed with the available structure, but in a real-world scenario, these would need to be modeled.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Rationale: The ligand's 3D structure, protonation state, and rotatable bonds need to be correctly defined to allow the docking algorithm to explore its conformational space effectively.

  • Step-by-step:

    • Obtain the 2D structure of this compound.

    • Use a chemical drawing tool like ChemDraw or a tool like the CHARMM-GUI Ligand Reader & Modeler to generate a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds within the ligand.

    • Assign Gasteiger partial charges.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Rationale: The grid box defines the search space for the docking algorithm. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.

  • Step-by-step:

    • In AutoDock Tools, load the prepared receptor and ligand.

    • Identify the active site of EGFR. In this case, it is the ATP-binding pocket where the co-crystallized inhibitor was located.

    • Center the grid box on the geometric center of the active site residues.

    • Set the dimensions of the grid box to be approximately 25 x 25 x 25 Å to ensure the entire binding pocket is included.

4. Running the Docking Simulation:

  • Rationale: AutoDock Vina will now systematically search for the best binding poses of the ligand within the defined grid box, evaluating each pose using its scoring function.

  • Step-by-step:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Visualization: Molecular Docking Workflow

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch PDB Structure (1M17) Prep_Protein Prepare Receptor (Remove water, add H, assign charges) PDB->Prep_Protein Receptor Ligand_2D 2D Ligand Structure Prep_Ligand Prepare Ligand (3D conversion, add H, assign charges) Ligand_2D->Prep_Ligand Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid->Run_Vina Analyze Analyze Results (Binding poses, scores) Run_Vina->Analyze Visualize Visualize Interactions Analyze->Visualize MD Simulation Workflow Molecular Dynamics Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis_md Analysis Docked_Pose Start with Docked Pose Force_Field Choose Force Field (CHARMM36/CGenFF) Docked_Pose->Force_Field Solvate Solvate and Add Ions Force_Field->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production_MD Production MD Run NPT->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Free_Energy Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory_Analysis->Free_Energy

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Difluoromethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Difluoromethyl)azetidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adherence to regulatory standards, providing you with a trustworthy and actionable protocol.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, with CAS Number 1354792-76-9, is a halogenated heterocyclic compound. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the difluoromethyl group places this compound in the category of halogenated organic compounds. Such compounds are subject to specific waste disposal regulations due to their potential for persistence in the environment and the formation of toxic byproducts if not disposed of correctly.[3][4][5]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if ingested.
Skin IrritationH315Causes irritation upon contact with skin.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract.

A summary of the GHS hazard classifications for this compound.

The Core Principle: Segregation and Classification as Halogenated Organic Waste

The foundational step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of fluorine atoms, this compound must be disposed of as halogenated organic waste .[5] Co-mingling halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. The distinct disposal pathways for these two categories are dictated by the technologies required for their safe destruction.

Experimental Workflow: Waste Segregation

Caption: Decision workflow for the segregation of chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Safety goggles (or a face shield if there is a splash risk).

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • A laboratory coat.

Step 2: Waste Container Selection

Choose a waste container that is compatible with this compound and any solvents it may be dissolved in.

  • For solid waste: A sealable, robust plastic or glass container.

  • For liquid waste (solutions): A sealable, chemical-resistant container, typically high-density polyethylene (HDPE) or glass. The container must be equipped with a screw-top cap to prevent leaks and evaporation.

Step 3: Waste Collection and Accumulation
  • Collect the waste in the designated halogenated organic waste container .

  • Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.

  • Keep the waste container securely closed at all times, except when adding waste.

  • The waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label on your halogenated waste container must include:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ". If it is part of a mixture, list all components.

  • The appropriate hazard pictograms (in this case, the GHS07 exclamation mark for irritant and harmful).[2]

  • The date when the first drop of waste was added to the container.

Step 5: Arranging for Disposal

Once the waste container is full or has reached the end of its accumulation time limit as per your institution's and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

The Rationale Behind the Disposal Method: Incineration

For most halogenated organic compounds, high-temperature incineration is the preferred and often legally mandated disposal method.[7][8]

Why Incineration?

  • Complete Destruction: High temperatures (typically above 850°C) and controlled conditions ensure the complete breakdown of the organic molecule, including the strong carbon-fluorine bonds.[9]

  • Prevention of Environmental Release: Incineration in a specialized facility equipped with advanced flue gas cleaning systems prevents the release of the compound or harmful byproducts into the environment.

  • Regulatory Compliance: Land disposal of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States to prevent the contamination of soil and groundwater.[10]

Attempting to dispose of this compound via other means, such as drain disposal or evaporation, is a serious violation of safety and environmental regulations and can lead to the contamination of water systems and the release of volatile organic compounds into the atmosphere.

Spill Management: A Contingency Plan

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: This should include respiratory protection if dealing with a large amount of solid material that could become airborne.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.

  • Collect and Dispose: Place the absorbed or collected material into a sealed, labeled container for disposal as halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

By adhering to this comprehensive disposal guide, you are not only ensuring compliance with safety and environmental regulations but also upholding the principles of responsible scientific practice. The trust placed in researchers and scientists extends to the entire lifecycle of the chemical entities we create and utilize.

References

A Guide to the Safe Handling and Disposal of 3-(Difluoromethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As the utility of fluorinated scaffolds in medicinal chemistry continues to expand, so does the need for precise and rigorous safety protocols in the laboratory. 3-(Difluoromethyl)azetidine hydrochloride, a valuable building block for drug discovery professionals, requires careful and informed handling due to its specific chemical properties. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe utilization and disposal, ensuring the protection of researchers and the integrity of their work.

Hazard Profile: Understanding the Compound's Nature

This compound is a solid, crystalline substance. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety profile can be constructed by examining closely related analogs like 3,3-Difluoroazetidine hydrochloride and other fluorinated azetidine salts. The primary hazards are consistently identified across these related compounds.[1][2][3][4][5][6][7][8]

The core hazards stem from two structural features: the strained azetidine ring and the difluoromethyl group. Azetidine-containing compounds can be reactive, and the introduction of fluorine atoms can significantly alter a molecule's biological and toxicological properties.[9][10]

Key Identified Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5][6][7][8][11]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4][5][6][7][8][11]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2][3][4][5][6][7][8][11]

  • Harmful if Swallowed/Inhaled/In Contact with Skin (H302/H312/H332): Some analogs are classified as harmful, warranting caution against all routes of exposure.[3][4]

Hazard ClassificationGHS CodeDescriptionSource Analogs
Skin IrritationH315Causes skin irritation.3,3-Difluoroazetidine HCl, 3-Fluoroazetidine HCl, Azetidine HCl[1][3][7][8]
Eye IrritationH319Causes serious eye irritation.3,3-Difluoroazetidine HCl, 3-Fluoroazetidine HCl, Azetidine HCl[1][3][7][8]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.3,3-Difluoroazetidine HCl, 3-Fluoroazetidine HCl, Azetidine HCl[1][3][7][8]
Acute Toxicity (Oral, Dermal, Inhalation)H302/H312/H332Harmful if swallowed, in contact with skin, or if inhaled.3-Fluoroazetidine HCl[3]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to prevent exposure. The selection of each component is deliberate, based on the identified hazards.

  • Engineering Controls First: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] Given the serious eye irritation risk, it is highly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during transfers where splashing is possible.[9]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice.[12] It is crucial to practice double-gloving. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous situation to replace the outer glove. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A long-sleeved laboratory coat is mandatory to protect against skin contact.[12] Ensure the coat is fully buttoned. For tasks with a higher risk of spillage, consider a chemically resistant apron over the lab coat.

PPE Workflow: Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over coat cuffs) Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Roll inward) Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4

Caption: PPE donning and doffing sequence.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes risk during the handling of the solid compound and its solutions.

Preparation and Weighing:

  • Designate an Area: All handling of the solid must occur within a designated area inside a chemical fume hood.[13]

  • Pre-Weigh Equipment: Tare your receiving vessel on a balance inside the fume hood if possible. If not, tare it outside and carefully bring it into the hood.

  • Aliquot Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock container to your vessel. Avoid generating dust by using slow, deliberate movements.[1] Keep the stock container opening angled away from you.

  • Immediate Sealing: Securely close the primary stock container immediately after dispensing.[1]

  • Hygiene: After handling, and before leaving the laboratory, always wash hands thoroughly with soap and water.[1][4] Keep hands away from the face and eyes during work.

Spill Response:

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[1][7]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's emergency response team.[9]

    • Restrict access to the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: A Self-Validating System

Proper waste management is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."[13][15]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Waste."[13][16]

    • Crucially, do not mix this waste stream with non-halogenated solvents. [15]

    • Maintain a waste log detailing the contents and approximate quantities added to the container.

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[16]

  • Disposal Pathway: All waste containers must be disposed of through your institution's official hazardous waste management program. Never pour this chemical or its solutions down the drain.[2][13]

Waste Disposal Decision Flowchart

Disposal_Plan Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in container labeled: 'Halogenated Solid Waste' IsSolid->SolidWaste Yes LiquidWaste Place in container labeled: 'Halogenated Organic Waste' IsSolid->LiquidWaste No (Liquid) ArrangePickup Arrange for disposal via Institutional Hazardous Waste Program SolidWaste->ArrangePickup LiquidWaste->ArrangePickup

Caption: Decision process for waste segregation.

By implementing this comprehensive safety and handling framework, researchers can confidently and safely utilize this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.